molecular formula C36H30O3Si3 B1329326 Hexaphenylcyclotrisiloxane CAS No. 512-63-0

Hexaphenylcyclotrisiloxane

Numéro de catalogue: B1329326
Numéro CAS: 512-63-0
Poids moléculaire: 594.9 g/mol
Clé InChI: VCYDUTCMKSROID-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Hexaphenylcyclotrisiloxane is a useful research compound. Its molecular formula is C36H30O3Si3 and its molecular weight is 594.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127080. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

2,2,4,4,6,6-hexakis-phenyl-1,3,5,2,4,6-trioxatrisilinane
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InChI

InChI=1S/C36H30O3Si3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H
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InChI Key

VCYDUTCMKSROID-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
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Molecular Formula

C36H30O3Si3
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Related CAS

76528-18-2
Record name Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl-, homopolymer
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DSSTOX Substance ID

DTXSID4060151
Record name Hexaphenylcyclotrisiloxane
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Molecular Weight

594.9 g/mol
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Physical Description

White crystalline solid; [Alfa Aesar MSDS]
Record name Hexaphenylcyclotrisiloxane
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CAS No.

512-63-0
Record name 2,2,4,4,6,6-Hexaphenylcyclotrisiloxane
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Record name Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl-
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Record name Hexaphenylcyclotrisiloxane
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Foundational & Exploratory

Hexaphenylcyclotrisiloxane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenylcyclotrisiloxane, a member of the organosilicon compound family, is a cyclic siloxane with the chemical formula (C₆H₅)₆Si₃O₃. This white, crystalline solid is characterized by a stable six-membered ring composed of alternating silicon and oxygen atoms, with two phenyl groups attached to each silicon atom. Its unique structural features impart a high degree of thermal stability, chemical resistance, and specific solubility characteristics, making it a compound of significant interest in materials science, organic synthesis, and increasingly, in the pharmaceutical and drug development sectors. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its synthesis, characterization, and key applications relevant to researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a well-defined chemical entity with distinct physical properties. These properties are crucial for its handling, processing, and application in various fields.

PropertyValueReference(s)
Molecular Formula C₃₆H₃₀O₃Si₃[1]
Molecular Weight 594.88 g/mol [1]
Appearance White to off-white crystalline solid[1]
Melting Point 188-192 °C
Boiling Point 300 °C at 1 mmHg
Density 1.23 g/cm³
Solubility Insoluble in water. Slightly soluble in benzene (B151609) and sparingly soluble in chloroform.[2]
CAS Number 512-63-0[1]
PubChem CID 68187[1]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the hydrolysis of diphenyldichlorosilane. This reaction proceeds via the initial formation of diphenylsilanediol (B146891), which then undergoes condensation to form the cyclic trimer.

Experimental Protocol: Synthesis via Hydrolysis of Diphenyldichlorosilane

Materials:

Procedure:

  • In a reaction vessel, dissolve diphenyldichlorosilane in acetone.

  • Slowly add water to the solution while stirring vigorously. The hydrolysis reaction is exothermic and will produce hydrochloric acid as a byproduct.

  • The crude diphenylsilanediol will precipitate out of the solution.

  • Filter the crude product and wash with water to remove the majority of the hydrochloric acid.

  • To neutralize the remaining acid, dissolve the crude, wet diphenylsilanediol in acetone and add sodium bicarbonate until the pH of the solution is approximately 6.5.

  • Filter the mixture to remove the inorganic salts.

  • The acetone solution containing the diphenylsilanediol is then heated to facilitate the condensation reaction, which leads to the formation of this compound. The reaction can be monitored by techniques such as thin-layer chromatography.

  • Upon completion of the reaction, the this compound can be isolated by removal of the solvent under reduced pressure.

Experimental Protocol: Purification by Recrystallization

Materials:

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol/diethyl ether mixture.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, the solution can be placed in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum to obtain pure this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Diphenyldichlorosilane Diphenyldichlorosilane Hydrolysis Hydrolysis (Acetone/Water) Diphenyldichlorosilane->Hydrolysis Diphenylsilanediol Diphenylsilanediol (crude) Hydrolysis->Diphenylsilanediol Neutralization Neutralization (Sodium Bicarbonate) Diphenylsilanediol->Neutralization Condensation Condensation (Heating) Neutralization->Condensation Crude_Product Crude Hexaphenyl- cyclotrisiloxane Condensation->Crude_Product Dissolution Dissolution (Hot Ethanol/Ether) Crude_Product->Dissolution Recrystallization Slow Cooling & Recrystallization Dissolution->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration Pure_Product Pure Hexaphenyl- cyclotrisiloxane Filtration->Pure_Product

Figure 1: General workflow for the synthesis and purification of this compound.

Spectral Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H 7.2 - 7.8MultipletAromatic protons of the phenyl groups
¹³C ~128 - 135MultipleAromatic carbons of the phenyl groups
²⁹Si Not available in searches-Silicon atoms in the siloxane ring

Interpretation:

  • The ¹H NMR spectrum is characterized by a complex multiplet in the aromatic region, which is expected due to the presence of multiple, chemically similar phenyl groups.

  • The ¹³C NMR spectrum shows a series of signals in the aromatic region, corresponding to the different carbon environments within the phenyl rings.

Fourier-Transform Infrared (FTIR) Spectroscopy
Wavenumber (cm⁻¹)Vibration ModeIntensity
~3070-3050C-H stretch (aromatic)Medium
~1590C=C stretch (aromatic ring)Medium
~1430Si-Phenyl stretchStrong
~1130Si-O-Si stretch (asymmetric)Strong
~1030Si-O-Si stretch (symmetric)Strong
~740, ~700C-H bend (aromatic)Strong

Interpretation: The FTIR spectrum of this compound is dominated by strong absorptions corresponding to the Si-O-Si stretching vibrations of the cyclosiloxane ring and the vibrations associated with the phenyl groups attached to the silicon atoms.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 594.88. The fragmentation pattern would likely involve the loss of phenyl groups and rearrangements of the siloxane core. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) can be used to confirm the purity and identity of the compound[3][4][5][6].

Crystal Structure

The three-dimensional structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 130352 [1]. The crystal structure reveals a nearly planar six-membered (Si-O)₃ ring with the phenyl groups arranged in a propeller-like fashion.

Applications in Drug Development

The unique properties of this compound make it a valuable material in the pharmaceutical industry, particularly in the field of drug delivery and as a pharmaceutical intermediate[7][8].

Drug Delivery Systems

This compound can be utilized as a building block for the creation of more complex drug delivery systems. Its rigid and well-defined structure can be functionalized to create scaffolds for controlled drug release. While specific signaling pathways are not directly modulated by this compound itself, its role as a carrier can influence the bioavailability and targeting of active pharmaceutical ingredients (APIs).

Drug_Delivery_Concept cluster_formulation Formulation cluster_delivery Delivery & Release HPCTS This compound Functionalization Functionalization HPCTS->Functionalization Scaffold Drug Carrier Scaffold Functionalization->Scaffold API_Loading API Loading Scaffold->API_Loading DDS Drug Delivery System API_Loading->DDS Administration Administration DDS->Administration Targeting Targeting (Optional) Administration->Targeting Controlled_Release Controlled Release Targeting->Controlled_Release API_Action API Action on Target Controlled_Release->API_Action

Figure 2: Conceptual workflow of this compound in a drug delivery system.
Pharmaceutical Intermediate

Due to its stable core and reactive phenyl groups (which can be modified), this compound can serve as a starting material or intermediate in the synthesis of more complex pharmaceutical compounds[2].

Biocompatibility and Toxicology

The biocompatibility and toxicology of siloxanes are of critical importance for their use in pharmaceutical applications. While extensive data on this compound specifically is limited, phenyl-substituted siloxanes are generally considered to have low toxicity[9]. However, as with any excipient or drug delivery vehicle, thorough toxicological assessment is necessary for any new formulation. It is noted that some cyclic siloxanes have been investigated for potential endocrine-disrupting properties and reproductive effects, though these concerns are often associated with lower molecular weight, more volatile methylsiloxanes[9][10]. The high melting and boiling points of this compound suggest a low volatility.

Conclusion

This compound is a versatile organosilicon compound with a unique combination of thermal stability, chemical resistance, and a well-defined structure. These properties make it a valuable material for a range of applications, including as a component in advanced materials and, significantly, in the pharmaceutical industry. For drug development professionals, its potential as a scaffold for drug delivery systems and as a synthetic intermediate warrants further investigation. This guide provides a foundational understanding of its core properties, synthesis, and characterization, which is essential for harnessing its potential in the development of new and improved therapeutic products. Further research into its specific biological interactions and the development of targeted drug delivery systems based on this platform are promising areas for future exploration.

References

Synthesis of Hexaphenylcyclotrisiloxane from Diphenylsilanediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hexaphenylcyclotrisiloxane, a key intermediate in various chemical and pharmaceutical applications. The document details the prevalent synthetic methodologies, focusing on the condensation of diphenylsilanediol (B146891), and offers in-depth experimental protocols.

Introduction

This compound, a cyclic organosilicon compound, serves as a crucial building block in the synthesis of more complex molecules, including polymers and pharmacologically active agents. Its rigid, well-defined structure makes it an attractive scaffold in material science and drug development. The most common and direct route to this compound is through the controlled condensation of diphenylsilanediol. This guide will explore the critical parameters of this transformation, including the choice of catalysts and reaction conditions that favor the formation of the desired trimeric structure over other cyclic or linear oligomers.

Reaction Mechanism and Pathway Selectivity

The synthesis of this compound from diphenylsilanediol is a condensation reaction that proceeds via the formation of siloxane bonds with the elimination of water. The selectivity of this process, yielding either the cyclic trimer (this compound, P₃) or the cyclic tetramer (octaphenylcyclotetrasiloxane, P₄), is highly dependent on the catalytic conditions employed.

  • Acidic Catalysis: In the presence of strong acids, such as concentrated sulfuric acid, the reaction is believed to proceed through a protonated silanol (B1196071) intermediate. This mechanism favors the formation of the sterically less hindered and kinetically controlled product, the this compound (P₃).[1][2]

  • Basic Catalysis: Conversely, basic conditions, utilizing catalysts like sodium hydroxide (B78521) or triethylamine, tend to favor the formation of the thermodynamically more stable octaphenylcyclotetrasiloxane (B1329330) (P₄).[1][2] Weak bases, such as acetate (B1210297) anions, have also been employed, leading to mixtures of cyclic products.[3]

The choice of solvent also plays a significant role in the reaction outcome, influencing both the reaction rate and the product distribution.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the starting material, diphenylsilanediol, and its subsequent conversion to this compound.

Synthesis of Diphenylsilanediol from Diphenyldichlorosilane

Diphenylsilanediol is conveniently prepared by the hydrolysis of diphenyldichlorosilane.[4]

Materials:

  • Diphenyldichlorosilane

  • Acetone (B3395972)

  • Sodium bicarbonate or Potassium bicarbonate

  • Water

Procedure:

  • Hydrolyze diphenyldichlorosilane in water. The water should be present in a significant excess (at least 2 parts by weight per part of diphenyldichlorosilane).

  • Separate the crude, wet diphenylsilanediol, which will be contaminated with hydrochloric acid.

  • Dissolve the crude diol in a mixture of acetone and sodium bicarbonate (or potassium bicarbonate). The amount of bicarbonate should be sufficient to neutralize the hydrochloric acid and bring the pH of the mixture to between 5.5 and 6.8.

  • Filter the mixture to remove inorganic salts.

  • Precipitate the diphenylsilanediol by adding the acetone filtrate to water.

  • Collect the precipitated diol by filtration and dry it in an air-circulating oven at approximately 65°C. A yield of around 93% can be expected.

Synthesis of this compound (Acid-Catalyzed)

This protocol outlines the acid-catalyzed cyclocondensation of diphenylsilanediol to selectively form this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve diphenylsilanediol in ethanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • The this compound product will precipitate from the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol to remove any remaining impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent such as a benzene-ethanol mixture. High yields (approximately 90%) of pure this compound can be obtained with this method.

Data Presentation

The following table summarizes the key quantitative data from the synthesis of this compound under different catalytic conditions.

ParameterAcid-Catalyzed SynthesisBase-Catalyzed Synthesis (for comparison)
Starting Material DiphenylsilanediolDiphenylsilanediol
Primary Product This compound (P₃)Octaphenylcyclotetrasiloxane (P₄)
Catalyst Concentrated Sulfuric AcidSodium Hydroxide, Triethylamine, Acetate Anion
Solvent EthanolAlcohols, Acetonitrile, Toluene
Typical Yield ~90% for P₃High yields for P₄, variable for P₃
Reaction Temperature Reflux60°C to Reflux
Purification Method RecrystallizationColumn Chromatography, Recrystallization

Mandatory Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow start Start hydrolysis Hydrolysis of Diphenyldichlorosilane start->hydrolysis separation1 Separation of Crude Diol hydrolysis->separation1 neutralization Neutralization & Dissolution in Acetone/Bicarbonate separation1->neutralization filtration1 Filtration neutralization->filtration1 precipitation Precipitation in Water filtration1->precipitation filtration2 Filtration & Drying precipitation->filtration2 diol Diphenylsilanediol filtration2->diol condensation Acid-Catalyzed Condensation in Ethanol diol->condensation precipitation2 Product Precipitation condensation->precipitation2 filtration3 Filtration & Washing precipitation2->filtration3 recrystallization Recrystallization filtration3->recrystallization product This compound recrystallization->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Catalysis to Product Selectivity

catalysis_selectivity start_material Diphenylsilanediol acid_catalysis Acidic Conditions (e.g., H₂SO₄) start_material->acid_catalysis favors base_catalysis Basic Conditions (e.g., NaOH, Et₃N) start_material->base_catalysis favors trimer This compound (P₃ - Kinetic Product) acid_catalysis->trimer leads to tetramer Octaphenylcyclotetrasiloxane (P₄ - Thermodynamic Product) base_catalysis->tetramer leads to

Caption: Influence of catalytic conditions on product selectivity.

References

An In-Depth Technical Guide to the Chemical Structure and Bonding of Hexaphenylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenylcyclotrisiloxane, a prominent member of the cyclosiloxane family, is a molecule of significant interest in materials science, polymer chemistry, and potentially in advanced drug delivery systems. Its unique structure, characterized by a six-membered ring of alternating silicon and oxygen atoms with bulky phenyl substituents, imparts exceptional thermal stability and specific chemical reactivity.[1][2] This guide provides a comprehensive overview of the chemical structure and bonding of this compound, supported by quantitative data from crystallographic studies, detailed experimental protocols for its characterization, and a visualization of its role in polymerization processes.

Chemical Structure and Bonding

The core of this compound is the (Si-O)₃ ring. Each silicon atom in this ring is bonded to two phenyl groups, resulting in a crowded and sterically hindered structure. The bonding within the siloxane ring is a fascinating interplay of covalent and partial ionic character due to the difference in electronegativity between silicon and oxygen. This arrangement leads to a puckered ring conformation rather than a planar one, a direct consequence of the steric repulsion between the numerous phenyl groups.

Crystallographic Data

The precise three-dimensional arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction. The crystallographic data, deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 130352, provides accurate measurements of bond lengths and angles, which are crucial for understanding the molecule's geometry and stability.[3]

Table 1: Key Bond Lengths in this compound

Bond TypeAverage Length (Å)
Si-O1.64
Si-C1.85

Table 2: Key Bond Angles in this compound

AngleAverage Value (°)
O-Si-O108.5
Si-O-Si133.5
C-Si-C109.0
O-Si-C109.8

The Si-O-Si bond angle significantly deviates from the tetrahedral angle, indicating the influence of the cyclic structure and the electronic nature of the siloxane bond. The phenyl groups are arranged in a paddle-wheel-like fashion around the central ring.

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in such an analysis.[2][4][5]

1. Crystal Growth:

  • High-quality single crystals of this compound are grown by slow evaporation of a saturated solution. A suitable solvent system, such as a mixture of toluene (B28343) and heptane, is typically employed.

  • The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow solvent evaporation over several days.

2. Crystal Mounting and Data Collection:

  • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryo-loop and flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations and protect the crystal from X-ray damage.

  • The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is then refined against the experimental data using full-matrix least-squares techniques. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • The final refined structure provides the precise bond lengths, bond angles, and other geometric parameters presented in Tables 1 and 2.

29Si Nuclear Magnetic Resonance (NMR) Spectroscopy

29Si NMR spectroscopy is a powerful tool for characterizing the chemical environment of silicon atoms in organosilicon compounds like this compound.[6][7]

1. Sample Preparation:

  • A solution of this compound is prepared by dissolving approximately 50-100 mg of the compound in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • A relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), is often added to shorten the long 29Si relaxation times and reduce the overall experiment time.

2. Data Acquisition:

  • The 29Si NMR spectrum is acquired on a high-field NMR spectrometer.

  • A standard single-pulse experiment with proton decoupling is typically used.

  • Key acquisition parameters include:

    • A calibrated 90° pulse width.

    • A relaxation delay of 5-10 seconds (if no relaxation agent is used, this may need to be significantly longer).

    • A large number of scans (e.g., 1024 or more) are averaged to achieve an adequate signal-to-noise ratio due to the low natural abundance and low gyromagnetic ratio of the 29Si nucleus.

  • The chemical shifts are referenced to an external standard, such as tetramethylsilane (B1202638) (TMS) at 0 ppm.

3. Data Processing and Interpretation:

  • The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • The resulting spectrum is phased and baseline corrected.

  • The chemical shift of the silicon atoms in this compound is then determined. For cyclotrisiloxanes, the 29Si chemical shifts are typically observed in the upfield region of the spectrum.

Role in Polymer Chemistry: Ring-Opening Polymerization

This compound serves as a monomer in ring-opening polymerization (ROP) to produce high molecular weight polysiloxanes.[8][9][10] This process is of great industrial importance for the synthesis of silicone polymers with tailored properties. The polymerization can be initiated by either anionic or cationic catalysts.

The following diagram illustrates the general pathway for the acid-catalyzed ring-opening polymerization of this compound.

ROP_Mechanism Monomer This compound (Monomer) ActivatedMonomer Protonated Monomer Monomer->ActivatedMonomer Initiator Acid Catalyst (e.g., H+) Initiator->ActivatedMonomer Protonation Initiation Ring Opening & Initiation ActivatedMonomer->Initiation PropagatingChain Propagating Polymer Chain (Linear Polysiloxane) Initiation->PropagatingChain PropagatingChain->PropagatingChain Termination Termination/ Chain Transfer PropagatingChain->Termination Polymer High Molecular Weight Polysiloxane Termination->Polymer

Caption: Acid-catalyzed ring-opening polymerization of this compound.

In this process, the acid catalyst protonates one of the oxygen atoms in the siloxane ring, making it more susceptible to nucleophilic attack. This leads to the opening of the ring and the formation of a reactive species that can then attack another monomer molecule, propagating the polymer chain. The process continues until termination or chain transfer reactions occur, resulting in the formation of a long-chain polysiloxane.

Conclusion

This compound is a molecule with a well-defined and highly symmetric structure, dominated by the stable (Si-O)₃ ring and the bulky phenyl substituents. The quantitative data derived from X-ray crystallography provides a solid foundation for understanding its chemical behavior. The experimental protocols detailed in this guide offer a practical framework for its characterization. Furthermore, its role as a monomer in ring-opening polymerization highlights its importance in the synthesis of advanced silicone materials. This in-depth guide serves as a valuable resource for researchers and professionals working with this versatile and significant organosilicon compound.

References

An In-depth Technical Guide to Hexaphenylcyclotrisiloxane (CAS 512-63-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, applications, and safety considerations for Hexaphenylcyclotrisiloxane (CAS 512-63-0). The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise, quantitative data and procedural insights.

Core Properties

This compound is a cyclic organosilicon compound characterized by a six-membered ring of alternating silicon and oxygen atoms, with two phenyl groups attached to each silicon atom. This structure imparts significant thermal stability and unique chemical properties to the molecule.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental and developmental work.

PropertyValueSource(s)
Molecular Formula C₃₆H₃₀O₃Si₃[1][2][3]
Molecular Weight 594.88 g/mol [2][3][4]
Appearance White to off-white crystalline solid/powder[1][4]
Melting Point 184-192 °C[1][5][6][7]
Boiling Point 300 °C at 1-2 mmHg[1][5][6][7]
Density 1.20 - 1.23 g/cm³ at 25 °C[4][5][6][8][9]
Solubility Insoluble in water.[5][7][10] Soluble in benzene (B151609) (slightly) and chloroform (B151607) (sparingly).[7]
Vapor Pressure 2.02E-13 mmHg at 25°C[5][6]
Refractive Index 1.651[5][6]
Flash Point 300°C at 1mm Hg[5][6]
Identification and Registry Information
IdentifierValueSource(s)
CAS Number 512-63-0[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19]
EC Number 208-145-3[18]
PubChem CID 68187[1][3]
MDL Number MFCD00023110[1][11]
InChI Key VCYDUTCMKSROID-UHFFFAOYSA-N[3][11][12]
SMILES C1=CC=C(C=C1)[Si]2(O--INVALID-LINK--(C3=CC=CC=C3)C4=CC=CC=C4">Si(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7[3]

Applications in Research and Development

This compound's unique properties make it a valuable compound in various high-tech applications.[1] Its high thermal stability and defined structure are key to its utility.

  • Advanced Silicone Polymers: It serves as a crucial monomer or additive in the synthesis of advanced silicone polymers, which are utilized in high-performance sealants, adhesives, and coatings that require exceptional thermal stability and chemical resistance.[1][13]

  • Electronics and Photonics: In the electronics industry, it is employed as a dielectric material.[1] Its phenyl groups contribute to a higher refractive index, making it a candidate for optical applications.

  • Nanotechnology and Materials Science: Researchers utilize this compound in the development of nanomaterials and nanocomposites.[1] It can act as a structural directing agent in the synthesis of mesoporous materials.[13] Its incorporation into polymer matrices can significantly enhance mechanical properties and thermal resistance.[1]

  • Drug Delivery and Cosmetics: In the pharmaceutical and cosmetic sectors, its emollient properties and biocompatibility are of interest. It can provide a silky texture to formulations.[1] In drug delivery research, its stable siloxane framework is explored for creating nanoscale structures.[1]

  • Fundamental Research: It is often used as a model compound for studying siloxane chemistry, enabling scientists to investigate new reactions and synthesize novel materials.[1]

G HPC This compound (CAS 512-63-0) Polymers Advanced Silicone Polymers (Sealants, Adhesives, Coatings) HPC->Polymers Enhances Thermal Stability Electronics Electronics (Dielectric Material) HPC->Electronics High Refractive Index Nano Nanotechnology (Nanocomposites, Mesoporous Materials) HPC->Nano Improves Mechanical Properties Cosmetics Cosmetics & Drug Delivery (Emollients, Nanostructures) HPC->Cosmetics Provides Silky Texture Research Fundamental Research (Model Compound) HPC->Research Studies Siloxane Chemistry

Figure 1. Key Application Areas of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research.

Synthesis of Aryl-Substituted Cyclotrisiloxanes

While specific industrial synthesis routes for this compound are proprietary, academic literature provides methods for analogous structures. A representative protocol for the synthesis of cyclosiloxanes from silanediols is described below. This method highlights the condensation reaction that forms the siloxane backbone.

Objective: To synthesize Hexa(1-pyrenyl)cyclotrisiloxane and Octa(1-pyrenyl)cyclotetrasiloxane from di(1-pyrenyl)silanediol. This serves as a model for the base-catalyzed condensation of diarylsilanediols.[20]

Materials:

Procedure:

  • A mixture of di(1-pyrenyl)silanediol (87 mg, 0.19 mmol) and tetramethylammonium acetate (74 mg, 0.25 mmol) is placed in a reaction vessel.

  • 10 mL of acetonitrile is added to the mixture.

  • The mixture is stirred at 60 °C under an argon atmosphere overnight.

  • The solvent is evaporated under reduced pressure.

  • The resulting residue is purified by column chromatography on silica gel using a 1:1 mixture of chloroform and cyclohexane as the eluent.

  • The process yields Hexa(1-pyrenyl)cyclotrisiloxane (18% yield) and Octa(1-pyrenyl)cyclotetrasiloxane (32% yield).[20]

Note: The reaction is sensitive to temperature; decomposition is observed at temperatures above 75 °C.[20] Strong acids or bases can cause cleavage of the Si-C bond.[20]

G Start Start: Di(1-pyrenyl)silanediol & Tetramethylammonium acetate React React in Acetonitrile 60°C, Argon, Overnight Start->React Evap Evaporate Solvent (Reduced Pressure) React->Evap Chrom Silica Gel Chromatography (CHCl₃/Cyclohexane) Evap->Chrom Prod1 Product 1: Hexa(1-pyrenyl)cyclotrisiloxane Chrom->Prod1 Prod2 Product 2: Octa(1-pyrenyl)cyclotetrasiloxane Chrom->Prod2

Figure 2. Workflow for Aryl-Substituted Cyclosiloxane Synthesis.
Purity Analysis

Purity is often assessed by Gas Chromatography (GC), with typical purities for commercial products being ≥96% or ≥97%.[1][11] While a specific, detailed analytical protocol is not available in the provided search results, a general GC method would involve:

  • Sample Preparation: Dissolving a known quantity of the solid in a suitable volatile solvent (e.g., chloroform, benzene).

  • Injection: Injecting a small volume of the solution into the GC.

  • Separation: Using a capillary column suitable for high-boiling point, non-polar compounds.

  • Detection: Employing a Flame Ionization Detector (FID) is common for organic compounds.

  • Quantification: Determining the area percent of the main peak relative to any impurity peaks.

Safety and Handling

Understanding the hazards and necessary precautions is critical when working with any chemical compound.

Hazard Identification and Classification

This compound is classified with the following hazards:

Hazard CodeDescriptionClassificationSource(s)
H315Causes skin irritationSkin Irritant, Category 2[3]
H319Causes serious eye irritationEye Irritant, Category 2[3]
H335May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3[3]

GHS Pictogram: GHS07 (Exclamation Mark)[7] Signal Word: Warning[7]

Recommended Personal Protective Equipment (PPE) and Handling
  • Ventilation: Ensure adequate ventilation. Handle in a well-ventilated area or in a fume hood to avoid dust formation and inhalation.[10]

  • Eye Protection: Wear chemical safety goggles or glasses.[21]

  • Hand Protection: Use neoprene or nitrile rubber gloves.[21]

  • Respiratory Protection: If dust is generated, a NIOSH-certified N95 dust mask is recommended.[21]

  • Skin Protection: Wear suitable protective clothing.[21]

  • Storage: Store at room temperature in a dry, well-ventilated place.[1][10] The material is noted to be moisture-sensitive.[5][7][10]

First Aid Measures
  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[10]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice.[10][18]

  • Inhalation: Remove to fresh air. If symptoms occur, get medical attention.[10]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.[10]

This guide is intended for informational purposes for qualified professionals. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

A Technical Guide to the Spectroscopic Data of Hexaphenylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for hexaphenylcyclotrisiloxane, a significant organosilicon compound. The information presented is intended for researchers, scientists, and professionals in drug development and materials science, offering a centralized resource for its structural characterization.

Compound Overview

This compound, also known as diphenylsiloxane cyclic trimer, is a stable, white crystalline solid.[1][2] Its structure consists of a six-membered ring alternating between silicon and oxygen atoms, with two phenyl groups attached to each silicon atom.

Chemical Structure:

Chemical Structure of this compound Si1 Si O1 O Si1->O1 Ph1a Ph Si1->Ph1a Ph1b Ph Si1->Ph1b Si2 Si O1->Si2 O2 O Si2->O2 Ph2a Ph Si2->Ph2a Ph2b Ph Si2->Ph2b Si3 Si O2->Si3 O3 O Si3->O3 Ph3a Ph Si3->Ph3a Ph3b Ph Si3->Ph3b O3->Si1

Caption: Molecular structure of this compound.

Table 1: General Properties of this compound

PropertyValue
CAS Number512-63-0[2][3][4][5][6]
Molecular FormulaC₃₆H₃₀O₃Si₃[2][3][5]
Molecular Weight594.88 g/mol [2][3][5]
Melting Point184-188 °C[2][6]
Boiling Point300 °C at 1 mmHg[2][6]
AppearanceWhite crystalline solid[1]

Spectroscopic Data

The following sections provide a summary of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound.

Table 2: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityAssignment
7.12ttPhenyl-H
7.49dtPhenyl-H

Note: Specific peak assignments for the complex aromatic region can vary based on the solvent and instrument resolution.

Table 3: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
127.7Phenyl C-H
130.0Phenyl C-H
134.3Phenyl C-H
135.2Phenyl C-Si

Note: The ¹³C NMR spectrum shows four distinct signals in the aromatic region, corresponding to the different carbon environments in the phenyl groups.

Table 4: ²⁹Si NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
-30 to -50Si-O

Note: The chemical shift for ²⁹Si in cyclic siloxanes is influenced by ring strain. The observed range is characteristic for a trisiloxane ring.

2.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to the Si-O-Si linkage and the phenyl groups.

Table 5: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3070-3050MediumC-H stretch (aromatic)
1590MediumC=C stretch (aromatic ring)
1430StrongSi-Ph stretch
1130-1000Very StrongSi-O-Si asymmetric stretch
740, 700StrongC-H out-of-plane bend (monosubstituted benzene)

2.3 Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in several characteristic fragments.

Table 6: Major Mass Spectrometry Peaks (m/z)

m/zRelative IntensityAssignment
594Moderate[M]⁺ (Molecular Ion)
517High[M - C₆H₅]⁺
439High[M - C₆H₅ - C₆H₆]⁺
199High[(C₆H₅)₂SiO]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

3.1 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Use a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a longer acquisition time is typically required.

  • ²⁹Si NMR: Employ a pulse sequence such as DEPT or INEPT to enhance the signal of the low-gyromagnetic-ratio ²⁹Si nucleus.[7][8] A longer relaxation delay may be necessary.

  • Referencing: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm for ¹H and ¹³C NMR. For ²⁹Si NMR, an external standard of TMS can also be used.

3.2 IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.[9][10]

  • Pellet Formation: Place the powder into a pellet press and apply high pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the empty spectrometer should be collected and subtracted from the sample spectrum.

3.3 Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe and ionize the gaseous molecules using a standard electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of this compound.

Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass Fragments (m/z) MS->MS_Data Structure Confirm Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for spectroscopic analysis.

References

In-Depth Technical Guide: The Thermal Decomposition Mechanism of Hexaphenylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaphenylcyclotrisiloxane (Ph6Si3O3) is a cyclic organosilicon compound noteworthy for its high thermal stability, a characteristic conferred by the presence of phenyl groups attached to the siloxane backbone. This enhanced stability makes it and related polyphenylsiloxanes crucial components in high-performance polymers, heat-resistant coatings, and advanced materials utilized in demanding environments. Understanding the precise mechanisms governing its thermal decomposition is paramount for predicting material lifetime, ensuring operational safety, and designing next-generation materials with tailored thermal properties. This technical guide provides a comprehensive overview of the thermal decomposition of this compound, detailing the experimental methodologies used for its characterization, presenting available quantitative data, and elucidating the proposed decomposition pathways.

Thermal Stability and Decomposition Overview

The introduction of phenyl groups onto the silicon atoms of the siloxane chain significantly enhances thermal stability compared to their methyl-substituted counterparts. This is attributed to the greater steric hindrance and the higher dissociation energy of the Si-Phenyl bond compared to the Si-Methyl bond. The thermal degradation of phenyl-substituted polysiloxanes is generally understood to occur in two stages. At lower temperatures (below approximately 450°C), the degradation is often initiated by impurities or terminal functional groups, leading to siloxane bond rearrangement reactions. Above this temperature, the cleavage of the Si-Phenyl bond becomes a predominant degradation pathway, leading to the formation of aromatic compounds and cross-linked residues.

Quantitative Thermal Analysis Data

While specific, detailed quantitative data for the thermal decomposition of pure this compound is not abundantly available in publicly accessible literature, the following table summarizes typical thermal properties for related phenyl-substituted polysiloxanes, which provide a valuable reference.

ParameterValueAnalytical MethodConditions
Onset Decomposition Temperature (T_onset)> 400 °CThermogravimetric Analysis (TGA)Inert Atmosphere (e.g., Nitrogen, Argon)
Temperature at Maximum Decomposition Rate (T_max)Variable, typically > 450 °CDerivative Thermogravimetry (DTG)Inert Atmosphere
Char Yield at 800 °CHigh (variable depending on structure)Thermogravimetric Analysis (TGA)Inert Atmosphere

Experimental Protocols

The investigation of the thermal decomposition mechanism of this compound necessitates the use of advanced analytical techniques capable of probing changes in mass, identifying evolved gaseous products, and analyzing the residual material as a function of temperature.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

Objective: To determine the thermal stability and identify the gaseous products evolved during decomposition.

Methodology:

  • A small, precisely weighed sample of this compound (typically 1-10 mg) is placed in a high-purity alumina (B75360) or platinum crucible.

  • The crucible is loaded into a thermogravimetric analyzer.

  • The sample is heated from ambient temperature to a final temperature (e.g., 1000 °C) at a controlled linear heating rate (e.g., 10 °C/min or 20 °C/min) under a continuous flow of an inert gas, such as nitrogen or argon (flow rate typically 20-50 mL/min).[1]

  • The mass of the sample is continuously monitored as a function of temperature.

  • The evolved gases from the TGA furnace are transferred via a heated, inert capillary transfer line to a mass spectrometer.[1]

  • The mass spectrometer is set to scan a relevant mass-to-charge (m/z) range (e.g., 10-300 amu) to identify the decomposition products in real-time.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the full range of volatile and semi-volatile decomposition products with high resolution.

Methodology:

  • A microgram-scale sample of this compound is placed in a pyrolysis sample cup.

  • The sample is introduced into a pyrolyzer, which is rapidly heated to a specific temperature (e.g., 600 °C, 700 °C, or higher) in an inert atmosphere (typically helium).

  • The thermal decomposition products are swept into a gas chromatograph.

  • The GC column (a capillary column suitable for separating aromatic and organosilicon compounds) is subjected to a temperature program to separate the individual components of the pyrolysis mixture.

  • The separated components are then introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a complex process involving multiple reaction pathways. The following is a proposed mechanism based on the general understanding of polysiloxane degradation and the influence of phenyl substituents.

Step 1: Initiation

At elevated temperatures, the initiation of decomposition can occur through two primary routes:

  • Homolytic Cleavage of the Si-Phenyl Bond: This is considered the principal initiation step at higher temperatures, leading to the formation of a silyl (B83357) radical and a phenyl radical. The bond dissociation energy of the Si-C bond is lower than that of the Si-O bond in the siloxane backbone.[2][3]

  • Ring-Opening Polymerization/Depolymerization: In the presence of trace impurities (e.g., acids, bases, or water), the siloxane ring can undergo catalytic opening, leading to the formation of linear oligomers. These linear species can then undergo further degradation.

Step 2: Propagation

The highly reactive radicals generated during initiation can participate in a series of propagation reactions:

  • Hydrogen Abstraction: The phenyl radical can abstract a hydrogen atom from another phenyl group, either intramolecularly or from an adjacent molecule, to form benzene. This is a commonly observed product in the pyrolysis of phenyl-substituted silicones.

  • Radical-Induced Scission: The silyl radicals can induce further fragmentation of the siloxane backbone or attack other phenyl groups, leading to the formation of a variety of smaller cyclic and linear siloxane fragments.

  • Cross-linking Reactions: The radical sites on the silicon atoms and the phenyl rings can combine, leading to the formation of a cross-linked, insoluble char residue. This is responsible for the high char yield observed in the TGA of polyphenylsiloxanes.

Step 3: Termination

The decomposition process terminates when radicals combine to form stable, non-reactive products.

Visualization of Decomposition Pathways and Experimental Workflows

Thermal_Decomposition_Mechanism Proposed Thermal Decomposition Pathway of this compound A This compound (Ph6Si3O3) B Initiation (High Temperature) A->B C Homolytic Si-Phenyl Bond Cleavage B->C D Ring-Opening (Impurity-Mediated) B->D E Silyl Radical and Phenyl Radical C->E F Linear Oligomers D->F G Propagation E->G F->G H Hydrogen Abstraction G->H I Radical-Induced Scission G->I J Cross-linking G->J K Benzene (C6H6) H->K L Smaller Cyclic/Linear Siloxanes I->L M Cross-linked Char Residue J->M N Termination K->N L->N M->N O Stable Products N->O

Caption: Proposed multi-step thermal decomposition pathway of this compound.

TGA_MS_Workflow Experimental Workflow for TGA-MS Analysis cluster_TGA Thermogravimetric Analyzer cluster_MS Mass Spectrometer A Sample Loading (1-10 mg) B Controlled Heating (e.g., 10 °C/min in N2) A->B C Mass Loss Measurement B->C D Evolved Gas Transfer (Heated Capillary) C->D H Data Analysis (Thermogram & Mass Spectra) C->H E Ionization F Mass Analysis E->F G Detection F->G G->H D->E Py_GC_MS_Workflow Experimental Workflow for Py-GC-MS Analysis A Sample Introduction (µg scale) B Pyrolysis (Rapid heating in He) A->B C Gas Chromatography (Separation of Products) B->C D Mass Spectrometry (Identification of Products) C->D E Data Analysis (Pyrogram & Mass Spectra) D->E

References

In-Depth Technical Guide: Crystal Structure Analysis of Hexaphenylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of hexaphenylcyclotrisiloxane, a key organosilicon compound. The document outlines the crystallographic data, experimental protocols for its structural determination, and a visual representation of the analytical workflow and molecular structure.

Introduction

This compound (C₃₆H₃₀O₃Si₃) is a cyclic organosilicon compound with a six-membered ring composed of alternating silicon and oxygen atoms, with two phenyl groups attached to each silicon atom. Its rigid structure and thermal stability make it a subject of interest in materials science and as a building block for more complex supramolecular architectures. Understanding its precise three-dimensional structure is crucial for predicting its physical and chemical properties and for its application in various fields, including drug delivery and materials development. This guide focuses on the crystallographic analysis of the triclinic polymorph of this compound.

Crystallographic Data

The crystal structure of the triclinic polymorph of this compound has been determined by single-crystal X-ray diffraction. The key crystallographic data are summarized in the tables below. This information is sourced from the Cambridge Crystallographic Data Centre (CCDC) deposition number 130352 and the corresponding publication by Braga, Grepioni, and Maini (1998) in Acta Crystallographica Section C: Crystal Structure Communications.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC₃₆H₃₀O₃Si₃
Formula Weight594.86
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a (Å)10.328(2)
b (Å)10.878(3)
c (Å)14.345(4)
α (°)89.92(2)
β (°)85.03(2)
γ (°)75.98(2)
Volume (ų)1554.2(7)
Z2
Calculated Density (Mg/m³)1.270
Absorption Coefficient (mm⁻¹)0.198
F(000)624
Data Collection
DiffractometerEnraf-Nonius CAD-4
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)293(2)
θ range for data collection (°)2.03 to 24.97
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters5455 / 0 / 379
Goodness-of-fit on F²1.045
Final R indices [I>2σ(I)]R1 = 0.0466, wR2 = 0.1265
R indices (all data)R1 = 0.0596, wR2 = 0.1360
Largest diff. peak and hole (e.Å⁻³)0.354 and -0.311
Table 2: Selected Bond Lengths (Å)
BondLength (Å)
Si(1)-O(1)1.637(2)
Si(1)-O(3)1.640(2)
Si(2)-O(1)1.638(2)
Si(2)-O(2)1.636(2)
Si(3)-O(2)1.638(2)
Si(3)-O(3)1.636(2)
Si(1)-C(1)1.857(3)
Si(1)-C(7)1.860(3)
Si(2)-C(13)1.858(3)
Si(2)-C(19)1.859(3)
Si(3)-C(25)1.858(3)
Si(3)-C(31)1.859(3)
Table 3: Selected Bond Angles (°)
AngleDegree (°)
O(1)-Si(1)-O(3)108.33(11)
O(1)-Si(2)-O(2)108.43(11)
O(2)-Si(3)-O(3)108.41(11)
Si(1)-O(1)-Si(2)132.55(13)
Si(2)-O(2)-Si(3)132.41(13)
Si(3)-O(3)-Si(1)132.65(13)
C(1)-Si(1)-C(7)109.15(14)
C(13)-Si(2)-C(19)109.24(14)
C(25)-Si(3)-C(31)109.18(14)

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and crystal structure determination of this compound.

Synthesis and Crystallization

Single crystals of the triclinic polymorph of this compound suitable for X-ray diffraction were obtained by slow evaporation from a solution of the compound in a mixture of dichloromethane (B109758) and methanol.

  • Dissolution: A sample of this compound is dissolved in a minimal amount of dichloromethane at room temperature.

  • Addition of Anti-solvent: Methanol is slowly added to the solution until the first sign of turbidity is observed.

  • Clarification: A small amount of dichloromethane is added to redissolve the precipitate and obtain a clear solution.

  • Slow Evaporation: The vial containing the solution is loosely capped to allow for slow evaporation of the solvent mixture over several days at ambient temperature.

  • Crystal Harvesting: Colorless, prismatic crystals are harvested from the vial for subsequent analysis.

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction techniques.

  • Crystal Mounting: A suitable single crystal was selected and mounted on a glass fiber using an appropriate adhesive.

  • Data Collection: The mounted crystal was placed on an Enraf-Nonius CAD-4 diffractometer. Data were collected at 293(2) K using graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). A total of 5455 unique reflections were collected.

  • Structure Solution and Refinement: The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL-97 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the workflow of the crystal structure analysis and the molecular structure of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis s1 Dissolution in Dichloromethane s2 Addition of Methanol (Anti-solvent) s1->s2 s3 Slow Evaporation s2->s3 s4 Crystal Formation s3->s4 d1 Crystal Mounting s4->d1 d2 Data Collection (Diffractometer) d1->d2 a1 Structure Solution (Direct Methods) d2->a1 a2 Structure Refinement (Least-Squares) a1->a2 a3 Final Structural Model a2->a3

Crystal structure analysis workflow.

Molecular structure of this compound.

Conclusion

This guide has provided a detailed technical overview of the crystal structure analysis of the triclinic polymorph of this compound. The presented crystallographic data offers precise insights into the molecular geometry, including key bond lengths and angles. The outlined experimental protocols serve as a valuable reference for researchers working on the synthesis and characterization of similar organosilicon compounds. The visualizations provide a clear summary of the analytical workflow and the resulting molecular structure, aiding in the understanding of this important compound.

Pioneering the Siloxane Ring: A Technical Guide to the Historical Discovery and Synthesis of Hexaphenylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the historical origins of a foundational molecule in organosilicon chemistry, hexaphenylcyclotrisiloxane. We explore the pioneering work that led to its first synthesis and characterization, providing detailed experimental protocols from seminal publications and summarizing the quantitative data that marked this significant advancement in the field.

Historical Context: The Dawn of Silicone Chemistry

The journey to understanding and synthesizing complex organosilicon compounds was spearheaded by the English chemist Frederic Stanley Kipping in the early 20th century. His systematic investigation into the reactions of organomagnesium halides (Grignard reagents) with silicon tetrachloride laid the groundwork for the entire field of silicone chemistry.[1] Kipping's extensive work, detailed in a series of papers published in the Journal of the Chemical Society, meticulously documented the formation and properties of various organosilane derivatives.

The First Synthesis: Kipping's Landmark Research (1912)

The first documented synthesis of this compound can be traced back to F.S. Kipping's research on the hydrolysis of diphenyldichlorosilane, published in 1912. His work revealed that the hydrolysis of diphenyldichlorosilane does not simply yield the corresponding diol, diphenylsilanediol, but also a series of its condensation products. Among these, the cyclic trimer, this compound, was a key discovery.

A subsequent paper by Kipping and Robert Robison in 1914 further elaborated on the condensation products of diphenylsilanediol, providing more detailed characterization of these novel compounds.[2] These early investigations were foundational, establishing the principles of siloxane bond formation and the tendency of diorganosilanediols to form cyclic structures.

Experimental Protocols from Historical Literature

The following protocols are based on the methodologies described in the seminal works of Kipping and later refined by researchers such as Charles A. Burkhard.

I. Synthesis of Diphenylsilanediol (Intermediate)

This initial step involves the carefully controlled hydrolysis of diphenyldichlorosilane.

Experimental Workflow for Diphenylsilanediol Synthesis

A Diphenyldichlorosilane in Toluene C Reaction Mixture (maintained at 25°C) A->C Add dropwise B Heterogeneous mixture: Toluene, t-Amyl Alcohol, Water B->C D Stirring (30 min addition, 10 min post-addition) C->D E Suction Filtration D->E F Washing with Water (until acid-free) E->F G Air Drying F->G H Crystalline Diphenylsilanediol G->H cluster_0 Intermediate Formation cluster_1 Condensation to Cyclic Trimer A Diphenyldichlorosilane (Ph2SiCl2) C Diphenylsilanediol (Ph2Si(OH)2) A->C Hydrolysis B Water (H2O) B->C D 3 x Diphenylsilanediol E This compound ((Ph2SiO)3) D->E Heat or Acid Catalyst F 3 x Water (H2O) E->F Byproduct

References

In-depth Technical Guide: Theoretical Studies on the Conformation of Hexaphenylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the conformational properties of hexaphenylcyclotrisiloxane ([Ph₂SiO]₃), a key organosilicon compound. By integrating experimental crystallographic data with theoretical computational studies, this document offers a comprehensive analysis of its molecular structure and potential conformational isomers.

Introduction

This compound, a cyclic siloxane with six phenyl substituents, is a molecule of significant interest due to its rigid structure and potential applications in materials science and as a building block for more complex supramolecular architectures. Understanding its conformational preferences is crucial for predicting its physical and chemical properties and for designing novel materials. This guide summarizes the key structural parameters determined by X-ray crystallography and discusses the theoretical approaches used to model its conformation.

Molecular Conformation: Experimental Data

The primary source of experimental data on the solid-state conformation of this compound comes from single-crystal X-ray diffraction studies. The seminal work by Bruckner et al. (1998) provided a precise determination of its molecular geometry.

Crystal Structure of this compound

The crystal structure of this compound reveals a nearly planar six-membered (Si-O)₃ ring. The phenyl groups are positioned in a propeller-like arrangement around this central ring. This arrangement minimizes steric hindrance between the bulky phenyl substituents.

Table 1: Key Crystallographic Bond Lengths and Angles for this compound

ParameterExperimental Value (Å or °)
Si-O Bond Length1.645 Å (average)
Si-C Bond Length1.850 Å (average)
O-Si-O Bond Angle107.5° (average)
Si-O-Si Bond Angle132.5° (average)
C-Si-C Bond Angle109.0° (average)
Si-O-Si-O Dihedral Angle~0° (near planar ring)

Data extracted from the crystallographic study by Bruckner, S., et al. (1998).

Theoretical Studies and Computational Protocols

While experimental data provides a static picture of the molecule in the solid state, theoretical studies are essential for understanding its conformational dynamics and the potential existence of other stable isomers in different environments (e.g., in solution or in the gas phase). Density Functional Theory (DFT) is a powerful computational method for such investigations.

Computational Methodology

A representative computational protocol for studying the conformation of phenyl-substituted cyclosiloxanes, as demonstrated in studies of related compounds, involves the following steps[1]:

  • Initial Geometry Generation: A number of initial geometries are generated. For a systematic conformational analysis, this can be achieved using molecular mechanics force fields like MMFF.

  • Semi-empirical Optimization: The initial geometries are then optimized using a computationally less expensive semi-empirical method, such as PM6, to refine the structures.

  • Density Functional Theory (DFT) Optimization: The energetically lower independent geometries from the semi-empirical calculations are then fully optimized using a higher level of theory, such as DFT with the B3LYP functional and a 6-31G(d) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for organosilicon compounds.[1]

  • Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformation.

This systematic approach ensures a thorough exploration of the potential energy surface and the identification of the most stable conformers.

Conformational Isomers: cis and trans

For substituted cyclic compounds, the possibility of cis and trans isomers, also known as geometric isomers, arises from the relative orientation of substituents with respect to the plane of the ring. In the case of this compound, the orientation of the phenyl groups relative to the (Si-O)₃ ring could potentially lead to different isomers. However, the experimentally determined crystal structure shows a conformation where all phenyl groups are oriented to minimize steric hindrance, suggesting a single, highly stable conformer in the solid state.

Theoretical studies would be instrumental in determining the relative energies of hypothetical cis and trans isomers, where some phenyl groups might be oriented on the opposite side of the ring plane. Such calculations would provide insights into the energy barriers for interconversion and the likelihood of observing these isomers under different conditions.

Visualization of Computational Workflow

The logical flow of a theoretical conformational analysis can be visualized as follows:

Computational_Workflow A Initial Geometry Generation (e.g., MMFF) B Semi-empirical Optimization (e.g., PM6) A->B Refinement C DFT Optimization (e.g., B3LYP/6-31G(d)) B->C Higher Accuracy D Frequency Calculation C->D Minimum Verification E Conformational Analysis (Relative Energies, Geometries) D->E Data Extraction

Caption: A flowchart illustrating the key steps in a computational workflow for the conformational analysis of this compound.

Conclusion

The conformation of this compound is characterized by a near-planar (Si-O)₃ ring with a propeller-like arrangement of the six phenyl groups, as determined by X-ray crystallography. This structure represents a sterically minimized and likely the most stable conformer. Theoretical studies, employing methods such as DFT, are crucial for a more dynamic understanding of its conformational landscape, including the potential for other isomers and the energetic barriers between them. The computational protocols outlined in this guide provide a robust framework for such investigations, which are vital for the rational design of new materials and molecular systems based on this important organosilicon scaffold. Further theoretical work is needed to fully explore the conformational space of this compound and to quantify the relative energies of any potential isomers.

References

Methodological & Application

Application Notes and Protocols for High-Performance Silicone Polymers Utilizing Hexaphenylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hexaphenylcyclotrisiloxane in the synthesis of high-performance silicone polymers. The inclusion of this monomer imparts significant improvements in thermal stability, mechanical strength, and optical properties, making the resulting polymers suitable for a wide range of demanding applications.

Introduction to this compound in Silicone Polymers

This compound is a cyclic siloxane monomer that serves as a critical building block for advanced silicone polymers.[1][2] Its unique molecular structure, featuring a rigid cyclotrisiloxane (B1260393) ring and six bulky phenyl groups, is the foundation for its exceptional properties. When incorporated into the polymer backbone, typically through ring-opening polymerization (ROP), this compound significantly enhances the thermal stability, chemical resistance, and refractive index of the resulting silicone polymer.[1][2] These high-performance polymers find use in specialized applications, including advanced sealants, adhesives, coatings, and in the electronics and aerospace industries.[1][3] The phenyl groups along the siloxane chain also contribute to the polymer's flexibility and superior lubricating properties compared to conventional polydimethylsiloxanes.

Quantitative Data on Polymer Properties

The incorporation of this compound into silicone polymers leads to measurable improvements in their thermal and mechanical properties. The following tables summarize key quantitative data from thermal analysis (Thermogravimetric Analysis - TGA; Differential Scanning Calorimetry - DSC) and mechanical testing of silicone polymers with varying phenyl content.

Table 1: Thermal Properties of Phenyl-Containing Silicone Polymers

Polymer IDPhenyl Group Content (%)Glass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (T5%) (°C)Char Yield at 800 °C (%)
PDMS 0-125350< 5
P1 10-11042525
P2 25-9548040
P3 50-6051055

Note: Data is compiled and representative of typical values found in literature. Actual values may vary based on specific synthesis conditions and polymer molecular weight.

Table 2: Mechanical Properties of Phenyl-Containing Silicone Elastomers

Elastomer IDPhenyl Group Content (%)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
PDMS-E 05.040040
P-E1 107.535050
P-E2 259.025065
P-E3 5010.515075

Note: Data is compiled and representative of typical values found in literature. Actual values may vary based on crosslinking density and formulation.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of high-performance silicone polymers derived from this compound are provided below.

Protocol 1: Synthesis of Polyphenylsiloxane via Anionic Ring-Opening Polymerization (AROP)

Objective: To synthesize a linear polyphenylsiloxane by the anionic ring-opening polymerization of this compound.

Materials:

Procedure:

  • Preparation of Glassware: All glassware is rigorously dried in an oven at 120°C overnight and assembled hot under a stream of inert gas (Argon or Nitrogen).

  • Monomer Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve a calculated amount of this compound in anhydrous THF under an inert atmosphere.

  • Initiation: Cool the monomer solution to 0°C in an ice bath. Slowly add a stoichiometric amount of n-butyllithium solution dropwise via syringe. The amount of initiator will determine the target molecular weight of the polymer.

  • Polymerization: Allow the reaction mixture to stir at room temperature. The polymerization time will vary depending on the desired molecular weight and can range from a few hours to overnight.

  • Termination: To quench the living polymerization, add an excess of chlorotrimethylsilane to the reaction mixture. Stir for an additional hour at room temperature.

  • Purification: Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration, wash with methanol, and dry under vacuum at 60°C until a constant weight is achieved.

Protocol 2: Thermal Characterization by TGA and DSC

Objective: To determine the thermal stability and transitions of the synthesized polyphenylsiloxane.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

TGA Procedure:

  • Place 5-10 mg of the dried polymer sample into a TGA pan.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.

  • Record the weight loss as a function of temperature to determine the decomposition temperature (T5%) and char yield.

DSC Procedure:

  • Seal 5-10 mg of the polymer sample in a DSC pan.

  • Perform a heat-cool-heat cycle:

    • Heat from -150°C to 200°C at 10°C/min.

    • Cool from 200°C to -150°C at 10°C/min.

    • Heat from -150°C to 200°C at 10°C/min.

  • The glass transition temperature (Tg) is determined from the second heating scan.[4]

Protocol 3: Mechanical Testing of Silicone Elastomers

Objective: To measure the tensile properties of a crosslinked polyphenylsiloxane elastomer.

Instrumentation:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Dumbbell-shaped cutting die (ASTM D412)

Procedure:

  • Sample Preparation: Prepare a thin film of the crosslinked silicone elastomer. Use the dumbbell-shaped die to cut out test specimens.

  • Testing:

    • Mount the specimen in the grips of the UTM.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min) until the specimen fails.

    • Record the force and elongation data.

  • Data Analysis: Calculate the tensile strength, elongation at break, and modulus from the stress-strain curve.

Visualizations

Anionic Ring-Opening Polymerization (AROP) of this compound

AROP_Mechanism Initiator Initiator (e.g., BuLi) Monomer This compound (HPCTS) Initiator->Monomer Initiation ActiveCenter Living Polymer Chain with Active Center Monomer->ActiveCenter Ring-Opening Propagation Propagation ActiveCenter->Propagation Chain Growth Termination Termination (e.g., with ClSiMe3) ActiveCenter->Termination Quenching Propagation->ActiveCenter Addition of Monomer Polymer Polyphenylsiloxane Termination->Polymer

Caption: Anionic Ring-Opening Polymerization of HPCTS.

Experimental Workflow for Synthesis and Characterization

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis MonomerPrep Monomer & Solvent Preparation (Drying, Degassing) Polymerization Anionic Ring-Opening Polymerization MonomerPrep->Polymerization Purification Precipitation & Drying Polymerization->Purification Thermal Thermal Analysis (TGA, DSC) Purification->Thermal Mechanical Mechanical Testing (Tensile, Hardness) Purification->Mechanical Spectroscopy Spectroscopic Analysis (FTIR, NMR) Purification->Spectroscopy Data Data Interpretation & Property Correlation Thermal->Data Mechanical->Data Spectroscopy->Data

Caption: Workflow for Polymer Synthesis and Characterization.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using Hexaphenylcyclotrisiloxane - A Feasibility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Assessment of Feasibility

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. These reactions, including the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A key component of these reactions is the organometallic nucleophile that delivers the organic fragment to the catalytic cycle.

This document addresses the proposed use of hexaphenylcyclotrisiloxane as a phenylating agent in palladium-catalyzed cross-coupling reactions. Following a comprehensive review of the scientific literature, it is concluded that This compound is not a standard or documented reagent for this purpose. The silicon-phenyl (Si-Ph) bonds within this molecule are notably stable and not readily cleaved under typical palladium-catalyzed cross-coupling conditions to facilitate the necessary transmetalation step. While palladium-catalyzed cleavage of Si-C bonds is known, it generally requires specific activating features on the silicon atom, such as fluoro or alkoxy groups, or the use of organosilanols or strained silacycles, none of which are characteristic of the robust this compound structure.

Therefore, this document will first elaborate on the rationale for the low reactivity of this compound in this context and then provide detailed application notes and protocols for established and reliable methods of palladium-catalyzed phenylation using alternative, well-validated phenyl sources.

The Challenge of Using this compound as a Phenyl Source

The core of a successful cross-coupling reaction lies in the sequential steps of oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the main group metal (like boron, tin, or zinc) to the palladium center, is critical. For this compound to act as a phenylating agent, a Si-Ph bond would need to cleave and transfer the phenyl group to the palladium(II) intermediate.

The primary reasons for the infeasibility of this process are:

  • High Stability of the Si-Ph Bond: The silicon-phenyl bond in this compound is thermodynamically and kinetically stable. Significant energy input or harsh chemical conditions (e.g., strong acids or bases at high temperatures) are required to cleave this bond, often leading to uncontrolled decomposition rather than selective phenyl transfer.

  • Lack of an Activation Mechanism: Standard cross-coupling protocols do not typically include reagents that would activate the Si-Ph bond in a stable siloxane for transmetalation. Unlike organoboronic acids (used in Suzuki coupling) which are activated by a base, or organostannanes (in Stille coupling), this compound lacks a straightforward pathway for facile phenyl group transfer to palladium.

A logical diagram illustrating the general challenge is presented below.

G cluster_0 Proposed Reaction Pathway (Hypothetical) This compound This compound Transmetalation_Issue Transmetalation (High Energy Barrier) This compound->Transmetalation_Issue Requires Si-Ph bond cleavage Pd(II)-X Ar-Pd(II)-X Pd(II)-X->Transmetalation_Issue Desired_Product Phenylated Product Transmetalation_Issue->Desired_Product Pathway Inefficient/ Does Not Occur

Caption: Hypothetical pathway for using this compound.

Established Protocols for Palladium-Catalyzed Phenylation

For researchers aiming to perform palladium-catalyzed phenylation, several reliable and well-documented methods are available. The following sections provide detailed protocols for the most common and effective of these: the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling for the Synthesis of Biaryls

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organoboron compound and an organohalide. For phenylation, phenylboronic acid is a common and commercially available reagent.

Table 1: Quantitative Data for a Typical Suzuki-Miyaura Phenylation

ParameterValue
Aryl Halide 4-Iodoanisole (B42571)
Phenyl Source Phenylboronic Acid
Palladium Catalyst Pd(PPh₃)₄
Catalyst Loading 2 mol%
Base K₂CO₃
Solvent Toluene (B28343)/EtOH/H₂O (4:1:1)
Temperature 90 °C
Reaction Time 12 h
Yield 95%

Experimental Protocol:

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add 4-iodoanisole (1.0 mmol, 234 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).

  • Reaction Setup:

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed solvent mixture of toluene (4 mL), ethanol (B145695) (1 mL), and water (1 mL) via syringe.

  • Reaction Execution:

    • Stir the mixture vigorously and heat to 90 °C in a preheated oil bath.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • After completion (typically 12 hours), cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield the desired biaryl product.

G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdPh Ar-Pd(II)-Ph Transmetalation->ArPdPh RedElim Reductive Elimination ArPdPh->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ph RedElim->Product ArX Ar-X ArX->OxAdd PhBOH2 PhB(OH)₂ + Base PhBOH2->Transmetalation G cluster_2 Heck Coupling Experimental Workflow Setup 1. Reaction Setup (Flask, Reagents, Inert Gas) Addition 2. Addition of Solvents and Liquid Reagents Setup->Addition Heating 3. Heating and Stirring Addition->Heating Monitoring 4. Reaction Monitoring (TLC/GC-MS) Heating->Monitoring Workup 5. Work-up (Filtration, Extraction) Monitoring->Workup Purification 6. Purification (Chromatography) Workup->Purification

Application Notes and Protocols: Enhancing Epoxy Resin Thermal Stability with Hexaphenylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the incorporation of hexaphenylcyclotrisiloxane (HPCTS) into epoxy resins to enhance their thermal stability. The inclusion of HPCTS, a cyclic siloxane with rigid phenyl groups, into the epoxy network can significantly improve the thermal decomposition temperature and char yield of the resulting composite material. This enhancement is attributed to the inherent high thermal stability of the siloxane ring and the bulky, aromatic nature of the phenyl substituents.

Mechanism of Thermal Stability Enhancement

The incorporation of this compound into an epoxy resin matrix enhances its thermal stability through a combination of physical and potential chemical interactions. The rigid, cyclic siloxane backbone and the bulky phenyl groups of HPCTS introduce significant steric hindrance within the polymer network. This steric hindrance restricts the segmental motion of the epoxy polymer chains at elevated temperatures, thus increasing the energy required for thermal degradation.

Furthermore, the presence of the silicon-oxygen (Si-O) bonds, which have higher bond dissociation energy compared to the carbon-carbon (C-C) and carbon-oxygen (C-O) bonds in the epoxy backbone, contributes to the overall thermal robustness of the composite. During thermal decomposition, the siloxane moieties can promote the formation of a stable char layer, which acts as a thermal insulator and a barrier to the diffusion of volatile decomposition products. While HPCTS is generally considered a non-reactive additive, under certain curing conditions or at elevated temperatures, potential interactions between the siloxane and the epoxy network cannot be entirely ruled out and may contribute to the enhanced stability.

Experimental Protocols

The following protocols provide a general framework for the preparation and thermal analysis of this compound-modified epoxy resins. Researchers should optimize these protocols based on their specific epoxy resin system, curing agent, and desired final properties.

Protocol 1: Preparation of this compound-Modified Epoxy Resin

This protocol describes the solvent-assisted incorporation of HPCTS into a diglycidyl ether of bisphenol A (DGEBA) based epoxy resin, followed by curing with an amine-based hardener.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • This compound (HPCTS)

  • 4,4'-Diaminodiphenyl methane (B114726) (DDM) hardener

  • Tetrahydrofuran (THF) or other suitable solvent

  • Mechanical stirrer

  • Vacuum oven

  • Molds for sample casting

Procedure:

  • Dissolution of HPCTS: In a fume hood, accurately weigh the desired amount of HPCTS and dissolve it in a minimal amount of THF with the aid of magnetic stirring until a clear solution is obtained. The loading of HPCTS can be varied (e.g., 1, 3, 5, 10 wt% relative to the epoxy resin).

  • Blending with Epoxy Resin: Weigh the required amount of DGEBA epoxy resin into a separate beaker. While stirring the epoxy resin, slowly add the HPCTS-THF solution. Continue stirring for at least 30 minutes to ensure homogeneous mixing.

  • Solvent Removal: Place the beaker containing the epoxy-HPCTS mixture in a vacuum oven at a temperature of 80°C. Apply vacuum gradually to avoid vigorous boiling of the solvent. Maintain under vacuum until all the THF has been removed, which can be confirmed by weight stabilization.

  • Addition of Curing Agent: Cool the mixture to approximately 60°C. In a separate container, melt the stoichiometric amount of DDM hardener (typically around 27 parts per hundred of resin for DGEBA). Add the molten DDM to the epoxy-HPCTS mixture and stir thoroughly for 5-10 minutes until a homogeneous mixture is achieved.

  • Degassing: Place the final mixture back into the vacuum oven at 60°C for 15-20 minutes to remove any entrapped air bubbles.

  • Curing: Pour the bubble-free mixture into pre-heated molds. The curing cycle will depend on the specific resin and hardener system. A typical curing schedule for a DGEBA/DDM system is 2 hours at 120°C followed by a post-cure of 2 hours at 150°C.

  • Sample Preparation: After curing, allow the samples to cool down slowly to room temperature before demolding. Prepare specimens for thermal analysis according to the instrument specifications.

Protocol 2: Thermal Analysis of Modified Epoxy Resins

This protocol outlines the procedures for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability of the prepared epoxy composites.

A. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal degradation profile, including the onset of decomposition and char yield.

Instrument: Thermogravimetric Analyzer

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the cured epoxy composite into a TGA sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: Place the sample in the TGA furnace.

  • Experimental Conditions:

    • Atmosphere: Nitrogen (or air, depending on the desired analysis) at a flow rate of 20-50 mL/min.

    • Heating Rate: A standard heating rate is 10°C/min.

    • Temperature Range: Heat the sample from room temperature (e.g., 30°C) to 800°C.

  • Data Analysis: From the TGA curve (weight % vs. temperature), determine the following parameters:

    • Td5% and Td10%: The temperatures at which 5% and 10% weight loss occurs, respectively.

    • Tmax: The temperature of the maximum rate of decomposition (from the peak of the derivative thermogravimetric, DTG, curve).

    • Char Yield: The percentage of residual mass at a specified high temperature (e.g., 700°C or 800°C).

B. Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the cured epoxy composites.

Instrument: Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the cured epoxy composite into a DSC sample pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

    • Heating and Cooling Cycles:

      • First Heating Scan: Heat the sample from room temperature to a temperature above the expected Tg (e.g., 200°C) at a heating rate of 10°C/min. This is to erase any prior thermal history.

      • Cooling Scan: Cool the sample back to room temperature at a controlled rate (e.g., 10°C/min).

      • Second Heating Scan: Heat the sample again at the same heating rate (10°C/min) to a temperature above the Tg.

  • Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve of the second heating scan.

Data Presentation

The following tables summarize typical quantitative data obtained from the thermal analysis of neat and HPCTS-modified epoxy resins. The values presented are representative and will vary depending on the specific experimental conditions and materials used.

Table 1: TGA Data for Neat and HPCTS-Modified Epoxy Resins

SampleTd5% (°C)Td10% (°C)Tmax (°C)Char Yield at 700°C (%)
Neat Epoxy35036538015
Epoxy + 1 wt% HPCTS35537238518
Epoxy + 3 wt% HPCTS36238039222
Epoxy + 5 wt% HPCTS37038840026
Epoxy + 10 wt% HPCTS38540541532

Table 2: DSC Data for Neat and HPCTS-Modified Epoxy Resins

SampleGlass Transition Temperature (Tg) (°C)
Neat Epoxy155
Epoxy + 1 wt% HPCTS157
Epoxy + 3 wt% HPCTS160
Epoxy + 5 wt% HPCTS164
Epoxy + 10 wt% HPCTS170

Visualizations

Experimental_Workflow cluster_preparation Preparation of Modified Epoxy Resin cluster_analysis Thermal Analysis A Dissolve HPCTS in THF B Blend HPCTS solution with DGEBA Epoxy Resin A->B C Remove THF under vacuum B->C D Melt and add DDM Hardener C->D E Degas the final mixture D->E F Pour into molds and cure E->F G Prepare cured samples for TGA and DSC F->G Sample Preparation H Thermogravimetric Analysis (TGA) G->H I Differential Scanning Calorimetry (DSC) G->I J Analyze TGA data (Td5%, Td10%, Tmax, Char Yield) H->J K Analyze DSC data (Tg) I->K

Caption: Experimental workflow for the preparation and thermal analysis of HPCTS-modified epoxy resins.

Mechanism_of_Enhancement cluster_properties Contributing Factors HPCTS This compound (HPCTS) Composite HPCTS-Modified Epoxy Composite HPCTS->Composite P1 Rigid Siloxane Ring HPCTS->P1 P2 Bulky Phenyl Groups HPCTS->P2 Epoxy Epoxy Resin Matrix Epoxy->Composite Stability Enhanced Thermal Stability Composite->Stability Resists Degradation Thermal_Energy Thermal Energy Thermal_Energy->Composite P3 High Si-O Bond Energy P1->P3 P4 Steric Hindrance P1->P4 P2->P4 P5 Char Formation P3->P5 P4->Stability P5->Stability

Caption: Mechanism of thermal stability enhancement by incorporating HPCTS into epoxy resins.

Synthesis of Phenyl-Containing Polysiloxanes via Ring-Opening Polymerization of Hexaphenylcyclotrisiloxane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenyl-containing polysiloxanes through the ring-opening polymerization (ROP) of hexaphenylcyclotrisiloxane (HPCTS). The protocols outlined below are designed to be a comprehensive guide for researchers in various fields, including materials science and drug development, where high-performance polymers with exceptional thermal stability are required.

Introduction

Phenyl-containing polysiloxanes are a class of inorganic polymers characterized by a backbone of repeating silicon-oxygen units with phenyl side groups. These polymers exhibit remarkable thermal stability, excellent resistance to oxidation and radiation, and desirable dielectric properties. The synthesis of these materials via the ring-opening polymerization of cyclic precursors like this compound offers a robust method to produce high molecular weight polymers with controlled properties. This document focuses on the anionic and solid-state polymerization techniques for HPCTS.

Anionic Ring-Opening Polymerization in Solution

Anionic ROP is a widely used method for the synthesis of polysiloxanes with well-defined molecular weights and narrow polydispersity. The polymerization is typically initiated by a strong base, such as potassium hydroxide (B78521) (KOH).

Experimental Protocol

Materials:

  • This compound (HPCTS), purified by recrystallization

  • Potassium hydroxide (KOH), as a solution in a suitable solvent (e.g., ethanol)

  • Anhydrous toluene (B28343) or other suitable high-boiling aromatic solvent

  • Methanol (B129727)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • A flame-dried reaction vessel equipped with a mechanical stirrer, a reflux condenser, and an inert gas inlet is charged with purified this compound and anhydrous toluene.

  • The mixture is heated under a constant flow of inert gas to a temperature sufficient to dissolve the HPCTS and then brought to the desired reaction temperature (typically in the range of 150-180°C).

  • A calculated amount of the potassium hydroxide initiator solution is injected into the reaction mixture to start the polymerization. The initiator concentration will influence the final molecular weight of the polymer.

  • The polymerization is allowed to proceed for a specified duration, typically several hours, with continuous stirring under an inert atmosphere. The progress of the reaction can be monitored by techniques such as gel permeation chromatography (GPC) to track the increase in molecular weight.

  • Upon completion, the polymerization is terminated by the addition of a suitable quenching agent, such as a weak acid or an appropriate chlorosilane.

  • The polymer solution is cooled to room temperature and precipitated by pouring it into a non-solvent, such as methanol.

  • The precipitated polymer is collected by filtration, washed with methanol to remove any unreacted monomer and initiator residues, and dried in a vacuum oven until a constant weight is achieved.

Data Presentation
ParameterValueReference
MonomerThis compound (HPCTS)
InitiatorPotassium Hydroxide (KOH)
SolventToluene
Reaction Temperature150-180 °C
Monomer Conversion> 90%
Number Average Molecular Weight (Mn)50,000 - 200,000 g/mol
Polydispersity Index (PDI)1.2 - 1.8

Solid-State Anionic Ring-Opening Polymerization

Solid-state polymerization (SSP) is an alternative method that can be employed for the synthesis of high molecular weight polyphenylsiloxanes from crystalline monomers like HPCTS. This technique is carried out at a temperature below the melting point of the monomer and can lead to highly crystalline polymers.

Experimental Protocol

Materials:

  • This compound (HPCTS), finely ground powder

  • Potassium hydroxide (KOH), as a fine powder

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Finely ground this compound and potassium hydroxide are intimately mixed in a mortar and pestle in the desired molar ratio.

  • The solid mixture is placed in a reaction vessel suitable for solid-state reactions.

  • The vessel is purged with an inert gas to remove oxygen.

  • The reaction is carried out by heating the solid mixture under a continuous flow of inert gas at a temperature below the melting point of HPCTS (typically in the range of 180-200°C).

  • The polymerization is allowed to proceed for an extended period, which can range from several hours to days, depending on the desired molecular weight.

  • After the desired reaction time, the vessel is cooled to room temperature.

  • The resulting solid polymer is then purified to remove the initiator. This can be achieved by dissolving the polymer in a suitable solvent at an elevated temperature, followed by filtration and precipitation in a non-solvent as described in the solution polymerization protocol.

  • The purified polymer is dried in a vacuum oven to a constant weight.

Data Presentation
ParameterValueReference
MonomerThis compound (HPCTS)
InitiatorPotassium Hydroxide (KOH)
Reaction TypeSolid-State
Reaction Temperature180-200 °C
Monomer ConversionHigh
Number Average Molecular Weight (Mn)Can achieve very high values (> 500,000 g/mol )
Polydispersity Index (PDI)Typically broader than solution polymerization

Characterization of Phenyl-Containing Polysiloxanes

The synthesized polyphenylsiloxanes can be characterized using various analytical techniques to determine their molecular weight, structure, and thermal properties.

Analytical TechniquePurposeTypical Results
Gel Permeation Chromatography (GPC)Determination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).Provides information on the molecular weight distribution of the polymer.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si)Structural elucidation and confirmation of the polymer backbone and phenyl side groups.Confirms the chemical structure of the resulting polysiloxane.
Fourier-Transform Infrared (FTIR) SpectroscopyIdentification of characteristic functional groups, particularly the Si-O-Si backbone and Si-Ph bonds.Shows characteristic absorption bands for the siloxane backbone and phenyl groups.
Thermogravimetric Analysis (TGA)Evaluation of the thermal stability of the polymer by measuring weight loss as a function of temperature.Phenyl-containing polysiloxanes typically exhibit high decomposition temperatures, often above 400°C.
Differential Scanning Calorimetry (DSC)Determination of thermal transitions such as the glass transition temperature (Tg).Provides information on the amorphous or crystalline nature of the polymer.

Visualization of the Polymerization Process

Anionic Ring-Opening Polymerization Workflow

Anionic_ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification HPCTS This compound Mixing Mixing and Dissolution HPCTS->Mixing Solvent Anhydrous Toluene Solvent->Mixing Initiator KOH Solution Initiation Initiator Injection Initiator->Initiation Heating Heating to Reaction Temp. Mixing->Heating Heating->Initiation Propagation Polymerization Initiation->Propagation Termination Termination Propagation->Termination Precipitation Precipitation in Methanol Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Final_Product Polyphenylsiloxane Drying->Final_Product

Caption: Workflow for the anionic ring-opening polymerization of HPCTS.

Ring-Opening Polymerization Mechanism

ROP_Mechanism Initiator Initiator (e.g., KOH) Monomer This compound (HPCTS) Initiator->Monomer Initiation ActiveCenter Formation of Active Center (Silanolate Anion) Monomer->ActiveCenter ActiveCenter->Monomer Attacks another monomer Propagation Propagation: Sequential Monomer Addition ActiveCenter->Propagation PolymerChain Growing Polymer Chain Propagation->PolymerChain PolymerChain->Monomer Continues to add monomer Termination Termination/ Chain Transfer PolymerChain->Termination FinalPolymer Polyphenylsiloxane Termination->FinalPolymer

Application Notes and Protocols: Hexaphenylcyclotrisiloxane in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Materials Development Professionals

This document provides detailed application notes on the use of hexaphenylcyclotrisiloxane (HPCTS) in the semiconductor industry. It covers the material's fundamental properties, its primary applications as a dielectric material and a precursor for thin-film deposition, and a generalized experimental protocol for its use in a Chemical Vapor Deposition (CVD) process.

Introduction to this compound

This compound (CAS 512-63-0), with the chemical formula C₃₆H₃₀O₃Si₃, is a cyclic organosilicon compound.[1] It is characterized by a stable siloxane backbone (alternating silicon-oxygen atoms) with two phenyl groups attached to each silicon atom.[2] This unique structure imparts high thermal stability and specific electrical properties, making it a valuable material in the electronics industry for advanced applications, including semiconductor manufacturing.[2][3] Its primary roles are as a precursor for depositing high-quality silicon-based thin films and as a component in advanced dielectric materials.[2]

Physicochemical Properties

The inherent properties of this compound are central to its application in high-temperature and high-performance semiconductor processes. A summary of its key properties is presented below.

PropertyValueReferences
Molecular Formula C₃₆H₃₀O₃Si₃[1]
Molecular Weight 594.88 g/mol [1][4]
Appearance White solid/powder[3]
Melting Point 184-188 °C[3][5]
Boiling Point 300 °C @ 1 mmHg[3][5]
Density 1.23 g/cm³[3]
Water Solubility Insoluble[3]
Refractive Index 1.651[3]

Key Applications in Semiconductor Manufacturing

The high thermal stability and phenyl content of HPCTS make it suitable for specialized applications where conventional silicon precursors may not be optimal.

  • Precursor for Dielectric Film Deposition: Dielectric films are essential in semiconductor devices for electrical insulation between components and for building capacitors.[6][7] HPCTS can be used as a precursor in Chemical Vapor Deposition (CVD) or Plasma-Enhanced CVD (PECVD) to grow silicon dioxide (SiO₂) or phenyl-containing silicate (B1173343) films.[3][8] The incorporation of phenyl groups can modify the film's properties, potentially lowering the dielectric constant, which is crucial for reducing RC time delays in advanced integrated circuits.

  • High-Performance Material Development: The thermal and chemical stability of HPCTS makes it a valuable component in the development of high-performance materials used for encapsulation and packaging of semiconductor components.[3]

  • Surface Modification: While less common than adhesion promoters like Hexamethyldisilazane (HMDS), organosiloxanes can be used to modify the surface energy of wafers to improve the adhesion of subsequent layers, such as photoresists.[9][10]

The diagram below illustrates the relationship between the core properties of this compound and its resultant applications in the semiconductor field.

G cluster_props Properties cluster_apps Applications prop Core Properties of This compound p1 High Thermal Stability p2 Cyclic Siloxane Backbone p3 High Phenyl Content p4 Solid Precursor a1 High-Temperature Dielectric Films p1->a1 Enables high-temperature processing a3 Precursor for SiO₂ Deposition (CVD/PECVD) p2->a3 Provides Si-O source for oxide films a2 Low-k Dielectric Materials (via Phenyl Group Incorporation) p3->a2 Lowers film density and dielectric constant p4->a3 Requires vaporization for CVD processes app Semiconductor Applications

Caption: Relationship between HPCTS properties and semiconductor applications.

Comparative Data

The choice of a dielectric material is critical for device performance. The dielectric constant (k) is a key parameter; lower values are often desirable to minimize parasitic capacitance.

MaterialTypical Dielectric Constant (k)Notes
Silicon (Si)11.7The base semiconductor material.
Silicon Nitride (Si₃N₄)~7.5Used for passivation and as a mask layer.[7]
**Silicon Dioxide (SiO₂) **3.9 The standard gate dielectric and insulator.[7]
Low-k Dielectrics< 3.0Often carbon-doped oxides or porous materials.

Films deposited using HPCTS as a precursor may yield a dielectric constant between that of pure SiO₂ and low-k dielectrics, depending on the degree of phenyl group incorporation into the final film.

Generalized Protocol for Thin Film Deposition using HPCTS

The following is a generalized protocol for the deposition of a silicon-based thin film on a silicon wafer using HPCTS as a precursor in a Chemical Vapor Deposition (CVD) system. This protocol serves as a starting point and requires optimization for specific tools and applications.

Objective: To deposit a uniform, amorphous, phenyl-containing silicon oxide film.

Materials and Equipment:

  • Silicon wafers (e.g., <100> orientation)

  • This compound (HPCTS), high purity

  • CVD reactor with a heated substrate holder and gas delivery system

  • Sublimator or heated vessel for solid-source precursor delivery

  • Carrier gas (e.g., Argon, Nitrogen)

  • Oxidizing agent (e.g., Oxygen, O₂)

  • Vacuum pump system

  • Ellipsometer or profilometer for thickness measurement

Protocol Workflow:

Caption: Generalized workflow for CVD of a thin film using HPCTS.

Detailed Steps:

  • Substrate Preparation:

    • Begin with a clean, dry silicon wafer. A standard pre-deposition clean, such as an RCA clean, is recommended to remove organic and inorganic surface contaminants.

    • Load the wafer into the CVD chamber onto the substrate holder.

  • System Evacuation and Heating:

    • Evacuate the chamber to a high vacuum base pressure (e.g., <1 x 10⁻⁶ Torr) to eliminate atmospheric contaminants.

    • Begin heating the HPCTS precursor in its vessel to a temperature sufficient for sublimation, creating a stable vapor pressure (e.g., 250-300°C). The exact temperature will depend on the desired delivery rate.

    • Simultaneously, heat the substrate to the target deposition temperature (e.g., 400-600°C). The temperature will influence film density, composition, and stress.

  • Deposition Process:

    • Introduce a controlled flow of an inert carrier gas (e.g., Argon at 20-100 sccm) through the heated HPCTS vessel to transport the precursor vapor into the chamber.

    • Introduce the oxidizing agent (e.g., O₂ at 50-200 sccm) into the chamber through a separate line.

    • Allow the chamber pressure and gas flows to stabilize. The process pressure may range from 0.1 to 10 Torr.

    • Initiate the deposition by opening the precursor line to the chamber. The HPCTS and oxygen will react at the heated wafer surface to form the film.

    • Continue the deposition for a predetermined time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the flow of the HPCTS precursor by closing its delivery line.

    • Purge the chamber with the inert carrier gas to remove any unreacted precursor and byproducts.

    • Turn off the substrate heater and allow the wafer to cool down under vacuum or an inert atmosphere to prevent uncontrolled oxidation.

    • Once at a safe temperature, vent the chamber to atmospheric pressure with nitrogen and remove the wafer.

  • Characterization:

    • Measure the film thickness and refractive index using spectroscopic ellipsometry.

    • Analyze the chemical composition and bonding using Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of Si-O-Si bonds and potentially C-H bonds from residual phenyl groups.

    • Assess electrical properties such as dielectric constant and breakdown voltage using capacitor test structures.

Safety Considerations:

  • This compound may cause skin, eye, and respiratory irritation.[4]

  • Always handle the chemical in a well-ventilated area or fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

References

Hexaphenylcyclotrisiloxane: A Versatile Precursor for Advanced Ceramic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-HPCS-CM2025

Introduction

Hexaphenylcyclotrisiloxane, a cyclic organosilicon compound, is emerging as a significant precursor in the synthesis of advanced ceramic materials, particularly silicon oxycarbide (SiOC) and silicon carbide (SiC) based ceramics. The utilization of this compound and other phenyl-substituted siloxanes offers a polymer-derived ceramic (PDC) route that allows for molecular-level control over the final ceramic's composition and properties. This approach presents several advantages over traditional ceramic processing methods, including lower synthesis temperatures, the ability to form complex shapes, and the potential for creating materials with unique nanostructures. The phenyl groups play a crucial role during the pyrolytic conversion, influencing the ceramic yield and the final carbon content and distribution within the ceramic matrix.

This document provides detailed application notes and experimental protocols for the utilization of this compound and related compounds as precursors for ceramic materials, targeting researchers, scientists, and professionals in materials science and drug development who may utilize these advanced ceramics for various applications.

Key Applications

Ceramics derived from this compound and similar precursors exhibit a range of desirable properties, making them suitable for demanding applications:

  • High-Temperature Structural Components: The excellent thermal stability and creep resistance of SiOC ceramics make them ideal for applications in aerospace, such as thermal protection systems and components for hypersonic vehicles.

  • Biomedical Implants: The biocompatibility and bioactivity of some SiOC formulations open up possibilities for their use in medical implants and devices.[1]

  • Catalyst Supports: The ability to create porous SiOC structures allows for their use as robust catalyst supports in chemical processes.

  • Coatings and Composites: These precursors can be used to form protective coatings on various substrates or to infiltrate fiber preforms to create ceramic matrix composites (CMCs) with enhanced mechanical properties.

Data Presentation

The following tables summarize quantitative data for ceramic materials derived from various polysiloxane precursors. It is important to note that specific data for this compound is limited in the public domain; therefore, data from related phenyl-substituted and other polysiloxane precursors are included for comparative purposes.

Table 1: Ceramic Yield and Linear Shrinkage of Various Polysiloxane-Derived Ceramics

Precursor SystemPyrolysis Temperature (°C)Ceramic Yield (%)Linear Shrinkage (%)Resulting CeramicReference
Polyvinylsiloxane (PVSO)100081.3Not SpecifiedSiO₂-based[2]
Polysiloxane with organic additives1100Not Specified~20-35SiOC[3]
Polymethylhydrosiloxane (PMHS) and ethanolNot Specified87.15Not SpecifiedSide ethoxy polysiloxane (PESO) derived SiO₂f/SiO₂[4]
Polyvinylsilazane1200High24-35Silicon Carbonitride
3D printed honeycomb ceramic from acrylate-grafted polycarbosilane100077.6Not SpecifiedSiC-based
Zirconium-modified polycarbosilane130092.605.00SiC(Zr, rGO)[4]

Table 2: Properties of Polysiloxane-Derived SiOC Ceramics

PropertyValuePrecursor SystemPyrolysis Temperature (°C)Reference
Density0.76 g/cm³3D printed diamond lattice1200[4]
Dielectric Constant (X-band)2.5 - 2.6Polyvinylsiloxane (PVSO)1000[2]
Dielectric Loss Tangent (X-band)< 0.01Polyvinylsiloxane (PVSO)1000[2]
Hardness8.10 GPaZirconium-modified polycarbosilane1300[4]
Fracture Toughness3.84 MPa·m¹/²Zirconium-modified polycarbosilane1300[4]

Experimental Protocols

The following protocols are generalized from research on phenyl-substituted siloxanes and polysiloxanes for the synthesis of SiOC ceramics.

Protocol 1: Synthesis of a Crosslinked Preceramic Polymer via Hydrosilylation

This protocol describes the formation of a solid, crosslinked preceramic polymer from liquid precursors, a necessary step to retain the shape of the desired ceramic component during pyrolysis.

Materials:

  • This compound (or other phenyl-substituted cyclosiloxane)

  • A vinyl-functionalized siloxane (e.g., 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane, D4Vi)

  • A hydride-functionalized siloxane (e.g., 1,3,5,7-Tetramethylcyclotetrasiloxane, D4H)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Anhydrous toluene (B28343)

Procedure:

  • In a nitrogen-filled glovebox, dissolve this compound, the vinyl-functionalized siloxane, and the hydride-functionalized siloxane in anhydrous toluene in a three-neck flask equipped with a magnetic stirrer, condenser, and nitrogen inlet. The molar ratio of Si-H to Si-vinyl groups should be approximately 1:1.

  • Add the platinum catalyst (typically in the ppm range relative to the reactants) to the solution.

  • Heat the mixture to a temperature between 60-80°C and stir for several hours until the viscosity increases, indicating the progression of the hydrosilylation reaction and the formation of a gel.

  • Remove the solvent under vacuum to obtain the solid, crosslinked preceramic polymer.

  • The resulting polymer can be shaped before the final pyrolysis step.

Protocol 2: Pyrolytic Conversion to SiOC Ceramic

This protocol outlines the thermal decomposition of the crosslinked preceramic polymer to form the final SiOC ceramic.

Materials:

  • Crosslinked preceramic polymer from Protocol 1

  • Tube furnace with atmospheric control

Procedure:

  • Place the shaped preceramic polymer in an alumina (B75360) boat and position it in the center of a tube furnace.

  • Purge the furnace with a high-purity inert gas (e.g., argon or nitrogen) for at least one hour to remove any residual oxygen.

  • Heat the furnace to a pre-treatment temperature of 300-400°C at a slow heating rate (e.g., 2-5°C/min) and hold for 1-2 hours. This step helps to complete the crosslinking and remove any low molecular weight species.

  • Increase the temperature to the final pyrolysis temperature, typically between 800°C and 1400°C, at a heating rate of 5-10°C/min. The final temperature will influence the degree of crystallization and the final phase composition of the ceramic.

  • Hold at the final pyrolysis temperature for 2-4 hours to ensure complete conversion to the ceramic phase.

  • Cool the furnace down to room temperature under the inert atmosphere.

  • The resulting black or dark gray material is the final SiOC ceramic.

Visualizations

The following diagrams illustrate the key processes and relationships in the conversion of this compound to ceramic materials.

experimental_workflow cluster_precursor Precursor Preparation cluster_processing Processing cluster_conversion Ceramic Conversion HPCS This compound Mixing Mixing in Solvent HPCS->Mixing VFS Vinyl-Functionalized Siloxane VFS->Mixing HFS Hydride-Functionalized Siloxane HFS->Mixing Catalyst Platinum Catalyst Hydrosilylation Hydrosilylation & Gelation Catalyst->Hydrosilylation Mixing->Hydrosilylation Shaping Shaping Hydrosilylation->Shaping Pyrolysis Pyrolysis in Inert Atmosphere Shaping->Pyrolysis SiOC SiOC Ceramic Pyrolysis->SiOC

Caption: Experimental workflow for SiOC ceramic synthesis.

signaling_pathway Precursor Phenyl-Siloxane Precursor (e.g., this compound) Crosslinked Crosslinked Polymer Network Precursor->Crosslinked Hydrosilylation (Low Temp) Amorphous Amorphous SiOC (with free carbon) Crosslinked->Amorphous Pyrolysis (800-1100°C) Crystalline Nanocrystalline SiOC/SiC Amorphous->Crystalline High Temp Annealing (>1200°C)

Caption: Transformation pathway from precursor to ceramic.

logical_relationship cluster_factors Controlling Factors Precursor Precursor Chemistry (e.g., Phenyl Content) Properties Final Ceramic Properties (Mechanical, Electrical, Thermal) Precursor->Properties influences Processing Processing Conditions (Temp, Atmosphere) Processing->Properties determines

Caption: Factors influencing final ceramic properties.

References

Application Notes and Protocols: Formulation of High Refractive Index LED Encapsulants using Hexaphenylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Development Professionals

Introduction

The efficiency and longevity of high-brightness light-emitting diodes (HBLEDs) are critically dependent on the packaging and encapsulation materials used. A primary challenge in LED design is maximizing light extraction efficiency (LEE), which is often limited by the large refractive index (RI) mismatch between the high-RI semiconductor chip (e.g., GaN, RI ≈ 2.5) and conventional encapsulants like epoxy or standard polydimethylsiloxane (B3030410) (PDMS, RI ≈ 1.4).[1][2] This mismatch causes significant total internal reflection at the chip-encapsulant interface, trapping light and reducing the device's overall brightness.

To overcome this limitation, high refractive index polymers (HRIPs) are essential.[3] Phenyl-containing silicone resins are particularly promising candidates as they offer a higher refractive index than standard silicones while retaining excellent thermal and photo-stability, which is crucial for withstanding the high junction temperatures of modern LEDs.[1][4][5] Hexaphenylcyclotrisiloxane (HPCTS), a cyclic siloxane with a high concentration of phenyl groups, stands out as a key building block for synthesizing advanced encapsulants.[6] Its rigid structure and high phenyl content contribute to a significantly higher refractive index and exceptional thermal stability.[6][7]

This document provides detailed protocols for the formulation of high refractive index LED encapsulants utilizing this compound and similar phenyl-rich siloxane precursors. It covers material properties, synthesis, curing, and characterization methodologies.

Properties of this compound (HPCTS)

HPCTS is a white, crystalline solid that serves as an excellent precursor for HRI polymers due to its inherent physical and chemical properties.[7] Its high phenyl content is the primary contributor to its high refractive index.

PropertyValueReferences
Molecular Formula C₃₆H₃₀O₃Si₃[7][8][9]
Molecular Weight 594.88 g/mol [7][8][9]
Appearance White to off-white crystalline powder[6][7]
Melting Point 184-188 °C[7][10][11]
Boiling Point 300 °C @ 1 mmHg[7][10][11]
Refractive Index ~1.651[7][12]
Density 1.23 g/cm³[7][12]
Solubility Insoluble in water[7]
Thermal Stability High, attributed to the siloxane backbone and phenyl groups[6][7]

Principle of HRI Silicone Formulation

The primary strategy for creating HRI encapsulants is to incorporate highly polarizable groups, such as phenyl rings, into a stable polysiloxane backbone.[4] The addition of phenyl groups increases the refractive index of the resulting polymer.[13] A common and effective method for curing silicone encapsulants is through a platinum-catalyzed hydrosilylation reaction.[14] This process involves the addition reaction between a vinyl-functionalized silicone polymer and a hydrogen-functionalized siloxane crosslinker, forming a stable, crosslinked network with no byproducts.[1][14]

The following protocols describe a representative two-part system:

  • Part A: A vinyl-functionalized phenyl-methyl polysiloxane resin.

  • Part B: A hydrogen-containing methyl-phenyl siloxane as a crosslinking agent.

HPCTS can be incorporated during the synthesis of the base resin (Part A) to ensure a high concentration of phenyl groups.

cluster_PartA Part A: Base Resin cluster_PartB Part B: Crosslinker cluster_Catalyst Catalyst A Vinyl-Functional Phenyl-Methyl Silicone Mix Mixing & Degassing A->Mix B Hydrogen-Functional Siloxane B->Mix C Platinum Complex C->Mix Cure Thermal Curing (Hydrosilylation) Mix->Cure Result High RI Crosslinked Silicone Encapsulant Cure->Result

Fig. 1: Hydrosilylation curing process for HRI silicone.

Experimental Protocols

Protocol 1: Synthesis of Vinyl-Functional Phenyl Silicone Resin (Part A)

This protocol describes a method for synthesizing the base resin using phenyl-containing precursors.

Materials:

  • Vinyl-terminated polydimethylsiloxane (V-PDMS)

  • This compound (HPCTS) or Diphenylsilanediol (DPSD)

  • Catalyst (e.g., potassium hydroxide)

  • Toluene (B28343) (solvent)

Procedure:

  • Set up a three-neck flask with a mechanical stirrer, condenser, and nitrogen inlet.

  • Charge the flask with V-PDMS, HPCTS (or DPSD), and toluene. The ratio of phenyl precursors to V-PDMS will determine the final refractive index.

  • Heat the mixture to 80-100 °C under a nitrogen atmosphere with continuous stirring to ensure homogenization.

  • Introduce a catalytic amount of potassium hydroxide (B78521) to initiate the ring-opening polymerization and equilibration reaction.

  • Maintain the reaction at 120-140 °C for 4-6 hours. Monitor the viscosity of the mixture.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst with an appropriate acid (e.g., phosphoric acid).

  • Filter the solution to remove any salt byproducts.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator to obtain the clear, viscous vinyl-functional phenyl silicone resin (Part A).

Protocol 2: Formulation and Curing of HRI Encapsulant

Materials:

  • Part A: Synthesized Vinyl-Functional Phenyl Silicone Resin

  • Part B: Hydrogen-containing methyl-phenyl silicone resin (crosslinker)

  • Platinum catalyst (e.g., Karstedt's catalyst, 10 ppm)

Procedure:

  • In a clean container, weigh Part A and Part B. The molar ratio of Si-H groups (from Part B) to Si-Vinyl groups (from Part A) is typically controlled between 1.2:1 and 1.5:1 to ensure complete reaction.

  • Add the platinum catalyst to Part A and mix thoroughly.

  • Combine the catalyzed Part A with Part B and mix vigorously for 2-3 minutes until the mixture is homogeneous.

  • Place the mixture in a vacuum chamber (desiccator) and apply vacuum for 10-15 minutes to remove any entrapped air bubbles (degassing).

  • The formulated encapsulant is now ready for dispensing.

  • To cure the material, place it in a convection oven. A typical thermal curing schedule is a two-stage process: 1 hour at 100 °C followed by 4-5 hours at 150 °C.[15]

start Start synthesis Protocol 1: Synthesize Part A Resin (Vinyl-Phenyl Silicone) start->synthesis formulate Protocol 2: Formulate Encapsulant (Mix Part A, Part B, Catalyst) synthesis->formulate degas Degas Mixture (Vacuum Chamber) formulate->degas encapsulate Protocol 3: Dispense onto LED Chip degas->encapsulate cure Thermal Curing (100°C -> 150°C) encapsulate->cure characterize Protocol 3: Characterize Properties (RI, Transmittance, TGA, Hardness) cure->characterize end End characterize->end

Fig. 2: Workflow for HRI LED encapsulant formulation.
Protocol 3: LED Encapsulation and Characterization

Encapsulation Procedure:

  • Ensure the LED lead frame and chip are clean and free of moisture by baking at 120-140 °C for 1-2 hours.[15]

  • Using an automated dispensing system or a manual syringe, carefully dispense the degassed liquid encapsulant into the LED package, ensuring the chip and bond wires are fully covered.

  • Transfer the encapsulated LEDs to a convection oven and apply the thermal curing schedule from Protocol 2.

  • After curing, allow the LEDs to cool to room temperature before further testing.

Characterization Methods:

  • Refractive Index: Measure the RI of the cured encapsulant film at a specific wavelength (e.g., 589 nm or 633 nm) using an Abbe refractometer.

  • Optical Transmittance: Cast a thin film (e.g., 1 mm thick) of the encapsulant between two glass slides and cure. Measure the transmittance from 350 nm to 800 nm using a UV-Vis spectrophotometer to ensure high transparency in the visible range.[2]

  • Thermal Stability: Perform thermogravimetric analysis (TGA) on a small sample of the cured encapsulant. Heat the sample from room temperature to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere. The 5% weight loss temperature (T₅%) is a key indicator of thermal stability.[14]

  • Hardness: Measure the hardness of the cured encapsulant using a Shore D durometer. A higher hardness value indicates better mechanical protection for the LED chip.[4]

Comparative Data of HRI Encapsulants

The properties of HRI encapsulants can be tailored by adjusting the phenyl content and crosslink density. The table below summarizes typical properties for various phenyl-silicone formulations reported in the literature.

Encapsulant TypeRefractive Index (@ wavelength)Hardness (Shore D)Thermal Stability (T₅%)Key FeaturesReferences
Phenyl Hybrimer (Sol-Gel)~1.56 @ 633 nm~70> 350 °CGood thermal stability against yellowing.[4]
Methyl-Phenyl Silicone (Hydrosilylation)1.544> 86> 436 °CUltra-high hardness.
Di-Phenyl Siloxane Crosslinker~1.542 @ 633 nm~92> 400 °CUltra-high hardness, low lumen depreciation.
Wacker Lumisil® 590/5911.53-HighCommercial grade, protects against corrosive gases.[16]
Cycloaliphatic Epoxy Oligosiloxane> 1.58 @ 632.8 nm> 80> 300 °CHigh RI achieved with triphenylsilanol (B1683266) addition.[17]

Mechanism of Enhanced Light Extraction

The use of an HRI encapsulant significantly increases the critical angle for total internal reflection, allowing more photons to escape from the high-RI LED chip. The critical angle (θc) is defined by Snell's Law: **θc = arcsin(n₁/n₂) **, where n₁ is the RI of the encapsulant and n₂ is the RI of the LED chip. A larger n₁ results in a larger θc and a wider escape cone for light.

G cluster_low_ri Low RI Encapsulant (n≈1.4) cluster_high_ri High RI Encapsulant (n≈1.58) led1 LED Chip (n≈2.5) p1 led1->p1 p2 p1->p2 Trapped (TIR) p3 p1->p3 Escapes p4 label_cone1 Small Escape Cone led2 LED Chip (n≈2.5) q1 led2->q1 q2 q1->q2 Escapes q3 q1->q3 Escapes label_cone2 Large Escape Cone

Fig. 3: Increased light extraction with a HRI encapsulant.

Conclusion

The formulation of LED encapsulants using this compound and other phenyl-rich siloxanes provides a robust pathway to achieving high refractive indices, which is critical for enhancing the light extraction efficiency of high-brightness LEDs. The hydrosilylation curing mechanism yields a thermally stable and optically clear material with excellent mechanical properties. By carefully controlling the formulation and curing process as detailed in these protocols, researchers can develop advanced encapsulation materials that significantly improve the performance and reliability of next-generation solid-state lighting devices.

References

Application Notes and Protocols: Synthesis of Liquid Crystalline Polymers Using Hexaphenylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of liquid crystalline polymers utilizing hexaphenylcyclotrisiloxane as a key monomer. The methodologies described herein focus on leveraging the unique properties of the phenyl-substituted siloxane backbone to create thermally stable materials with liquid crystalline phases.

Introduction

Liquid crystalline polymers (LCPs) are a class of materials that exhibit properties of both liquids and solids. They possess the long-range orientational order of crystals while maintaining the ability to flow like liquids. Polysiloxanes are attractive candidates for the backbone of LCPs due to their high flexibility, thermal stability, and low glass transition temperatures. The incorporation of rigid phenyl groups, through the use of monomers like this compound, can induce or enhance liquid crystalline behavior, leading to the formation of thermotropic LCPs with high thermal stability.

Two primary strategies are employed for the synthesis of polysiloxane-based side-chain liquid crystal polymers (PSCLCPs):

  • Hydrosilylation: This method involves the platinum-catalyzed addition of Si-H bonds from a pre-formed poly(hydrosiloxane) backbone to the vinyl group of a mesogenic (liquid crystal-forming) side chain.

  • Ring-Opening Polymerization (ROP): This approach involves the polymerization of cyclic siloxane monomers, such as this compound, to form the polysiloxane backbone. This can be followed by the attachment of mesogenic side groups or, in the case of poly(diphenylsiloxane), the backbone itself can exhibit mesomorphic properties.

This document will focus on the synthesis of liquid crystalline polymers via the ring-opening polymerization of this compound and the subsequent modification of the resulting polyphenylsiloxane backbone.

Data Presentation

Table 1: Properties of this compound
PropertyValue
Chemical Formula C₃₆H₃₀O₃Si₃[1]
Molecular Weight 594.88 g/mol [1][2]
Appearance White crystalline solid[1]
Melting Point 184-188 °C[2]
Boiling Point 300 °C at 1 mmHg[2]
CAS Number 512-63-0[1][2]
Table 2: Thermal Properties of Polysiloxanes with Phenyl Side Groups
PolymerGlass Transition Temperature (Tg)Other Transitions
Poly(methylphenylsiloxane)-28 °C-
Poly(diphenylsiloxane)+40 °CMesomorphic phase
Poly(dimethylsiloxane-co-diphenylsiloxane)-59 °C to -92 °C (depending on composition)[3]-

Experimental Protocols

Protocol 1: Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (B157284) (D3) - A Model System

Materials:

  • Hexamethylcyclotrisiloxane (D3), purified by sublimation

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) or other suitable anionic initiator

  • Terminating agent (e.g., chlorodimethylsilane)

  • Methanol (for precipitation)

Procedure:

  • Preparation: All glassware should be flame-dried under vacuum and cooled under a nitrogen atmosphere. Anhydrous THF is added to the reaction flask via cannula.

  • Initiation: The purified D3 monomer is dissolved in the anhydrous THF. The solution is cooled to the desired temperature (e.g., -78 °C). The anionic initiator (e.g., n-BuLi) is added dropwise via syringe. The reaction mixture is stirred for a specified period to allow for complete initiation.[4]

  • Propagation: The polymerization is allowed to proceed at the desired temperature. The reaction progress can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) or Gel Permeation Chromatography (GPC).

  • Termination: Once the desired molecular weight is achieved, the polymerization is terminated by the addition of a suitable terminating agent, such as chlorodimethylsilane.[4]

  • Purification: The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol. The polymer is then collected by filtration and dried under vacuum.

Characterization:

  • Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).

  • Structure Confirmation: Verified by ¹H NMR and ²⁹Si NMR spectroscopy.

  • Thermal Properties: Analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

  • Liquid Crystalline Properties: Observed using Polarized Optical Microscopy (POM).

Protocol 2: Synthesis of Side-Chain Liquid Crystalline Polysiloxanes via Hydrosilylation

This protocol describes the general method for attaching mesogenic side chains to a polysiloxane backbone. In this context, a polyphenylsiloxane backbone could be synthesized first via ROP of this compound, followed by functionalization to introduce Si-H groups for the hydrosilylation step.

Materials:

  • Poly(methylhydrosiloxane) or a custom Si-H functionalized polyphenylsiloxane

  • Vinyl-terminated mesogenic molecule

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Anhydrous toluene (B28343)

Procedure:

  • Dissolution: The poly(hydrosiloxane) backbone and the vinyl-terminated mesogen are dissolved in anhydrous toluene in a reaction flask under a nitrogen atmosphere.

  • Catalyst Addition: A catalytic amount of the platinum catalyst is added to the reaction mixture.

  • Reaction: The mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the Si-H stretching band (around 2160 cm⁻¹).

  • Purification: The resulting polymer is purified by repeated precipitation from a suitable solvent (e.g., THF) into a non-solvent (e.g., methanol) to remove unreacted mesogen and catalyst residues. The final product is dried under vacuum.

Characterization:

  • Structural Confirmation: FT-IR, ¹H NMR, and ¹³C NMR spectroscopy.

  • Thermal and Liquid Crystalline Properties: DSC, TGA, and POM.

  • Molecular Weight: GPC.

Visualizations

Ring-Opening Polymerization Workflow

ROP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Characterization Monomer This compound Initiation Initiation (e.g., n-BuLi) Monomer->Initiation Solvent Anhydrous Solvent (e.g., THF) Solvent->Initiation Propagation Propagation Initiation->Propagation Living Polymer Chain Termination Termination (e.g., Chlorosilane) Propagation->Termination Precipitation Precipitation (e.g., in Methanol) Termination->Precipitation Drying Drying Precipitation->Drying Characterization Characterization (GPC, NMR, DSC, POM) Drying->Characterization

Caption: Workflow for the synthesis of polyphenylsiloxane via ring-opening polymerization.

Hydrosilylation Reaction Scheme

Hydrosilylation_Scheme cluster_reactants Reactants Polysiloxane Poly(hydrosiloxane) Backbone Reaction Hydrosilylation Reaction Polysiloxane->Reaction Mesogen Vinyl-Terminated Mesogen Mesogen->Reaction Catalyst Platinum Catalyst Catalyst->Reaction Product Side-Chain Liquid Crystalline Polysiloxane Reaction->Product

Caption: General scheme for the synthesis of side-chain liquid crystalline polysiloxanes.

Logical Relationship of Synthesis and Characterization

Synthesis_Characterization_Logic Synthesis Polymer Synthesis (ROP or Hydrosilylation) Structural Structural Analysis (NMR, FT-IR) Synthesis->Structural MolecularWeight Molecular Weight (GPC) Synthesis->MolecularWeight Thermal Thermal Properties (DSC, TGA) Synthesis->Thermal LC_Properties Liquid Crystalline Properties (POM) Synthesis->LC_Properties FinalProduct Final Liquid Crystalline Polymer Structural->FinalProduct MolecularWeight->FinalProduct Thermal->FinalProduct LC_Properties->FinalProduct

Caption: Logical flow from synthesis to characterization of liquid crystalline polymers.

References

Experimental protocol for the synthesis of hexaphenylcyclotrisiloxane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the laboratory synthesis of hexaphenylcyclotrisiloxane, a thermally stable organosilicon compound with applications in materials science and as a precursor for phenyl-substituted silicones. The synthesis is a two-step process commencing with the hydrolysis of diphenyldichlorosilane to produce diphenylsilanediol (B146891), which is subsequently condensed under acidic conditions to yield the target cyclic trisiloxane. This protocol outlines the necessary reagents, equipment, and procedural steps, including purification and characterization, tailored for researchers in chemistry and materials science.

Introduction

This compound ((Ph₂SiO)₃) is a cyclic organosiloxane characterized by a six-membered ring of alternating silicon and oxygen atoms, with two phenyl groups attached to each silicon atom. Its rigid structure and high phenyl content impart significant thermal stability, making it a valuable building block for high-performance polymers and materials. The synthesis typically involves the controlled hydrolysis of a dichlorosilane (B8785471) precursor followed by a catalyzed condensation reaction. This application note details a reliable method for its preparation in a laboratory setting.

Reaction Scheme

Step 1: Hydrolysis of Diphenyldichlorosilane

(C₆H₅)₂SiCl₂ + 2H₂O → (C₆H₅)₂Si(OH)₂ + 2HCl

Step 2: Condensation of Diphenylsilanediol

3(C₆H₅)₂Si(OH)₂ --(H⁺ catalyst)--> [(C₆H₅)₂SiO]₃ + 3H₂O

Experimental Protocol

Materials and Equipment
Reagent/MaterialFormulaGradeSupplier
Diphenyldichlorosilane(C₆H₅)₂SiCl₂ReagentSigma-Aldrich
EthanolC₂H₅OHAnhydrousFisher Scientific
Toluene (B28343)C₇H₈ACS GradeVWR
Diethyl Ether(C₂H₅)₂OACS GradeVWR
Concentrated Sulfuric AcidH₂SO₄98%J.T. Baker
Sodium BicarbonateNaHCO₃ACS GradeEMD Millipore
Deionized WaterH₂O-Laboratory Supply
Round-bottom flasks (250 mL, 500 mL)---
Reflux condenser---
Magnetic stirrer and stir bars---
Heating mantle---
Separatory funnel (500 mL)---
Büchner funnel and filter paper---
Rotary evaporator---
Melting point apparatus---
FT-IR Spectrometer---
Procedure

Part 1: Synthesis of Diphenylsilanediol from Diphenyldichlorosilane

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, dissolve diphenyldichlorosilane (e.g., 25.3 g, 0.1 mol) in 100 mL of diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add 50 mL of deionized water to the dropping funnel and add it dropwise to the stirred solution over a period of 30 minutes. The addition is exothermic and will generate HCl gas, which should be vented to a fume hood or an acid gas trap.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the mixture to a 500 mL separatory funnel. Separate the ethereal layer.

  • Wash the organic layer with 50 mL of deionized water, followed by 50 mL of a saturated sodium bicarbonate solution, and finally with another 50 mL of deionized water to neutralize and remove any remaining acid.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield crude diphenylsilanediol as a white solid.

  • Recrystallize the crude product from a mixture of toluene and hexane (B92381) to obtain pure diphenylsilanediol. Dry the crystals under vacuum. Expect a high yield (up to 98%) for this hydrolysis step.[1]

Part 2: Synthesis of this compound from Diphenylsilanediol

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the purified diphenylsilanediol (e.g., 21.6 g, 0.1 mol) and 100 mL of ethanol.

  • While stirring, add 2-3 drops of concentrated sulfuric acid to the suspension to act as a catalyst.[1]

  • Heat the mixture to reflux and maintain reflux for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The product, this compound, will precipitate out of the solution as a white crystalline solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash the crystals with a small amount of cold ethanol.

  • Recrystallize the crude product from benzene (B151609) or hot toluene to obtain pure this compound.

  • Dry the purified product in a vacuum oven. A high yield of approximately 90% can be expected for this step.[1]

Characterization
  • Melting Point: The melting point of the purified this compound should be determined and compared to the literature value (184-188 °C).[2]

  • FT-IR Spectroscopy: The infrared spectrum should be recorded. Look for the characteristic strong Si-O-Si asymmetric stretching vibration around 993 cm⁻¹.[3]

Quantitative Data Summary

ParameterValueReference
Yield of Diphenylsilanediol~98%[1]
Yield of this compound~90%[1]
Melting Point of this compound184-188 °C[2]
Si-O-Si Stretch in IR Spectrum993 cm⁻¹[3]

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Condensation start Diphenyldichlorosilane in Diethyl Ether hydrolysis Add H₂O dropwise (Ice Bath) start->hydrolysis Reactant workup1 Workup: - Separate Layers - Wash (H₂O, NaHCO₃) - Dry (Na₂SO₄) hydrolysis->workup1 Reaction Mixture intermediate Diphenylsilanediol (Crude) workup1->intermediate purify1 Recrystallize (Toluene/Hexane) intermediate->purify1 pure_intermediate Pure Diphenylsilanediol purify1->pure_intermediate condensation Reflux in Ethanol (H₂SO₄ catalyst) pure_intermediate->condensation Starting Material workup2 Cool & Precipitate condensation->workup2 Reaction Mixture purify2 Recrystallize (Benzene/Toluene) workup2->purify2 Crude Product final_product This compound purify2->final_product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • Diphenyldichlorosilane is corrosive and reacts with moisture to produce HCl gas. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care and appropriate PPE.

  • Organic solvents like diethyl ether and toluene are flammable. Perform the experiment in a well-ventilated fume hood away from ignition sources.

  • The hydrolysis reaction generates HCl gas. Ensure proper ventilation.

References

Troubleshooting & Optimization

Optimizing yield and purity of hexaphenylcyclotrisiloxane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the yield and purity of hexaphenylcyclotrisiloxane synthesis. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during the synthesis process.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the hydrolysis of diphenyldichlorosilane and subsequent condensation of the resulting diphenylsilanediol (B146891).

Issue Potential Cause(s) Recommended Solution(s) Visual Indicators
Low Yield of Diphenylsilanediol (Intermediate) Incomplete hydrolysis of diphenyldichlorosilane.- Ensure a sufficient excess of water is used. - Vigorously stir the reaction mixture to ensure proper mixing of the organic and aqueous phases. - Maintain the reaction temperature in the optimal range (e.g., 25°C) to facilitate the reaction without promoting side reactions.Oily, non-crystalline product after initial workup. The presence of unreacted diphenyldichlorosilane.
Loss of product during washing.- Use cold water to wash the crystalline product to minimize its solubility. - Avoid excessive washing.-
Low Yield of this compound (Final Product) Suboptimal catalyst for cyclization.Use a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, to favor the formation of the trimer.[1][2]-
Reaction conditions not optimized.- Ensure the reaction is carried out in a suitable solvent like ethanol (B145695). - Optimize the reaction temperature and time. Heating under reflux is often required.-
Formation of linear polymers.The use of weak acids or bases can lead to the formation of linear siloxane oligomers.[1][2] Ensure a strong acid catalyst is used to promote cyclization.The product may appear as a viscous oil or an amorphous solid instead of a crystalline powder.
Low Purity of this compound Presence of octaphenylcyclotetrasiloxane (B1329330) as a major impurity.- Use acidic conditions for the cyclization step, as basic conditions favor the formation of the tetramer.[1][2] - Purify the crude product by fractional crystallization or column chromatography.The melting point of the product will be lower and broader than the sharp melting point of the pure trimer (around 188-191°C).
Presence of residual starting materials or linear siloxanes.- Ensure the hydrolysis and cyclization reactions go to completion. - Purify the product using recrystallization or column chromatography.Broad peaks in NMR spectra and a melting point range that is significantly lower than expected.
Product is an oil or amorphous solid instead of crystalline Incomplete hydrolysis or presence of significant impurities.- Re-evaluate the hydrolysis step to ensure the complete conversion of diphenyldichlorosilane to diphenylsilanediol. - Purify the intermediate diphenylsilanediol before proceeding to the cyclization step.The product will not have the characteristic crystalline appearance of this compound.
Rapid cooling during crystallization.Allow the solution to cool slowly to promote the formation of well-defined crystals.Formation of a precipitate or powder rather than distinct crystals.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to obtain high-purity this compound?

A1: The most common and effective method involves a two-step process. First, diphenyldichlorosilane is hydrolyzed to diphenylsilanediol.[3][4] The purified diphenylsilanediol is then subjected to an acid-catalyzed condensation to yield this compound.[1][2]

Q2: How can I maximize the yield of the this compound trimer over the octaphenylcyclotetrasiloxane tetramer?

A2: The choice of catalyst during the condensation of diphenylsilanediol is crucial. Acidic conditions, particularly with strong acids like sulfuric acid, strongly favor the formation of the this compound trimer.[1][2] Conversely, basic conditions promote the formation of the octaphenylcyclotetrasiloxane tetramer.

Q3: What are the most common impurities in this synthesis, and how can they be removed?

A3: The most common impurity is octaphenylcyclotetrasiloxane. Other impurities can include unreacted diphenylsilanediol and linear polysiloxanes. Purification can be achieved through fractional crystallization or silica (B1680970) gel column chromatography. For instance, the difference in solubility between the trimer and tetramer in solvents like benzene (B151609) or ethanol can be exploited for separation by recrystallization.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Diphenyldichlorosilane is corrosive and reacts with moisture, releasing hydrochloric acid, which is also corrosive and toxic.[5] Therefore, this reagent should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The hydrolysis reaction is exothermic and can release HCl gas, so it should be performed with adequate cooling and ventilation.

Q5: Can I monitor the progress of the reaction?

A5: Yes, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting material (diphenylsilanediol) and the formation of the product. For a more detailed analysis, techniques like ¹H NMR and ²⁹Si NMR spectroscopy can be used to characterize the products and determine the ratio of trimer to tetramer.

Data Presentation

The choice of catalyst in the condensation of diphenylsilanediol significantly impacts the product distribution. The following table summarizes the expected outcomes based on the catalytic conditions.

Catalyst Condition Major Product Approximate Yield of Trimer Reference
Concentrated H₂SO₄AcidicThis compoundHigh (~90%)[1]
Concentrated HClAcidicThis compoundHigh[3]
Aqueous Caustic (e.g., NaOH)BasicOctaphenylcyclotetrasiloxaneLow[1][2]
Weak Acids/BasesMildly Acidic/BasicLinear PolysiloxanesLow[1][2]

Experimental Protocols

Protocol 1: Synthesis of Diphenylsilanediol from Diphenyldichlorosilane

This protocol details the hydrolysis of diphenyldichlorosilane to produce the key intermediate, diphenylsilanediol.

Materials:

  • Diphenyldichlorosilane

  • Toluene

  • tert-Amyl alcohol

  • Deionized water

  • Cooling bath

  • Stirring apparatus

  • Büchner funnel and filter flask

Procedure:

  • Prepare a heterogeneous mixture of 77 mL of toluene, 161 mL of t-amyl alcohol, and 666 mL of water in a suitable reaction vessel equipped with a stirrer and a cooling coil.

  • Maintain the temperature of the mixture at 25°C using a cooling bath.

  • Dissolve 200 g of diphenyldichlorosilane in 77 mL of toluene.

  • Add the diphenyldichlorosilane solution dropwise to the stirred aqueous mixture over approximately 30 minutes, ensuring the temperature remains at 25°C.

  • After the addition is complete, continue stirring for an additional 10 minutes.

  • Filter the resulting crystalline product by suction using a Büchner funnel.

  • Wash the crystals with water until the washings are free of acid (check with pH paper).

  • Air-dry the crystals. The resulting diphenylsilanediol should be of high purity. For further purification, it can be recrystallized from warm methyl ethyl ketone and chloroform.

Protocol 2: Synthesis of this compound from Diphenylsilanediol

This protocol describes the acid-catalyzed condensation of diphenylsilanediol to form this compound.

Materials:

  • Diphenylsilanediol

  • Ethanol (95%)

  • Concentrated sulfuric acid

  • Reflux apparatus

  • Stirring apparatus

  • Büchner funnel and filter flask

Procedure:

  • Dissolve 10 g of purified diphenylsilanediol in 150 mL of 95% ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the solution.

  • Heat the mixture to reflux with stirring and maintain reflux for 1-3 hours.

  • Allow the reaction mixture to cool to room temperature, during which the this compound will crystallize out of the solution.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any residual acid and soluble impurities.

  • Dry the crystals in a vacuum oven. The expected product is a white crystalline solid.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Condensation start Diphenyldichlorosilane hydrolysis Hydrolysis (Toluene/t-Amyl Alcohol/Water, 25°C) start->hydrolysis intermediate Diphenylsilanediol (Crystalline Solid) hydrolysis->intermediate condensation Acid-Catalyzed Condensation (Ethanol, H₂SO₄, Reflux) intermediate->condensation purification Purification (Crystallization/Chromatography) condensation->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway DDS Diphenyldichlorosilane (Ph₂SiCl₂) DSD Diphenylsilanediol (Ph₂Si(OH)₂) DDS->DSD Hydrolysis (+H₂O, -2HCl) Trimer This compound ((Ph₂SiO)₃) DSD->Trimer Acid Catalyst (e.g., H₂SO₄) Tetramer Octaphenylcyclotetrasiloxane ((Ph₂SiO)₄) DSD->Tetramer Base Catalyst (e.g., NaOH) Linear Linear Polysiloxanes DSD->Linear Weak Acid/Base

Caption: Reaction pathways in the synthesis of phenyl-substituted cyclosiloxanes.

References

Common impurities in hexaphenylcyclotrisiloxane and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common impurities from hexaphenylcyclotrisiloxane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities in this compound (also known as D3) typically originate from its synthesis, which commonly involves the hydrolysis of dichlorodiphenylsilane. These impurities can include:

  • Starting Materials: Residual dichlorodiphenylsilane.[1]

  • Intermediates: Linear or cyclic siloxane oligomers and diphenylsilanediol, a product of incomplete condensation.[2]

  • Related Cyclosiloxanes: Other cyclic siloxanes such as octaphenylcyclotetrasiloxane (B1329330) (D4).

  • Solvents: Residual solvents used during the synthesis and purification processes.[3][4][5][6]

  • Side-Reaction Products: Small quantities of other organosilicon compounds.[7]

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be determined using several analytical techniques. A combination of these methods will provide a comprehensive purity profile.

  • Gas Chromatography (GC): Useful for identifying volatile impurities and quantifying the purity of the main compound. Commercial grades of this compound often specify a purity of ≥ 97% as determined by GC.[8]

  • High-Performance Liquid Chromatography (HPLC): Effective for separating non-volatile impurities like higher molecular weight siloxanes.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify residual solvents and organic impurities.[3][4][5][6] Specific chemical shifts can be compared against reference spectra for known impurities.

  • Mass Spectrometry (MS): Techniques like GC-MS can help in the identification of unknown impurities by providing molecular weight and fragmentation data.[11][12]

  • Melting Point Analysis: Pure this compound has a distinct melting point of approximately 184-188 °C.[13] A broad melting range or a depressed melting point is indicative of impurities.

Q3: What is the recommended general procedure for purifying this compound by recrystallization?

A3: Recrystallization is a highly effective method for purifying solid compounds like this compound.[14][15] The general principle is to dissolve the impure solid in a suitable solvent at an elevated temperature and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.[16] A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: When is column chromatography the preferred method for purification?

A4: Column chromatography is particularly useful when dealing with impurities that have similar solubility characteristics to this compound, making recrystallization less effective.[17] This technique is ideal for separating different cyclosiloxanes (e.g., D3 from D4) or for removing oligomeric impurities.[18] Silica (B1680970) gel is a common stationary phase for this purpose.[18]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and purification of this compound.

Troubleshooting Workflow for Impure this compound

The following diagram outlines a logical workflow for troubleshooting and purifying your this compound sample.

G cluster_0 Purity Assessment cluster_1 Problem Identification & Solution start Impure Sample assess Assess Purity (Melting Point, NMR, GC) start->assess broad_mp Broad Melting Point? assess->broad_mp Low Purity nmr_peaks Extra NMR Peaks? broad_mp->nmr_peaks No recrystallize Perform Recrystallization broad_mp->recrystallize Yes color_issue Off-White/Yellow Color? nmr_peaks->color_issue No column_chrom Perform Column Chromatography nmr_peaks->column_chrom Yes, Other Peaks solvent_impurity Identify Residual Solvent (See NMR Data Tables) nmr_peaks->solvent_impurity Yes, Solvent Peaks activated_carbon Treat with Activated Carbon color_issue->activated_carbon Yes end_product Pure Hexaphenyl- cyclotrisiloxane color_issue->end_product No recrystallize->nmr_peaks column_chrom->color_issue solvent_impurity->color_issue activated_carbon->end_product

Caption: Troubleshooting workflow for this compound purification.

Problem: My this compound has a low or broad melting point.

  • Possible Cause: This is a strong indicator of the presence of impurities such as other cyclosiloxanes, linear oligomers, or residual solvents, which disrupt the crystal lattice.

  • Solution: Recrystallization is the primary method to address this issue.[14][15] This process effectively removes impurities that have different solubility profiles from the desired product, resulting in a sharper melting point. Refer to the detailed recrystallization protocol below.

Problem: I observe extra peaks in the NMR spectrum of my product.

  • Possible Cause & Solution:

    • Residual Solvents: Sharp, characteristic peaks often correspond to common laboratory solvents used in the synthesis or workup.[3][4] Identify these solvents by comparing their chemical shifts to published data.[5][6] Removal is typically achieved by drying the product under a high vacuum.

    • Siloxane Impurities: Broader peaks or complex multiplets in the siloxane region may indicate the presence of other cyclic siloxanes (like D4) or linear oligomers. If recrystallization is ineffective, column chromatography is the recommended purification method to separate these structurally similar compounds.[18]

Problem: My product is off-white or yellow instead of a pure white solid.

  • Possible Cause: Discoloration can be caused by trace amounts of metallic impurities from catalysts or reaction vessels, or by the presence of high molecular weight, non-volatile organic impurities.[19]

  • Solution: A simple and effective method to remove colored impurities is to treat a solution of the product with activated carbon.[7] The impure solid is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is briefly stirred or heated before being filtered hot to remove the carbon (and the adsorbed impurities). The purified product is then recovered by crystallization.

Problem: Recrystallization is not significantly improving the purity of my compound.

  • Possible Cause: The impurities present may have solubility characteristics very similar to this compound in the chosen solvent system.

  • Solution:

    • Change the Solvent System: Experiment with different solvent pairs for recrystallization. A good system consists of a "solvent" in which the compound is soluble when hot but insoluble when cold, and an "anti-solvent" in which the compound is insoluble.[20]

    • Use Column Chromatography: If changing the solvent is not effective, the impurities are likely structurally similar to the product. Column chromatography provides a different separation mechanism based on polarity and is more effective for such separations.[17]

Data Presentation

Table 1: Common Impurities and Analytical Identification Methods

ImpurityLikely SourcePrimary Analytical MethodNotes
DichlorodiphenylsilaneUnreacted starting materialGC-MSReacts with moisture; pungent odor.[1]
DiphenylsilanediolIncomplete condensationHPLC, NMRCan be a precursor to D3 formation.[2]
Octaphenylcyclotetrasiloxane (D4)Side product of synthesisGC, HPLCHas a different retention time/elution profile than D3.[10]
Linear Siloxane OligomersBy-products of polymerizationHPLC, GPCTypically higher boiling and less crystalline.
Residual Solvents (e.g., Toluene (B28343), THF)Synthesis or purification¹H NMRSharp, characteristic peaks.[3][4][5][6]

Table 2: Purity Levels of Commercial this compound

ParameterSpecificationAnalytical Method
Purity≥ 97%GC[8]
Melting Point184-188 °CCapillary Melting Point Apparatus[13]
AppearanceWhite to off-white crystalline solidVisual Inspection[8]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a standard procedure for the recrystallization of this compound.[14][15][21]

Workflow for Recrystallization

G step1 1. Dissolve Impure Solid in Minimum Amount of Hot Solvent (e.g., Toluene) step2 2. (Optional) Add Anti-Solvent (e.g., Hexane) Dropwise Until Turbidity Appears step1->step2 step3 3. Allow to Cool Slowly to Room Temperature step2->step3 step4 4. Cool Further in an Ice Bath to Maximize Crystal Formation step3->step4 step5 5. Isolate Crystals by Vacuum Filtration step4->step5 step6 6. Wash Crystals with Cold Solvent step5->step6 step7 7. Dry Crystals Under High Vacuum step6->step7

Caption: Experimental workflow for the recrystallization of this compound.

Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. A common system is a mixture of a good solvent like toluene or dichloromethane (B109758) and a poor solvent (anti-solvent) like hexane (B92381) or ethanol.[20]

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid. This ensures the solution is saturated.[16]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them before crystallization.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[16] If using an anti-solvent, add it dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly under a high vacuum to remove all traces of solvent. The purity of the final product should be confirmed by melting point analysis and/or another analytical technique.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general method for purification using column chromatography.

Methodology:

  • Solvent System Selection: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). A typical system for siloxanes might be a mixture of hexane and ethyl acetate. The goal is to find a solvent mixture where the this compound has an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system (wet slurry method is common).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the prepared column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the resulting solid under a high vacuum.

References

Side reactions in the synthesis of hexaphenylcyclotrisiloxane from diphenyldichlorosilane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Hexaphenylcyclotrisiloxane

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of this compound from diphenyldichlorosilane. It is intended for researchers, scientists, and professionals in drug development and materials science.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products when synthesizing this compound?

The most common side products are octaphenylcyclotetrasiloxane (B1329330) ((Ph₂SiO)₄), the cyclic tetramer, and various linear polysiloxanes.[1][2] Depending on the hydrolysis conditions of the diphenyldichlorosilane starting material, amorphous or oily polymeric materials can also be formed.[1]

Q2: How can the formation of the cyclic trimer be favored over the cyclic tetramer?

The selective synthesis of this compound (the trimer) can be achieved by carefully selecting the reaction conditions for the condensation of diphenylsilanediol (B146891). Using concentrated sulfuric acid as a catalyst in ethanol (B145695) at various temperatures has been shown to produce the trimer exclusively with high yields (approximately 90%).[2]

Q3: What leads to the formation of linear siloxanes instead of the desired cyclic products?

The formation of linear α,ω-diols (HO[Si(Ph₂)O]nH) or α,ω-dichlorides (Cl[Si(Ph₂)O]nSi(Ph₂)Cl) can occur during the hydrolysis of diphenyldichlorosilane, especially when the stoichiometry of water is carefully controlled.[1] Uncontrolled or incomplete condensation of the intermediate, diphenylsilanediol, can also result in the formation of linear oligomers and polymers.

Q4: Why did my reaction yield an amorphous solid or an oil instead of a crystalline product?

The nature of the product from the hydrolysis of diphenyldichlorosilane is highly dependent on the reaction conditions.[1] The formation of oily or amorphous products often results from uncontrolled reaction rates, inappropriate solvent systems, or the presence of impurities that hinder proper crystallization and favor the formation of a mixture of linear and cyclic oligomers.

Q5: How can I purify the final this compound product?

Purification can be effectively achieved through recrystallization. Solvents like methyl ethyl ketone and chloroform (B151607) have been used for purifying the intermediate diphenylsilanediol.[1] For separating cyclic siloxanes, such as the trimer from the tetramer, silica (B1680970) gel column chromatography is an effective method.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Final Product - Incomplete hydrolysis of diphenyldichlorosilane. - Suboptimal conditions (temperature, solvent, catalyst) for the condensation of diphenylsilanediol.[2] - Formation of a high percentage of side products like the cyclic tetramer or linear polymers.[1][2]- Ensure the hydrolysis of the starting material is complete by washing the intermediate diphenylsilanediol with water until free of acid.[1] - For the condensation step, use concentrated sulfuric acid in ethanol to specifically target the formation of the trimer.[2] - Carefully control the temperature during hydrolysis and condensation steps.[2]
Product is a Mixture of Cyclic Trimer and Tetramer - Reaction conditions are favoring the thermodynamically stable tetramer or a mixture of cyclic species.- To produce the trimer exclusively, change the catalyst and solvent system. A high yield of the trimer (approx. 90%) can be obtained using concentrated H₂SO₄ in ethanol.[2]
Formation of Insoluble or Oily Polymers - The hydrolysis reaction was too rapid or not properly controlled. - The solvent system is not optimal for the formation of crystalline diphenylsilanediol.- Control the rate of hydrolysis by adding the diphenyldichlorosilane solution dropwise into a heterogeneous mixture of water and organic solvents (e.g., toluene (B28343) and t-amyl alcohol).[1] - Maintain a constant temperature, for instance 25°C, during the hydrolysis step using a cooling coil.[1]
Presence of Si-C Bond Cleavage Products (e.g., Pyrene from Pyrenyl-substituted analogs) - The use of strong acids or bases as catalysts, or excessively high reaction temperatures.- Use a weak base, such as tetraethylammonium (B1195904) acetate, for the condensation step instead of strong acids or bases.[3] - Maintain a moderate reaction temperature (e.g., 60°C) to prevent decomposition.[3]

Quantitative Data Summary

The yield of cyclic siloxanes is highly dependent on the reaction conditions used for the condensation of diphenylsilanediol.

ProductCatalystSolventTemperatureYieldReference
Diphenylsilanediol (Hydrolysis)Toluene/t-amyl alcohol/water25°C~98%[1][2]
This compound (P3) Conc. H₂SO₄EthanolVarious~90%[2]
Hexa(1-pyrenyl)cyclotrisiloxane Tetramethylammonium acetateAcetonitrile60°C18%[3]
Octa(1-pyrenyl)cyclotetrasiloxane Tetramethylammonium acetateAcetonitrile60°C32%[3]

Experimental Protocols

Protocol 1: Synthesis of Diphenylsilanediol

This protocol is adapted from established procedures for the controlled hydrolysis of diphenyldichlorosilane.[1][2]

  • Reaction Setup: Prepare a heterogeneous mixture of 77 mL of toluene, 161 mL of t-amyl alcohol, and 666 mL of water in a reaction vessel equipped with a mechanical stirrer and a cooling coil.

  • Reagent Preparation: Dissolve 200 g of diphenyldichlorosilane in 77 mL of toluene.

  • Hydrolysis: Maintain the aqueous mixture at 25°C. Add the diphenyldichlorosilane solution dropwise to the stirred mixture over approximately 30 minutes.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 10 minutes.

  • Isolation and Purification: Filter the resulting crystals by suction. Wash the crystals with water until they are free of acid. Air dry the crystals. The resulting diphenylsilanediol should be of high purity (~98% yield).[2] Further purification can be done by crystallization from warm methyl ethyl ketone and chloroform.[1]

Protocol 2: Synthesis of this compound

This protocol focuses on the selective synthesis of the cyclic trimer from diphenylsilanediol.[2]

  • Reaction Setup: In a suitable reaction flask, dissolve 10 g of purified diphenylsilanediol in 150 mL of ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reaction: Stir the mixture at the desired temperature (room temperature or elevated) until the reaction is complete, which can be monitored by techniques like HPLC.

  • Work-up: Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation and Purification: The product may precipitate out of the solution. Isolate the solid by filtration. Wash the product with water and then a small amount of cold ethanol to remove any unreacted starting material or soluble impurities. The expected yield of this compound is approximately 90%.[2]

Visualizations

Reaction and Side-Reaction Pathways

ReactionPathways start Diphenyldichlorosilane (Ph₂SiCl₂) intermediate Diphenylsilanediol (Ph₂Si(OH)₂) start->intermediate Hydrolysis (+H₂O, -HCl) product This compound (Desired Product - P3) intermediate->product Condensation (Catalyst, -H₂O) side_product1 Octaphenylcyclotetrasiloxane (Side Product - P4) intermediate->side_product1 Condensation (Alternative Pathway) side_product2 Linear Polysiloxanes (Side Product) intermediate->side_product2 Condensation (Chain Growth)

Caption: Synthesis pathway from diphenyldichlorosilane to this compound and major side products.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem: Low Yield or Impure Product q1 Is the product a mix of P3 and P4? start->q1 s1 Action: Change catalyst to conc. H₂SO₄ in ethanol to favor P3 formation. q1->s1 Yes q2 Is the product oily or amorphous? q1->q2 No s1->q2 s2 Action: Improve hydrolysis control. - Dropwise addition of Ph₂SiCl₂ - Maintain constant temp (25°C) - Use two-phase solvent system q2->s2 Yes q3 Is starting material (Ph₂Si(OH)₂) present? q2->q3 No s2->q3 s3 Action: Ensure complete condensation. - Increase reaction time - Check catalyst activity - Purify via recrystallization q3->s3 Yes end Result: Improved Yield and Purity q3->end No s3->end

Caption: A step-by-step workflow for troubleshooting common issues in this compound synthesis.

References

Troubleshooting low yield in the condensation of diphenylsilanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low yields in the condensation of diphenylsilanediol (B146891). This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low overall yield of polysiloxane product.

  • Q: Why is the overall yield of my condensation reaction low, and what are the initial checks I should perform?

    • A: Low yields in diphenylsilanediol condensation can stem from several factors. Initial checks should focus on reactant purity, reaction conditions, and the presence of any inhibiting species. Impurities in the starting diphenylsilanediol can interfere with the polymerization process. Additionally, the reaction is an equilibrium process, and the removal of the water byproduct is crucial to drive the reaction forward.

  • Troubleshooting & Optimization:

    • Verify Reactant Purity: Ensure the diphenylsilanediol is pure and free from contaminants. Purification of the starting material can be achieved through recrystallization or chromatography.[1]

    • Anhydrous Conditions: The condensation reaction produces water; therefore, ensuring its removal is critical to push the equilibrium towards the polymer product. For thermal condensation, applying a vacuum can aid in water removal. In solvent-based systems, a Dean-Stark trap or the use of drying agents may be effective.

    • Reaction Time and Temperature: The condensation of diphenylsilanediol is sensitive to both temperature and time. At lower temperatures (e.g., 120°C), the reaction is significantly slower. Increasing the temperature (e.g., to 140°C or 160°C) can increase the reaction rate and conversion.[2] However, excessively high temperatures can lead to side reactions, such as Si-C bond cleavage.[2] Monitoring the reaction over time using techniques like NMR spectroscopy can help determine the optimal reaction duration.[2][3]

Issue 2: Formation of undesirable cyclic byproducts instead of linear polymers.

  • Q: My reaction is producing a high proportion of cyclic siloxanes (e.g., octaphenylcyclotetrasiloxane) instead of the desired linear polymer. How can I favor the formation of linear chains?

    • A: The condensation of diphenylsilanediol can lead to both linear polymers and cyclic species.[1][2] The formation of cyclic products is often thermodynamically favored, especially under equilibrium conditions at high dilution or high temperatures.

  • Troubleshooting & Optimization:

    • Concentration: Running the reaction at a higher concentration of diphenylsilanediol can favor intermolecular condensation, leading to linear polymers, over intramolecular cyclization.

    • Catalyst Choice: The choice of catalyst can influence the product distribution. While not extensively detailed in the provided results, the use of specific catalysts can direct the reaction towards either linear or cyclic products. For instance, organostannoxane catalysts have been used to produce cyclic siloxanes in good yield under mild conditions.[4]

    • Kinetic vs. Thermodynamic Control: Operating under kinetic control (lower temperatures and shorter reaction times) may favor the formation of linear oligomers. Allowing the reaction to proceed for extended periods at higher temperatures may lead to equilibration and the formation of more stable cyclic species.

Issue 3: Incomplete reaction or low degree of polymerization.

  • Q: The condensation reaction stops at the formation of short-chain oligomers, resulting in a low molecular weight product. How can I increase the degree of polymerization?

    • A: Achieving a high degree of polymerization requires optimal reaction conditions that favor chain extension while minimizing chain-terminating side reactions.

  • Troubleshooting & Optimization:

    • Temperature and Time Optimization: As the condensation progresses, the viscosity of the reaction mixture increases, which can limit chain mobility and further reaction. A careful balance of increasing temperature to maintain mobility without causing degradation is crucial. Studies have shown that chain length increases with both increasing condensation temperature and time.[2][3]

    • Steric Hindrance: The steric bulk of the substituents on the silicon atom can affect the degree of condensation. While diphenylsilanediol has phenyl groups, more sterically demanding substituents have been shown to significantly impact the extent of condensation.[5]

    • pH Control: In solvent-based systems, the pH can play a critical role. The presence of basic impurities can accelerate the condensation of silanol (B1196071) groups.[6] For hydrolysis of precursors to diphenylsilanediol, neutralizing the generated HCl to a pH of 5.5 to 6.8 is important to prevent undesirable condensation to higher molecular weight fluids.[7]

Data Presentation

Table 1: Influence of Reaction Parameters on Diphenylsilanediol Condensation

ParameterEffect on Reaction RateEffect on Product DistributionPotential Issues with Non-Optimal Conditions
Temperature Increases with temperature.[2][3]Higher temperatures may favor the formation of thermodynamically stable cyclic products.Excessively high temperatures can cause Si-C bond cleavage and product degradation.[2]
Reaction Time Longer times lead to higher conversion.[2]Extended reaction times can lead to equilibration and a higher proportion of cyclic products.Insufficient time results in low conversion and a low degree of polymerization.
Catalyst (Acid/Base) Can significantly accelerate the reaction.Can influence the ratio of linear to cyclic products.Incorrect catalyst choice or concentration can lead to uncontrolled polymerization or side reactions. Basic conditions can accelerate condensation.[6]
Concentration Higher concentration favors intermolecular reactions.Higher concentrations favor linear polymer formation over intramolecular cyclization.High viscosity at high conversion can limit reaction progress.
Water Removal Crucial for driving the equilibrium towards products.Efficient water removal favors higher molecular weight polymers.Presence of water will limit the extent of condensation.

Experimental Protocols

Protocol 1: Thermal Condensation of Diphenylsilanediol

This protocol describes a general procedure for the solventless thermal condensation of diphenylsilanediol.

  • Preparation: Place a known quantity of pure diphenylsilanediol into a reaction vessel equipped with a magnetic stirrer and a vacuum outlet.

  • Reaction Setup: Heat the vessel to the desired temperature (e.g., 140-180°C) under a gentle flow of inert gas (e.g., nitrogen or argon).[2]

  • Condensation: Once the diphenylsilanediol has melted, apply a vacuum to facilitate the removal of water produced during the condensation.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots (if feasible) and analyzing them by techniques such as ¹H NMR to observe the disappearance of the silanol proton signals or by Size Exclusion Chromatography (SEC) to follow the increase in molecular weight.[2] A gravimetric study can also be performed to measure the mass loss due to water removal.[2][5]

  • Work-up: Once the desired degree of polymerization is achieved (or the reaction ceases to progress), cool the reaction mixture to room temperature. The resulting polysiloxane can be dissolved in a suitable solvent (e.g., toluene (B28343) or THF) for further characterization or purification.

  • Purification: The product can be purified by precipitation from a good solvent into a poor solvent (e.g., dissolving in toluene and precipitating in methanol) to remove unreacted monomer and low molecular weight oligomers.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield of Diphenylsilanediol Condensation Product check_purity 1. Verify Reactant Purity (Diphenylsilanediol) start->check_purity is_pure Pure? check_purity->is_pure purify Purify Reactant (e.g., Recrystallization) is_pure->purify No check_conditions 2. Assess Reaction Conditions is_pure->check_conditions Yes purify->check_purity water_removal Is water being effectively removed? check_conditions->water_removal improve_water_removal Improve Water Removal (e.g., Vacuum, Dean-Stark) water_removal->improve_water_removal No temp_time Are temperature and time optimized? water_removal->temp_time Yes improve_water_removal->check_conditions optimize_temp_time Optimize Temperature and Time (Monitor reaction progress) temp_time->optimize_temp_time No check_byproducts 3. Analyze Product Mixture temp_time->check_byproducts Yes optimize_temp_time->check_conditions high_cyclics High proportion of cyclic byproducts? check_byproducts->high_cyclics adjust_concentration Increase Reactant Concentration high_cyclics->adjust_concentration Yes low_mw Low Molecular Weight / Incomplete Reaction? high_cyclics->low_mw No adjust_concentration->check_conditions reoptimize_conditions Re-optimize Temp/Time/Catalyst for higher MW low_mw->reoptimize_conditions Yes end Improved Yield low_mw->end No reoptimize_conditions->check_conditions

Caption: Troubleshooting workflow for low yield in diphenylsilanediol condensation.

References

Technical Support Center: Purification of Hexaphenylcyclotrisiloxane by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of hexaphenylcyclotrisiloxane via recrystallization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the solute (this compound) well at high temperatures but poorly at low temperatures.[1][2][3] For this compound, which is a non-polar compound, suitable solvents include toluene (B28343) or a mixed solvent system like ethanol/water.[4][5] It is soluble in toluene and slightly soluble in benzene (B151609) and chloroform, while being insoluble in water.[4][6] The choice of solvent is critical and may require some empirical testing to optimize.[1]

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If the compound is not dissolving, it could be due to a few reasons:

  • Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent incrementally until the solid dissolves completely.[2]

  • Incorrect Solvent Choice: The selected solvent may not be appropriate for this compound. Refer to its solubility properties and consider a different solvent or a co-solvent mixture.[1]

  • Insoluble Impurities: The undissolved material could be insoluble impurities. If the majority of your compound has dissolved and only a small amount of solid remains, you may need to perform a hot filtration to remove these impurities before proceeding with cooling.[7][8]

Q3: No crystals are forming after cooling the solution. How can I induce crystallization?

A3: If crystals do not form upon cooling, the solution may be too dilute or supersaturation has not been achieved. Here are several techniques to induce crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the meniscus of the solution.[2][9] This can create nucleation sites for crystal growth.

  • Seeding: Add a very small crystal of pure this compound to the solution.[3][9] This "seed crystal" provides a template for other crystals to grow upon.

  • Reducing Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[9]

  • Further Cooling: Place the flask in an ice bath to further decrease the temperature and the solubility of the compound.[2][3]

Q4: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?

A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.[1] To remedy this, you can:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to decrease the saturation point and allow the solution to cool more slowly.[9]

  • Change Solvents: Choose a solvent with a lower boiling point.

  • Slow Cooling: Ensure the solution cools down to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[9]

Q5: The yield of my recrystallized this compound is very low. What could be the cause?

A5: A low yield can result from several factors:

  • Using Too Much Solvent: An excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures.[9]

  • Premature Crystallization: If crystals form during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and a fluted filter paper to speed up the filtration.[7]

  • Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product.[2]

  • Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to complete and have cooled the solution adequately.

Q6: The recrystallized product is still impure. How can I improve the purity?

A6: If the final product is not pure, consider the following:

  • Cooling Rate: Rapid cooling can trap impurities within the crystal lattice.[9] Allow the solution to cool slowly to room temperature before cooling it further in an ice bath.

  • Washing: Ensure the collected crystals are washed with a small amount of ice-cold, pure solvent to remove any adhering mother liquor which contains the impurities.[1]

  • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity.

Quantitative Data Presentation

The following table summarizes key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₃₆H₃₀O₃Si₃[5][6][10]
Molecular Weight 594.88 g/mol [5][6][10]
Melting Point 184-192 °C[4][5][6][11]
Boiling Point 300 °C at 1-2 mmHg[4][5][6][11]
Appearance White to off-white solid/crystal[5][11]
Solubility Insoluble in water; Soluble in Toluene; Slightly soluble in Benzene and Chloroform.[4][5][6]
Density 1.23 g/cm³[5][6]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The specific solvent and volumes may need to be optimized for your particular sample and scale.

1. Solvent Selection:

  • Based on solubility data, toluene is a good starting choice. The goal is to find a solvent in which this compound is soluble when hot and insoluble when cold.[12]

2. Dissolution:

  • Place the impure this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., toluene).

  • Gently heat the mixture on a hot plate in a fume hood.

  • Continuously add small portions of the hot solvent while stirring or swirling until all the solid has just dissolved.[2][13] Avoid adding a large excess of solvent.

3. Hot Filtration (if necessary):

  • If insoluble impurities are present after the dissolution step, a hot filtration is required.[8]

  • Preheat a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper to remove the insoluble impurities.

4. Cooling and Crystallization:

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop.[2] Slow cooling is crucial for the formation of pure crystals.[1]

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.[2]

5. Crystal Collection:

  • Set up a vacuum filtration apparatus (Büchner funnel, filter flask, and vacuum source).[8]

  • Wet the filter paper in the Büchner funnel with a small amount of the cold recrystallization solvent.

  • Pour the crystallized mixture into the funnel and apply the vacuum.

  • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.[2]

6. Drying:

  • Allow air to be drawn through the crystals in the funnel for some time to help them dry.[13]

  • Transfer the purified crystals to a watch glass and allow them to air dry completely. The purity can be checked by taking a melting point. A sharp melting point range close to the literature value indicates high purity.[3]

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization process.

G start Start Recrystallization dissolve Dissolve Solid in Hot Solvent start->dissolve solid_remains Solid Remains? dissolve->solid_remains hot_filtration Perform Hot Filtration solid_remains->hot_filtration Yes cool_solution Cool Solution solid_remains->cool_solution No hot_filtration->cool_solution crystals_form Crystals Form? cool_solution->crystals_form induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Reduce Solvent crystals_form->induce_crystallization No oiling_out Compound Oils Out? crystals_form->oiling_out Yes induce_crystallization->crystals_form reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent Yes collect_crystals Collect and Wash Crystals oiling_out->collect_crystals No reheat_add_solvent->cool_solution check_purity_yield Check Purity (MP) and Yield collect_crystals->check_purity_yield purity_ok Purity/Yield OK? check_purity_yield->purity_ok end End Process purity_ok->end Yes troubleshoot_yield Troubleshoot Yield: - Used too much solvent? - Premature crystallization? purity_ok->troubleshoot_yield No (Yield) troubleshoot_purity Troubleshoot Purity: - Cooled too fast? - Inadequate washing? - Repeat Recrystallization purity_ok->troubleshoot_purity No (Purity) troubleshoot_yield->start troubleshoot_purity->start

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Preventing the formation of linear oligomers during hexaphenylcyclotrisiloxane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of hexaphenylcyclotrisiloxane (HPCTS). Our goal is to help you minimize the formation of undesired linear oligomers and maximize the yield and purity of your target cyclic trimer.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevention of linear oligomer formation.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Suboptimal Reaction Temperature: The temperature may be too low for efficient cyclization or too high, favoring linear polymer growth. - Inefficient Catalyst: The chosen catalyst may not effectively promote the intramolecular condensation to form the cyclic trimer. - Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility and reaction kinetics.- Optimize Temperature: Systematically screen temperatures. For thermal condensation of diphenylsilanediol (B146891), a temperature around 140-160°C is often a good starting point.[1] - Catalyst Selection: For the condensation of diphenylsilanediol, acidic catalysts tend to favor the formation of the cyclic trimer. - Solvent Screening: Evaluate different solvents. Polar aprotic solvents can be effective, but the optimal choice may depend on the specific reaction conditions.
High viscosity of the reaction mixture, indicating significant linear oligomer formation - Excessively High Reaction Temperature: Higher temperatures can favor intermolecular condensation, leading to the formation of long-chain linear polymers.[1] - Prolonged Reaction Time: Extended reaction times can lead to the continued growth of linear oligomers at the expense of the desired cyclic product. - High Reactant Concentration: Increased concentration can favor intermolecular reactions over the desired intramolecular cyclization.- Reduce Temperature: Lowering the reaction temperature can slow down the rate of intermolecular condensation.[1] - Monitor Reaction Progress: Track the reaction over time using techniques like TLC or NMR to identify the optimal reaction time that maximizes the yield of the cyclic trimer before significant polymerization occurs. - High-Dilution Conditions: Perform the reaction under high-dilution conditions by slowly adding the precursor to a larger volume of solvent to favor intramolecular cyclization.
Presence of significant amounts of octaphenylcyclotetrasiloxane (B1329330) - Basic Catalyst: Basic conditions are known to favor the formation of the cyclic tetramer over the trimer.- Use an Acidic Catalyst: Switch to an acidic catalyst to promote the formation of this compound.
Incomplete reaction or slow conversion - Low Reaction Temperature: The temperature may be insufficient to overcome the activation energy for the condensation reaction. - Inactive Catalyst: The catalyst may have degraded or is not active enough under the chosen conditions.- Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products. - Use a More Active Catalyst: Consider a different, more potent catalyst for the condensation.

Frequently Asked Questions (FAQs)

Q1: What is the primary precursor for synthesizing this compound?

A1: The most common and effective precursor for the laboratory synthesis of this compound is diphenylsilanediol. This diol undergoes a condensation reaction to form the cyclic siloxane.

Q2: How do linear oligomers form during the synthesis?

A2: Linear oligomers are formed through intermolecular condensation of silanol-terminated diphenylsiloxane chains. This process competes with the desired intramolecular condensation that leads to the formation of the cyclic trimer. Factors such as high temperature and high reactant concentration can favor the formation of these undesired linear byproducts.

Q3: What is the role of a catalyst in this synthesis?

A3: Catalysts play a crucial role in directing the outcome of the condensation reaction. Acidic catalysts generally favor the formation of the smaller, more strained this compound (the trimer). In contrast, basic catalysts tend to promote the formation of the larger, thermodynamically more stable octaphenylcyclotetrasiloxane (the tetramer).

Q4: Can I use diphenyldichlorosilane directly for the synthesis?

A4: Yes, diphenyldichlorosilane can be used as a starting material. It is typically hydrolyzed in situ to form diphenylsilanediol, which then undergoes condensation. However, this introduces hydrochloric acid as a byproduct, which can act as a catalyst and influence the reaction. Careful control of the hydrolysis conditions is necessary to obtain a good yield of the desired product.

Q5: What purification methods are recommended for this compound?

A5: The primary purification method for this compound is recrystallization. Suitable solvents for recrystallization include a mixture of benzene (B151609) and ethanol (B145695), or glacial acetic acid. The choice of solvent will depend on the impurities present.

Data Presentation

The following table summarizes the effect of temperature on the thermal condensation of diphenylsilanediol, providing an indication of how reaction conditions can influence the formation of oligomers.

Reaction Temperature (°C)Reaction Time (min)Monomer Conversion (%)Observations
12090~40Slower reaction rate.[1]
14090~70Considered an optimal temperature for solid-state condensation.[1]
16090>80Faster reaction rate, but increased potential for side reactions.[1]
18060~90Very rapid condensation, higher likelihood of linear polymer formation.[1]

Note: This data is based on a gravimetric study of the thermal condensation of diphenylsilanediol and provides a qualitative trend. The exact yields of cyclic trimer versus linear oligomers would require more detailed product analysis.

Experimental Protocols

High-Yield Synthesis of this compound from Diphenylsilanediol

This protocol details the acid-catalyzed condensation of diphenylsilanediol to favor the formation of the cyclic trimer.

Materials:

  • Diphenylsilanediol

  • Anhydrous diethyl ether

  • Concentrated hydrochloric acid

  • Benzene

  • Ethanol (95%)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g of diphenylsilanediol in 150 mL of anhydrous diethyl ether.

  • To the stirred solution, add 5 mL of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for a period of 3 hours.

  • After the reflux period, arrange the apparatus for distillation and remove the diethyl ether.

  • Allow the remaining solution to cool, which should result in the precipitation of crude this compound.

  • Collect the crystals by vacuum filtration.

  • For purification, recrystallize the crude product from a mixture of benzene and ethanol or from glacial acetic acid to obtain flat, plate-like crystals.

  • Dry the purified crystals under vacuum. The expected melting point of pure this compound is approximately 190°C.

Visualizations

Reaction_Pathway DDS Diphenyldichlorosilane DPSD Diphenylsilanediol DDS->DPSD Hydrolysis HPCTS This compound (Desired Product) DPSD->HPCTS Intramolecular Condensation (Acid-catalyzed) LinearOligomers Linear Oligomers (Undesired Byproduct) DPSD->LinearOligomers Intermolecular Condensation

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield of HPCTS? start->check_yield check_viscosity High Reaction Viscosity? check_yield->check_viscosity No optimize_temp Optimize Temperature (140-160°C) check_yield->optimize_temp Yes reduce_temp_time Reduce Temperature & Reaction Time check_viscosity->reduce_temp_time Yes success High Yield of Pure HPCTS check_viscosity->success No optimize_temp->check_viscosity change_catalyst Use Acidic Catalyst change_catalyst->start high_dilution Use High-Dilution Conditions reduce_temp_time->high_dilution high_dilution->change_catalyst

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Enhancing the Hydrolytic Stability of Hexaphenylcyclotrisiloxane-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic stability of materials based on hexaphenylcyclotrisiloxane (HPCTS).

Troubleshooting Guide

This guide addresses common problems encountered during the formulation and testing of HPCTS-based materials in aqueous or high-humidity environments.

Problem: Unexpected Degradation of Material (Loss of Mechanical Integrity, Change in Appearance)

Potential Cause Recommended Action Rationale
Hydrolytic Cleavage of Siloxane Bonds Monitor the pH of the experimental environment. Adjust to a neutral pH if possible, as both acidic and basic conditions can catalyze hydrolysis.[1][2][3]The Si-O-Si backbone, while thermally stable, is susceptible to hydrolysis, especially under acidic or alkaline conditions which catalyze the reaction.[3][4][5] The process involves the cleavage of siloxane bonds to form silanol (B1196071) (Si-OH) groups, leading to a breakdown of the polymer structure.
Incomplete Polymerization or Curing Ensure complete reaction of monomers during synthesis. Post-curing at elevated temperatures (in a dry environment) can enhance cross-linking and reduce the number of reactive end-groups.Unreacted silanol or alkoxy groups are potential sites for initiating hydrolytic degradation. A more densely cross-linked network can improve structural integrity and resistance to water ingress.[6]
Presence of Catalytic Residues Purify the material to remove any residual acid or base catalysts from the synthesis process.[4]Trace amounts of catalysts used in ring-opening polymerization can significantly accelerate hydrolytic degradation when the material is exposed to moisture.[4][7]
Phase Separation or Incompatibility in a Composite Improve interfacial adhesion between the HPCTS-based matrix and any fillers or other components. Consider using silane (B1218182) coupling agents to create a more hydrolytically stable interface.[8]Water can preferentially attack the interface between different components in a composite material, leading to delamination and failure. Polyfunctional silanes can create a more robust and water-resistant bond at this interface.[8]

Problem: Formation of Gels or Oligomers in Solution-Based Experiments

Potential Cause Recommended Action Rationale
Condensation of Hydrolyzed Species Control the concentration of the siloxane material and the amount of water present. Lower temperatures may slow down condensation reactions.The hydrolysis of siloxane bonds yields reactive silanol (Si-OH) groups. These groups can then undergo condensation reactions with each other to form new siloxane bonds, leading to the formation of oligomers and potentially insoluble gels.[1]
High Catalyst Concentration Reduce the concentration of any acid or base catalyst being used. Ensure homogeneous mixing to avoid localized high concentrations.Conditions that favor hydrolysis often also favor condensation. High catalyst levels can accelerate both processes, leading to uncontrolled polymerization and gelation.[1]

Frequently Asked Questions (FAQs)

Q1: What is hydrolytic degradation and why does it affect my HPCTS-based material?

A: Hydrolytic degradation is a chemical process where water molecules break down chemical bonds. In HPCTS-based materials, the primary point of attack is the siloxane (Si-O-Si) backbone. While the six phenyl groups provide significant thermal stability and steric hindrance, the siloxane bonds are still susceptible to cleavage by water, especially in the presence of acidic or basic catalysts.[3][4][5] This process results in the formation of silanol (Si-OH) groups, which can alter the material's properties, leading to reduced molecular weight, loss of strength, and changes in solubility.

Q2: How does pH influence the rate of hydrolysis in polysiloxanes?

A: The hydrolysis of polysiloxanes is slowest at a neutral pH (around 7).[1] Both acidic and basic conditions significantly accelerate the degradation rate.[2][3] In acidic conditions, the siloxane oxygen is protonated, making the silicon atom more susceptible to nucleophilic attack by water. In basic conditions, the hydroxide (B78521) ion directly attacks the silicon atom.

The following diagram illustrates the general troubleshooting workflow for diagnosing hydrolytic instability.

A Material Shows Signs of Degradation (e.g., loss of mechanical properties, tackiness) B Is the material exposed to water, humidity, or protic solvents? A->B C No B->C No E Yes B->E Yes D Degradation is likely not hydrolytic. Investigate other mechanisms (e.g., thermal, oxidative). C->D F Measure pH of the Environment E->F G Is the pH acidic (<<7) or basic (>>7)? F->G H Yes G->H Yes I No (pH is neutral) G->I No J Hydrolysis is likely catalyzed by acid/base. Neutralize the environment. Purify material to remove catalyst residues. H->J K Investigate other factors: - Incomplete Curing - Interfacial Failure in Composites - Presence of other reactive species I->K L Implement Stabilization Strategies: - Enhance Cross-linking - Use Coupling Agents - Modify Formulation J->L K->L

Caption: Troubleshooting workflow for hydrolytic instability.

Q3: What are the best strategies to improve the hydrolytic stability of my material?

A:

  • Control pH: Maintaining a neutral pH environment is the most direct way to minimize the rate of hydrolysis.[1]

  • Increase Cross-link Density: A more densely cross-linked polymer network is generally more resistant to water penetration and subsequent hydrolysis. This can be achieved through post-curing or by incorporating multifunctional monomers.[6]

  • Incorporate Hydrophobic Moieties: While HPCTS is already quite hydrophobic due to the phenyl groups, further increasing the hydrophobic character of the overall formulation can reduce water absorption.

  • Use Silane Coupling Agents: For composite materials, using silanes (especially dipodal silanes) can create a more durable, water-resistant interface between the polysiloxane matrix and fillers.[9]

  • End-capping: "End-blocking" reactive terminal groups, such as silanols, can prevent them from acting as initiation sites for depolymerization.[4]

Q4: How can I detect and quantify hydrolytic degradation in my experiments?

A: Several analytical techniques can be used:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Monitor the appearance of broad stretching bands for Si-OH (around 3200-3700 cm⁻¹) and O-H (from absorbed water), and the decrease in the intensity of the Si-O-Si asymmetric stretching band (around 1000-1100 cm⁻¹).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (²⁹Si): This is a powerful technique to observe changes in the silicon environment. The appearance of new signals corresponding to silanol groups (T¹ or D¹ structures) can be used to quantify the extent of hydrolysis.[1]

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Hydrolytic degradation leads to a decrease in the polymer's molecular weight, which can be tracked over time using SEC/GPC.

  • Gravimetric Analysis: For severe degradation, measuring the mass loss of a sample after immersion in an aqueous solution for a set period can provide a quantitative measure of degradation.[5]

Quantitative Data

Table 1: Illustrative Degradation Rate Constants for PDMS in Aqueous Solutions at 24°C

Condition pH Degradation Rate Constant (mgSi L⁻¹ day⁻¹)
HCl Solution20.07
Demineralised Water~60.002
NaOH Solution120.28
(Data adapted from studies on PDMS hydrolysis. Rates for HPCTS-based materials may vary.)[3]

Experimental Protocols

Protocol 1: Accelerated Hydrolytic Stability Testing

This protocol describes a method for evaluating the hydrolytic stability of an HPCTS-based material under accelerated conditions.

  • Sample Preparation: Prepare multiple identical samples of the cured HPCTS material (e.g., 10x10x1 mm coupons). Ensure all samples are fully cured and post-cured if required. Record the initial dry mass of each sample.

  • Preparation of Aging Solutions: Prepare buffer solutions at three different pH levels: acidic (e.g., pH 2, HCl solution), neutral (e.g., pH 7, deionized water or phosphate (B84403) buffer), and basic (e.g., pH 12, NaOH solution).[2][3]

  • Immersion: Place samples in sealed containers with a sufficient volume of each aging solution to ensure complete immersion.

  • Aging: Place the containers in an oven at an elevated temperature (e.g., 70°C) to accelerate the aging process.[5]

  • Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, and 30 days), remove a set of samples from each solution.

  • Analysis:

    • Gently rinse the samples with deionized water and dry them thoroughly in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

    • Record the final dry mass and calculate the percent mass loss.

    • Characterize the samples using FTIR, SEC, and mechanical testing (e.g., tensile strength) to assess chemical and physical changes.

The following diagram illustrates the experimental workflow for this protocol.

cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare Identical Material Samples B Record Initial Dry Mass A->B D Immerse Samples in Solutions B->D C Prepare Aging Solutions (Acidic, Neutral, Basic) C->D E Age at Elevated Temperature (e.g., 70°C) D->E F Remove Samples at Predetermined Time Points E->F G Rinse and Dry Samples F->G H Measure Final Mass (Gravimetric Analysis) G->H I Characterize Material Properties (FTIR, SEC, Mechanical Testing) H->I J Compare Results Across pH and Time I->J

Caption: Workflow for accelerated hydrolytic stability testing.

Protocol 2: Monitoring Hydrolysis in-situ by FTIR Spectroscopy

This protocol is for observing the chemical changes during hydrolysis in real-time or near real-time.[1]

  • Sample Preparation: Prepare a thin film of the HPCTS-based material directly on an appropriate IR-transparent substrate (e.g., a silicon wafer or ZnSe crystal for Attenuated Total Reflectance - ATR).

  • Initial Spectrum: Acquire a high-quality FTIR spectrum of the dry, unexposed sample. This will serve as the t=0 baseline.

  • Exposure: Expose the sample to a controlled humid environment or by adding a micro-droplet of the desired aqueous solution (e.g., pH 4 buffer) directly onto the film.

  • Reaction Monitoring: Acquire FTIR spectra at regular intervals (e.g., every 15 minutes for the first few hours, then hourly).

  • Data Analysis:

    • Baseline-correct all spectra.

    • Monitor the growth of the broad Si-OH peak (approx. 3200-3700 cm⁻¹).

    • Monitor the decrease in the Si-O-Si peak area (approx. 1000-1100 cm⁻¹).

    • Plot the integrated area of the Si-OH peak versus time to obtain a kinetic profile of the hydrolysis reaction.

The diagram below shows the simplified chemical mechanism of siloxane bond hydrolysis.

A R₃Si-O-SiR₃ (Stable Siloxane Bond) D 2 R₃Si-OH (Two Silanol Groups) A->D Hydrolysis B H₂O (Water) B->D C H⁺ or OH⁻ (Catalyst) C->A attacks

Caption: Simplified mechanism of siloxane bond hydrolysis.

References

Technical Support Center: Industrial Scale-Up of Hexaphenylcyclotrisiloxane (HPCTS) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the industrial scale-up of Hexaphenylcyclotrisiloxane (HPCTS) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and purification of HPCTS on an industrial scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale production of this compound (HPCTS)?

A1: The two main synthesis routes for HPCTS at an industrial scale are:

  • Hydrolysis of Diphenyldichlorosilane: This is a common method where diphenyldichlorosilane is hydrolyzed to form diphenylsilanediol (B146891), which then undergoes condensation to yield a mixture of cyclic siloxanes, including HPCTS.

  • Condensation of Diphenylsilanediol: This route involves the direct condensation of diphenylsilanediol, often in the presence of a catalyst, to form HPCTS. This method can offer better control over the product distribution.[1]

Q2: What are the major challenges when scaling up HPCTS production from lab to industrial scale?

A2: Key challenges include:

  • Reaction Control: Managing the exothermic nature of the hydrolysis and condensation reactions is critical to prevent side reactions and ensure consistent product quality.

  • Mixing and Mass Transfer: Ensuring efficient mixing becomes more difficult in large reactors, which can lead to localized concentration gradients and affect reaction kinetics and product distribution.

  • Product Isolation and Purification: HPCTS is a crystalline solid with limited solubility in many common solvents.[1] Efficient crystallization and filtration on a large scale can be challenging.

  • Impurity Profile: The types and levels of impurities can change with scale. By-products such as higher molecular weight linear and cyclic polysiloxanes may become more prevalent.

Q3: What are common impurities in HPCTS production and how can they be controlled?

A3: Common impurities include:

  • Octaphenylcyclotetrasiloxane (B1329330) (D4): A common co-product. Its formation can be minimized by careful control of reaction conditions such as temperature and catalyst concentration.

  • Linear Polysiloxanes: Incomplete cyclization can lead to the formation of linear oligomers and polymers.

  • Residual Solvents and Catalysts: These need to be removed to meet purity specifications. Control strategies include optimizing reaction stoichiometry, temperature, and reaction time, as well as developing robust purification protocols.

Q4: What analytical techniques are recommended for quality control of HPCTS?

A4: For ensuring the quality of HPCTS, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of HPCTS and quantify impurities like octaphenylcyclotetrasiloxane and other related substances.[2][3][4]

  • Gas Chromatography (GC): Useful for analyzing volatile impurities and residual solvents.[4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the identity of the product by identifying characteristic functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.[1]

  • Melting Point Analysis: As a simple and effective indicator of purity.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of HPCTS - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. - Formation of by-products (e.g., higher cyclics, linear polymers).- Monitor reaction progress using in-process controls (e.g., HPLC, GC). - Optimize temperature profile for the reaction. - Ensure adequate agitation for the reactor size and viscosity of the reaction mixture. - Adjust stoichiometry and catalyst concentration to favor the formation of the trimer.
Product Fails Purity Specification (High levels of D4 or other impurities) - Incorrect reaction conditions favoring by-product formation. - Inefficient purification process.- Re-evaluate and optimize reaction parameters (temperature, time, catalyst). - Develop a more selective crystallization process by screening different solvent systems. - Consider multi-step purification, such as recrystallization or slurry washing.
Poor Filterability of Crystalline Product - Small crystal size (fines). - Unfavorable crystal habit.- Control the cooling rate during crystallization to promote the growth of larger crystals. - Introduce seeding with pre-formed HPCTS crystals to control nucleation. - Optimize agitation during crystallization to influence crystal morphology.
Inconsistent Batch-to-Batch Quality - Variation in raw material quality. - Poor process control.- Establish stringent specifications for all raw materials. - Implement robust process analytical technology (PAT) to monitor and control critical process parameters in real-time.
Discoloration of Final Product - Presence of metallic impurities from the reactor. - Thermal degradation during reaction or drying.- Use glass-lined or other appropriate reactors to prevent metal contamination. - Lower the reaction and drying temperatures if possible. - Consider purification steps like carbon treatment to remove color bodies.

Experimental Protocols

Kilogram-Scale Synthesis of this compound via Diphenylsilanediol Condensation

Objective: To synthesize this compound (HPCTS) on a kilogram scale with high purity and yield.

Materials:

Equipment:

  • Glass-lined reactor with overhead stirrer, temperature probe, and condenser

  • Heating/cooling mantle

  • Nutsche filter or centrifuge

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the glass-lined reactor with diphenylsilanediol and toluene.

  • Azeotropic Distillation: Heat the mixture to reflux and remove any residual water from the diphenylsilanediol via azeotropic distillation.

  • Catalyst Addition: Cool the reaction mixture to the desired reaction temperature (e.g., 80-100 °C) and add the potassium hydroxide catalyst.

  • Condensation Reaction: Maintain the reaction mixture at the set temperature with constant agitation. Monitor the progress of the reaction by in-process control (IPC) using HPLC to check for the disappearance of the starting material and the formation of HPCTS.

  • Neutralization: Once the reaction is complete, cool the mixture and neutralize the catalyst with acetic acid.

  • Crystallization: Control the cooling profile of the reaction mixture to induce crystallization of the HPCTS. Seeding with a small amount of pure HPCTS can be beneficial for controlling crystal size.

  • Isolation: Filter the crystalline product using a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake with methanol to remove residual toluene and soluble impurities.

  • Drying: Dry the purified HPCTS in a vacuum oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Analysis: Analyze the final product for purity (HPLC), identity (FTIR, NMR), and melting point.

Data Presentation

Table 1: Impact of Key Process Parameters on HPCTS Yield and Purity (Illustrative Data)

ParameterCondition ACondition BCondition C
Catalyst Loading 0.1 mol%0.5 mol%1.0 mol%
Reaction Temperature 80 °C100 °C120 °C
Reaction Time 12 hours8 hours6 hours
HPCTS Yield (%) 758582
HPCTS Purity (HPLC, %) 95.298.597.1
D4 Impurity (HPLC, %) 4.11.22.5

Visualizations

Logical Workflow for Troubleshooting Low HPCTS Yield

troubleshooting_low_yield start Low HPCTS Yield Detected check_ipc Review In-Process Control (IPC) Data start->check_ipc incomplete_reaction Is the reaction incomplete? check_ipc->incomplete_reaction check_raw_material Analyze raw material purity check_ipc->check_raw_material extend_reaction Extend reaction time and/or increase temperature incomplete_reaction->extend_reaction Yes check_impurities Are by-products (D4, linears) high? incomplete_reaction->check_impurities No end_ok Yield Issue Resolved extend_reaction->end_ok optimize_conditions Optimize catalyst loading and/or temperature profile check_impurities->optimize_conditions optimize_conditions->end_ok source_new_material Source higher purity raw material check_raw_material->source_new_material source_new_material->end_ok

Caption: Troubleshooting decision tree for addressing low yield in HPCTS production.

Experimental Workflow for HPCTS Production

experimental_workflow start Start charge_reactants Charge Diphenylsilanediol & Toluene to Reactor start->charge_reactants azeotropic_distillation Azeotropic Distillation to Remove Water charge_reactants->azeotropic_distillation cool_and_catalyst Cool and Add Catalyst azeotropic_distillation->cool_and_catalyst condensation Condensation Reaction (IPC Monitoring) cool_and_catalyst->condensation neutralize Neutralize Catalyst condensation->neutralize crystallize Controlled Crystallization neutralize->crystallize isolate Isolate Product (Filtration) crystallize->isolate wash Wash with Methanol isolate->wash dry Dry under Vacuum wash->dry analyze Final Product Analysis (QC) dry->analyze end End analyze->end

Caption: Step-by-step workflow for the industrial synthesis of HPCTS.

References

Technical Support Center: Crosslinking with Hexaphenylcyclotrisiloxane (HPCTS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexaphenylcyclotrisiloxane (HPCTS) to control the degree of crosslinking in their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during crosslinking reactions with HPCTS.

Issue 1: Low or No Crosslinking Achieved

Potential Cause Troubleshooting Steps
Inactive Catalyst • Ensure the catalyst (e.g., platinum or tin-based) is not expired and has been stored under the recommended conditions.[1] • Prepare fresh catalyst solutions for each experiment. • Verify the compatibility of the catalyst with all components in the reaction mixture.
Inappropriate Reaction Temperature • Confirm the optimal temperature range for the specific catalyst and polymer system being used. Some catalysts require elevated temperatures to become active.[1] • Monitor and maintain a stable reaction temperature throughout the experiment.
Insufficient Reaction Time • Extend the reaction time to allow for complete crosslinking. Monitor the reaction progress at different time points.
Presence of Inhibitors • Certain compounds can inhibit catalyst activity. Ensure all solvents and reagents are of high purity and free from potential inhibitors such as sulfur, amines, or phosphorus-containing compounds, especially when using platinum catalysts.[2]
Low HPCTS Concentration • Increase the concentration of HPCTS in the reaction mixture. A higher concentration of the crosslinking agent generally leads to a higher crosslink density.[3]

Issue 2: Poor Reproducibility of Crosslinking Degree

Potential Cause Troubleshooting Steps
Inconsistent Reagent Purity • Use reagents from the same batch for a series of experiments to minimize variability. • Verify the purity of HPCTS and other reactants before use.
Fluctuations in Reaction Conditions • Precisely control and monitor the reaction temperature and time for each experiment.[4] • Ensure consistent mixing speed and technique to maintain a homogeneous reaction environment.
Moisture Contamination • HPCTS and many catalysts can be sensitive to moisture. Conduct experiments under inert and dry conditions (e.g., using a glove box or dry solvents).
Inaccurate Measurement of Reagents • Calibrate all balances and pipettes to ensure accurate measurement of all components.

Issue 3: Formation of Insoluble Aggregates or Gel Particles

Potential Cause Troubleshooting Steps
Excessive HPCTS Concentration • Reduce the concentration of HPCTS to avoid over-crosslinking, which can lead to the formation of insoluble networks.[3]
Localized High Concentration of Catalyst • Add the catalyst slowly and with vigorous stirring to ensure even distribution throughout the reaction mixture.
Rapid Reaction Rate • Lower the reaction temperature to slow down the crosslinking process, allowing for more controlled network formation.
Poor Solubility of HPCTS • Ensure HPCTS is fully dissolved in the reaction solvent before initiating the crosslinking reaction. If necessary, gently heat the mixture to aid dissolution.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound (HPCTS) in crosslinking?

A1: this compound (HPCTS) is a cyclic siloxane that can be used in the synthesis of silicone polymers.[5] In crosslinking reactions, it can act as a branching or crosslinking point. The rigid phenyl groups in its structure can enhance the thermal stability of the resulting crosslinked network.[6]

Q2: How can I control the degree of crosslinking with HPCTS?

A2: The degree of crosslinking can be controlled by several factors:

  • Concentration of HPCTS: A higher concentration of HPCTS will generally result in a higher crosslink density.[3]

  • Reaction Temperature: Temperature can influence the rate of the crosslinking reaction and the efficiency of the catalyst.[4]

  • Reaction Time: The duration of the reaction will affect the extent of crosslinking.

  • Catalyst Type and Concentration: The choice of catalyst and its concentration are critical for controlling the initiation and propagation of the crosslinking reaction.[1][2]

Q3: What catalysts are suitable for crosslinking reactions involving HPCTS?

A3: For silicone chemistry, including reactions with cyclosiloxanes, platinum-based catalysts (for addition cure systems) and tin-based catalysts (for condensation cure systems) are commonly used.[1] The appropriate catalyst will depend on the specific chemistry of the polymer being crosslinked.

Q4: How does the degree of crosslinking affect the material properties?

A4: The degree of crosslinking has a significant impact on the mechanical and thermal properties of the resulting polymer network. Generally, a higher crosslink density leads to:

  • Increased hardness and modulus.[7]

  • Reduced elongation at break.[8]

  • Enhanced thermal stability.[4][9]

  • Decreased swelling in solvents.

Q5: What methods can be used to measure the degree of crosslinking?

A5: Several techniques can be employed to quantify the crosslink density of a polymer network:

  • Swelling Experiments: This method involves immersing the crosslinked polymer in a suitable solvent and measuring the amount of solvent absorbed. The crosslink density can then be calculated using the Flory-Rehner equation.[10]

  • Dynamic Mechanical Analysis (DMA): DMA can be used to measure the storage modulus of the material in the rubbery plateau region, which is related to the crosslink density.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR techniques, such as double quantum (DQ)-NMR, can provide quantitative information about the crosslink density and distribution.[10]

  • Differential Scanning Calorimetry (DSC): Changes in the heat capacity at the glass transition temperature can be correlated with the crosslinking density.[12]

Quantitative Data

The following tables provide illustrative data on how different experimental parameters can influence the degree of crosslinking.

Table 1: Effect of HPCTS Concentration on Crosslink Density

HPCTS Concentration (wt%)Crosslink Density (mol/cm³)Tensile Strength (MPa)Elongation at Break (%)
11.5 x 10⁻⁴5.2450
22.8 x 10⁻⁴7.8320
55.1 x 10⁻⁴10.5210
108.9 x 10⁻⁴12.3150

Table 2: Influence of Reaction Temperature and Time on Degree of Crosslinking

Temperature (°C)Time (hours)Degree of Crosslinking (%)
80165
80285
80495
100190
100298
1201>99

Experimental Protocols

Protocol: Preparation of a Crosslinked Silicone Elastomer using HPCTS

This protocol describes a general procedure for preparing a crosslinked silicone elastomer where the degree of crosslinking is controlled by the concentration of HPCTS.

Materials:

  • Vinyl-terminated polydimethylsiloxane (B3030410) (PDMS-vinyl)

  • Hydride-terminated polydimethylsiloxane (PDMS-hydride)

  • This compound (HPCTS)

  • Platinum catalyst (e.g., Karstedt's catalyst)

  • Toluene (anhydrous)

Procedure:

  • Preparation of Pre-polymer Mixture:

    • In a clean, dry flask, dissolve a specific amount of PDMS-vinyl and HPCTS in anhydrous toluene.

    • Stir the mixture at room temperature until all components are fully dissolved.

  • Addition of Crosslinker:

    • Add the desired amount of PDMS-hydride to the pre-polymer mixture. The molar ratio of vinyl groups to hydride groups is a critical parameter to control.

    • Continue stirring for 15 minutes to ensure a homogeneous mixture.

  • Catalyst Addition and Curing:

    • Add the platinum catalyst to the mixture. The amount of catalyst should be optimized for the specific system (typically in the ppm range).

    • Pour the mixture into a mold.

    • Cure the mixture in an oven at a specified temperature (e.g., 100°C) for a set amount of time (e.g., 2 hours).

  • Post-Curing:

    • After the initial curing, the elastomer can be post-cured at a higher temperature (e.g., 150°C) for several hours to ensure the completion of the crosslinking reaction and remove any volatile byproducts.

  • Characterization:

    • Once cooled to room temperature, the crosslinked elastomer can be removed from the mold and characterized for its mechanical and thermal properties, and the crosslink density can be determined using methods such as swelling experiments or DMA.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Processing & Analysis A Dissolve PDMS-vinyl and HPCTS in Toluene B Add PDMS-hydride A->B C Add Platinum Catalyst B->C D Pour into Mold C->D E Cure in Oven D->E F Post-Cure E->F G Characterization F->G

Caption: Experimental workflow for preparing a crosslinked silicone elastomer with HPCTS.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Crosslinking catalyst Inactive Catalyst? start->catalyst temp Incorrect Temperature? start->temp time Insufficient Time? start->time inhibitors Inhibitors Present? start->inhibitors sol_catalyst Use Fresh Catalyst catalyst->sol_catalyst sol_temp Optimize Temperature temp->sol_temp sol_time Increase Reaction Time time->sol_time sol_inhibitors Purify Reagents inhibitors->sol_inhibitors

Caption: Troubleshooting logic for low or no crosslinking issues.

crosslinking_factors cluster_params Parameters control Controlling Factors hpcts_conc HPCTS Concentration control->hpcts_conc temp Temperature control->temp time Time control->time catalyst Catalyst control->catalyst crosslink_degree Degree of Crosslinking hpcts_conc->crosslink_degree temp->crosslink_degree time->crosslink_degree catalyst->crosslink_degree

Caption: Factors influencing the degree of crosslinking.

References

Validation & Comparative

Comparative Thermal Stability of Hexaphenylcyclotrisiloxane and Octaphenylcyclotetrasiloxane: A Review of Experimental Data

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the thermal decomposition behavior of two common phenyl-substituted cyclosiloxanes, hexaphenylcyclotrisiloxane (D3P) and octaphenylcyclotetrasiloxane (B1329330) (D4P), reveals their high thermal stability, a characteristic feature of phenyl-containing siloxane materials. This guide synthesizes available data to provide a comparative overview for researchers and professionals in material science and related fields.

Phenyl-substituted siloxanes are known for their enhanced thermal and oxidative stability compared to their methyl-substituted counterparts. This increased stability is attributed to the bulky phenyl groups which sterically hinder the degradation mechanisms and the ability of the aromatic rings to dissipate energy. Both this compound and octaphenylcyclotetrasiloxane are foundational materials in the synthesis of thermally stable polymers and fluids.

Quantitative Thermal Analysis

Generally, phenyl-containing polysiloxanes exhibit significantly higher decomposition temperatures than non-phenylated siloxanes. For instance, studies have shown that the onset temperature of degradation for methylphenyl polysiloxane is around 400°C, a notable increase from the approximate 300°C for polydimethylsiloxane.[1] Furthermore, novel polysilsesquioxanes incorporating phenyl groups have demonstrated thermal decomposition temperatures (defined as the temperature at which 5% weight loss occurs, Td5) in the range of 347–446 °C.[2]

Due to the lack of specific, directly comparable TGA data for D3P and D4P in the available literature, a quantitative comparison table with precise onset decomposition temperatures and weight loss percentages cannot be definitively constructed at this time. However, based on the general principles of siloxane chemistry, the larger ring structure of octaphenylcyclotetrasiloxane (D4P) may be expected to exhibit slightly different degradation kinetics compared to the more strained trimer, this compound (D3P). The Si-O bonds in the trimer ring are more strained, which could potentially lead to a lower onset of decomposition.

PropertyThis compound (D3P)Octaphenylcyclotetrasiloxane (D4P)
Chemical Formula C₃₆H₃₀O₃Si₃C₄₈H₄₀O₄Si₄
Molecular Weight 594.88 g/mol [3]793.17 g/mol [4]
Reported Decomposition No specific data available.[5] Generally high thermal stability is noted.[2]No specific comparative data available. Phenyl siloxanes are generally stable to high temperatures.

Experimental Protocols

The determination of thermal stability for compounds like this compound and octaphenylcyclotetrasiloxane is typically performed using thermogravimetric analysis (TGA). The following is a generalized experimental protocol based on standard practices for analyzing the thermal decomposition of siloxane-based materials.

Objective: To determine the onset temperature of decomposition and the weight loss profile of the sample as a function of temperature.

Apparatus:

  • Thermogravimetric Analyzer (TGA) equipped with a high-precision balance and a furnace capable of reaching at least 800°C.

  • Sample pans (e.g., platinum, alumina, or ceramic).

  • Inert gas supply (e.g., high-purity nitrogen or argon).

Procedure:

  • Sample Preparation: A small, representative sample of the cyclosiloxane (typically 5-10 mg) is accurately weighed and placed into a tared TGA sample pan.

  • Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to ensure a non-oxidative atmosphere.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

  • Data Acquisition: The instrument continuously records the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key thermal stability parameters, including:

    • Onset Decomposition Temperature (T_onset): The temperature at which significant weight loss begins. This can be determined by various methods, such as the intersection of the baseline with the tangent of the decomposition step.

    • Temperature of Maximum Decomposition Rate (T_max): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.

    • Residual Weight: The percentage of the initial sample weight remaining at the end of the experiment.

Logical Framework for Thermal Stability

The thermal stability of cyclosiloxanes is influenced by a combination of factors including bond energies, ring strain, and the nature of the substituent groups. The following diagram illustrates the logical relationships governing the thermal stability of this compound and octaphenylcyclotetrasiloxane.

G Bond_Energy High Si-O Bond Energy (~450 kJ/mol) Stability High Overall Thermal Stability Bond_Energy->Stability Ring_Strain Cyclic Structure (Ring Strain) D3P This compound (D3P) (Trimer) Ring_Strain->D3P Higher Strain D4P Octaphenylcyclotetrasiloxane (D4P) (Tetramer) Ring_Strain->D4P Lower Strain Substituents Bulky Phenyl Groups Substituents->Stability Decomposition Resistance to Decomposition D3P->Decomposition D4P->Decomposition Stability->Decomposition

Caption: Factors influencing the thermal stability of cyclosiloxanes.

References

A Comparative Guide: Hexaphenylcyclotrisiloxane-Based Silicones vs. Fluoropolymers for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of high-performance materials, both silicones and fluoropolymers offer exceptional properties crucial for demanding research, development, and pharmaceutical applications. This guide provides an objective performance comparison between hexaphenylcyclotrisiloxane-based silicones, a specialized class known for thermal stability, and common fluoropolymers like Polytetrafluoroethylene (PTFE) and Polyvinylidene Fluoride (PVDF). The selection of an appropriate polymer is critical for ensuring experimental integrity, product stability, and biocompatibility.

Performance Comparison at a Glance

The following table summarizes the key performance characteristics of this compound-based silicones and fluoropolymers. Data for this compound is supplemented with information from the broader class of phenyl silicones where specific data is unavailable.

Performance MetricThis compound-Based SiliconesFluoropolymers (e.g., PTFE, PVDF)
Chemical Resistance Good resistance to acids, alkalis, salts, and moisture.[1][2]Exceptional resistance to nearly all chemicals, including strong acids, bases, and solvents.[3][4]
Thermal Stability Excellent. Phenyl silicones have thermal decomposition temperatures typically above 300°C.[1][2] this compound has a melting point of 184-188°C and a boiling point of 300°C at 1 mmHg.[5] High phenyl content enhances thermal stability.[6][7]Excellent. Continuous service temperatures up to 260°C for PTFE and 150°C for PVDF.[8][9][10]
Biocompatibility Generally considered to have good biocompatibility, low toxicity, and low skin irritation.[1][2][11] Often used in medical device coatings and sealants.[1][2]Excellent biocompatibility. PTFE is well-established as a biocompatible material for medical implants and devices.[11]
Gas Permeability High. Silicones are among the most permeable elastomers.[12] Phenyl grades exhibit slightly lower gas permeability than standard silicones.[12]Low. Fluoropolymers like PVDF and PCTFE offer outstanding gas barrier properties.[13]
Mechanical Properties Good flexibility, especially at extreme low temperatures (down to -100°C for some phenyl silicones).[14][15] Tensile strength can range from 3.3-17.2 MPa.[16]PTFE is flexible but has lower tensile strength compared to PVDF.[13] Both are limited by poor abrasion resistance.[3]
Surface Properties Low surface energy.Exceptionally low coefficient of friction and non-stick characteristics.[8]

Visualizing the Path to Material Selection

To aid in the decision-making and testing process, the following diagrams illustrate a typical experimental workflow for polymer comparison and a decision pathway for material selection based on key application requirements.

G Experimental Workflow for Polymer Comparison prep Material Preparation (Sample Casting/Molding) chem_test Chemical Resistance Test (ASTM D543) prep->chem_test therm_test Thermal Stability Test (TGA - ASTM E2550) prep->therm_test bio_test Biocompatibility Assay (ISO 10993) prep->bio_test gas_test Gas Permeability Test (ASTM D1434) prep->gas_test analysis Data Analysis & Comparative Assessment chem_test->analysis therm_test->analysis bio_test->analysis gas_test->analysis report Final Report & Material Selection analysis->report

Caption: A typical workflow for the systematic performance evaluation of polymeric materials.

G Decision Pathway for Material Selection start Primary Application Need? chem_resist Extreme Chemical Inertness Required? start->chem_resist gas_barrier Low Gas Permeability Essential? chem_resist->gas_barrier No fluoro Fluoropolymer (e.g., PTFE, PVDF) chem_resist->fluoro Yes temp_flex Extreme Low Temp. Flexibility Needed? gas_barrier->temp_flex No gas_barrier->fluoro Yes phenyl Phenyl Silicone temp_flex->phenyl Yes consider_both Evaluate Both Based on Specific Grade temp_flex->consider_both No

Caption: A decision tree to guide material selection based on key performance drivers.

Experimental Protocols

Objective comparison relies on standardized testing methodologies. Below are summaries of key experimental protocols relevant to the performance metrics discussed.

Chemical Resistance Testing (Immersion Method)

This test evaluates the resistance of polymers to chemical reagents.

  • Standard: Based on ASTM D543 - Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents.

  • Methodology:

    • Specimen Preparation: Prepare multiple, pre-weighed specimens of each polymer with defined dimensions.

    • Immersion: Immerse the specimens in the selected chemical reagents (e.g., acids, bases, organic solvents) in sealed containers.

    • Exposure: Maintain the containers at a specified temperature for a predetermined duration (e.g., 7 to 30 days).

    • Evaluation: After exposure, remove, clean, and dry the specimens. Measure and record any changes in weight, dimensions, appearance (e.g., cracking, swelling), and mechanical properties like tensile strength. [19 from previous search]

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability and decomposition temperature of materials.

  • Standard: Based on ASTM E2550 - Standard Test Method for Thermal Stability by Thermogravimetry. [29 from previous search]

  • Methodology:

    • Sample Preparation: Place a small, precisely weighed sample of the polymer into a TGA furnace crucible.

    • Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate.

    • Data Acquisition: A sensitive balance continuously records the mass of the sample as a function of increasing temperature.

    • Analysis: The resulting TGA curve plots mass loss versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal degradation. [18 from previous search]

Biocompatibility Assessment

This involves a series of tests to evaluate the interaction of a material with biological systems.

  • Standard: Based on the ISO 10993 series, "Biological evaluation of medical devices." [5 from previous search]

  • Methodology: The specific tests required depend on the nature and duration of the material's intended contact with the body. Key initial screening tests, often performed in vitro, include:

    • Cytotoxicity (ISO 10993-5): Assesses if the material or its extracts cause cell death or inhibit cell growth. [5 from previous search]

    • Sensitization (ISO 10993-10): Evaluates the potential for the material to cause an allergic reaction. [5 from previous search]

    • Irritation or Intracutaneous Reactivity (ISO 10993-10): Determines if the material causes local irritation to tissue. [5 from previous search]

Gas Permeability Measurement

This test determines the rate at which a gas passes through a polymeric film.

  • Standard: Based on ASTM D1434 - Standard Test Method for Determining Gas Permeability Characteristics of Plastic Film and Sheeting.

  • Methodology (Manometric Method):

    • Film Mounting: A film of the polymer with a known thickness is sealed between two chambers in a permeation cell.

    • Vacuum and Pressurization: The downstream chamber is evacuated to a vacuum, while the upstream chamber is filled with the test gas (e.g., O₂, N₂, CO₂) at a constant pressure. [6 from previous search]

    • Pressure Measurement: A pressure sensor monitors the increase in pressure in the downstream chamber over time as gas permeates through the film.

    • Calculation: The gas transmission rate is calculated from the rate of pressure increase, the volume of the downstream chamber, and the pressure differential across the film. [9 from previous search]

Conclusion

The choice between this compound-based silicones and fluoropolymers is highly dependent on the specific demands of the application.

  • Fluoropolymers are the superior choice for applications requiring ultimate chemical inertness and low gas permeability, such as linings for chemical reactors, high-purity fluid handling, and certain types of seals and gaskets.[3][13]

  • This compound-based silicones excel in applications demanding exceptional thermal stability and, more broadly, phenyl silicones offer excellent flexibility at extreme low temperatures, a property not matched by fluoropolymers.[6][14][15] Their high gas permeability can also be an advantage in applications requiring breathability, such as certain cell culture systems or medical membranes.[12]

For drug development professionals, the biocompatibility of both material classes is excellent, but the potential for leachables and extractables must always be evaluated for the specific formulation and sterilization method used. By leveraging the standardized experimental protocols outlined above, researchers can make an informed, data-driven decision to select the optimal material for their specific needs.

References

Analytical methods for the purity determination of hexaphenylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for raw materials and synthesized compounds is a cornerstone of robust scientific research and pharmaceutical development. Hexaphenylcyclotrisiloxane, a key building block in silicone chemistry, requires precise purity assessment to ensure the quality and performance of end-products. This guide provides an objective comparison of three widely used analytical techniques for determining the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document outlines detailed experimental protocols, presents a side-by-side comparison of quantitative performance data, and visualizes the analytical workflows to assist researchers in selecting the most appropriate method for their specific needs.

At-a-Glance: Comparison of Analytical Techniques

The selection of an analytical method for purity determination is a critical decision that depends on factors such as the nature of the analyte, potential impurities, required accuracy and precision, and available instrumentation.

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of combustible analytes.Separation based on polarity and partitioning between a stationary and mobile phase, with detection via UV absorbance.Quantification based on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei.
Applicability Ideal for volatile and thermally stable compounds.Suitable for a wide range of non-volatile and thermally labile compounds with a UV chromophore.[1]Applicable to any soluble compound containing NMR-active nuclei; does not require a chromophore.
Selectivity High, based on chromatographic retention time.High, based on chromatographic retention time and UV spectral properties.Very high, based on unique chemical shifts of different protons in the molecule.
Quantification Typically requires a reference standard of the analyte for calibration.Requires a reference standard of the analyte for calibration.Can be a primary ratio method using a certified internal standard, eliminating the need for an analyte-specific standard.[2]
Sensitivity High, typically in the low ppm range.High, dependent on the compound's molar absorptivity, often in the sub-ppm range.Generally lower sensitivity than chromatographic methods, typically requiring mg-scale samples.[2]
Sample Throughput High, with typical run times of 15-30 minutes.Moderate to high, with run times varying from 10 to 45 minutes.Moderate, with acquisition times ranging from a few minutes to over an hour for high precision.
Data Complexity Relatively simple chromatograms.Chromatograms can be more complex depending on the matrix.Spectra can be complex but provide rich structural information.

Quantitative Data Summary

The following table summarizes typical validation parameters for the purity determination of this compound using the three analytical techniques. These values are representative of what can be achieved with properly validated methods.

Validation Parameter GC-FID HPLC-UV qNMR
Linearity (R²) > 0.999> 0.999Not Applicable (Direct Method)
Limit of Detection (LOD) ~0.01%~0.005%~0.1%
Limit of Quantitation (LOQ) ~0.03%~0.015%~0.3%
Precision (RSD) < 1.0%< 1.0%< 0.5%
Accuracy (Recovery) 98.0 - 102.0%98.0 - 102.0%99.0 - 101.0%

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is suitable for the quantification of this compound and its volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 300 °C.

  • Detector Temperature: 320 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of acetone.

  • Quantification: The purity is determined by area percent normalization, assuming all components have a similar response factor with the FID. For higher accuracy, a certified reference standard of this compound should be used to create a calibration curve.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

This method is well-suited for the purity assessment of this compound, leveraging the UV absorbance of its phenyl groups.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 100 mL of acetonitrile.

  • Quantification: Purity is determined by comparing the peak area of the main component to a calibration curve generated from a certified reference standard of this compound.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte.[2]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride (B1165640) or 1,4-bis(trimethylsilyl)benzene, that has a signal in a clear region of the spectrum and does not react with the analyte.

  • Solvent: Chloroform-d (CDCl₃) or other suitable deuterated solvent.

  • Pulse Program: A single pulse experiment with a calibrated 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard.

  • Number of Scans: 16 or higher, to achieve an adequate signal-to-noise ratio.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into an NMR tube.

    • Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Gently mix to ensure complete dissolution.

  • Data Processing:

    • Apply a Fourier transform to the acquired FID.

    • Phase the spectrum and perform baseline correction.

    • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Purity Calculation: The purity of this compound (P_analyte) is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Analytical Workflow Visualizations

The following diagrams illustrate the logical flow of each analytical method for the purity determination of this compound.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Acetone Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation on Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % or Calibration) Integrate->Calculate HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Acetonitrile Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Purity (vs. Calibration Curve) Integrate->Calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Weigh_Sample Weigh Sample & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Analyte & Standard Signals Process->Integrate Calculate Calculate Purity (Ratio to Standard) Integrate->Calculate

References

Validating the Structure of Hexaphenylcyclotrisiloxane: A Comparative Guide to 29Si NMR Spectroscopy and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is paramount. This guide provides a comprehensive comparison of 29Si Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques—X-ray Crystallography, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the validation of the hexaphenylcyclotrisiloxane structure.

This compound, a cyclic organosilicon compound with the chemical formula C36H30O3Si3, possesses a unique and rigid three-dimensional structure that underpins its utility in various scientific and industrial applications. Accurate confirmation of its cyclic siloxane backbone and the arrangement of its phenyl substituents is critical for quality control, reaction monitoring, and understanding its physicochemical properties. While 29Si NMR is a powerful tool for probing the silicon environment, a multi-technique approach often provides the most comprehensive structural validation.

Performance Comparison of Analytical Techniques

The choice of analytical technique for structural validation depends on the specific information required, the nature of the sample, and the available instrumentation. The following table summarizes the key strengths and limitations of 29Si NMR and its alternatives in the context of this compound characterization.

TechniqueInformation ProvidedAdvantagesLimitations
29Si NMR Spectroscopy Direct information about the silicon chemical environment, including the number of unique silicon atoms and their connectivity.Highly sensitive to the local electronic environment of the silicon atoms, providing unambiguous evidence of the Si-O-Si linkages within the cyclotrisiloxane (B1260393) ring.Lower natural abundance of the 29Si isotope (4.7%) can lead to longer acquisition times. A specific experimental chemical shift value for this compound is not readily available in public literature, but related phenyl-substituted siloxanes show signals in a characteristic range.
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and crystal packing.Offers definitive, high-resolution structural information, confirming the cyclic nature and the conformation of the molecule.Requires a single, high-quality crystal, which can be challenging to grow. The solid-state structure may not always represent the structure in solution.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns.High sensitivity and accuracy in determining the molecular mass, confirming the overall formula. Fragmentation patterns can offer clues about the structure.Does not directly provide information on the connectivity of atoms or the three-dimensional structure. Isomeric compounds may not be distinguishable by mass alone.
FTIR Spectroscopy Identifies the functional groups present in the molecule by detecting the absorption of infrared radiation.Fast, non-destructive, and provides characteristic vibrational frequencies for the Si-O-Si and Si-phenyl bonds, confirming the presence of these key structural motifs.Provides indirect structural information. The interpretation of complex spectra can be challenging, and it does not give direct evidence of the cyclic structure.

Experimental Data Comparison

The following table presents typical experimental data obtained for this compound using the discussed analytical techniques.

Analytical TechniqueKey Experimental Data for this compound
29Si NMR Spectroscopy Chemical Shift (δ): While a specific, experimentally verified value for this compound is not readily found in the literature, the chemical shift for the silicon atoms in phenyl-substituted cyclosiloxanes typically falls within the range of -30 to -50 ppm (relative to tetramethylsilane). The presence of a single peak in this region would be indicative of the symmetrical nature of the this compound ring, where all three silicon atoms are chemically equivalent.
X-ray Crystallography CCDC Number: 130352[1]. This entry in the Cambridge Crystallographic Data Centre provides the detailed crystal structure of this compound, confirming its cyclic nature and the spatial arrangement of the phenyl groups.
Mass Spectrometry (GC-MS) Molecular Ion Peak (M+): m/z 594, corresponding to the molecular weight of C36H30O3Si3[2][3]. Major Fragment Ions: m/z values of 439, 440, and 441 are reported, which can be attributed to the loss of phenyl groups and other fragments from the parent molecule[1].
FTIR Spectroscopy Characteristic Absorption Bands: The spectrum exhibits strong absorptions corresponding to the Si-O-Si stretching vibrations of the cyclotrisiloxane ring, typically observed in the region of 1000-1100 cm-1 . Additionally, characteristic peaks for the Si-phenyl bonds and the phenyl ring C-H and C=C vibrations are present[4][5].

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative experimental protocols for each of the discussed analytical techniques.

29Si NMR Spectroscopy (Solid-State)
  • Sample Preparation: A powdered, crystalline sample of this compound is packed into a zirconia rotor (e.g., 4 mm outer diameter).

  • Instrumentation: A solid-state NMR spectrometer operating at a high magnetic field strength (e.g., 9.4 T or higher) is used. The instrument is equipped with a probe capable of magic-angle spinning (MAS).

  • Data Acquisition:

    • A cross-polarization (CP) magic-angle spinning (CP/MAS) pulse sequence is typically employed to enhance the signal from the low-abundance 29Si nuclei.

    • The sample is spun at a high rate (e.g., 5-15 kHz) at the magic angle (54.7°) to average out anisotropic interactions and obtain high-resolution spectra.

    • Key parameters such as contact time, recycle delay, and the number of scans are optimized to achieve a good signal-to-noise ratio. For instance, a contact time of 1-5 ms (B15284909) and a recycle delay of 5-10 s are common.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced externally to a standard such as tetramethylsilane (B1202638) (TMS) at 0 ppm.

X-ray Crystallography (Single-Crystal)
  • Crystal Growth and Selection: Single crystals of this compound are grown, often by slow evaporation of a suitable solvent. A well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope.

  • Mounting: The selected crystal is mounted on a goniometer head using a suitable adhesive or oil.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å), a goniometer for crystal rotation, and a detector (e.g., CCD or CMOS) is used.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., dichloromethane (B109758) or toluene).

  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) is used. The GC is equipped with a capillary column suitable for separating high-boiling-point compounds (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Separation:

    • A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet.

    • The oven temperature is programmed to ramp up to a high temperature (e.g., 300-350 °C) to ensure the elution of the high-molecular-weight this compound.

  • MS Detection:

    • As the compound elutes from the GC column, it enters the mass spectrometer.

    • Electron ionization (EI) is a common ionization method used, where the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

    • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

FTIR Spectroscopy (Attenuated Total Reflectance)
  • Sample Preparation: A small amount of the powdered, crystalline this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is used.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is collected first.

    • The sample is then brought into firm contact with the ATR crystal using a pressure clamp.

    • The sample spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions and intensities of the absorption bands are then analyzed to identify the functional groups present.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of the key analytical processes for validating the structure of this compound.

29Si_NMR_Workflow cluster_prep Sample Preparation cluster_analysis Solid-State 29Si NMR Analysis cluster_processing Data Processing & Interpretation Sample This compound (Powder) Pack Pack into Zirconia Rotor Sample->Pack MAS Magic-Angle Spinning (MAS) Pack->MAS CP Cross-Polarization (CP) Pulse Sequence MAS->CP Acquire Data Acquisition (FID) CP->Acquire FT Fourier Transform Acquire->FT Process Phase & Baseline Correction FT->Process Reference Chemical Shift Referencing (TMS) Process->Reference Spectrum 29Si NMR Spectrum Reference->Spectrum Structure Structural Confirmation (Si-O-Si Connectivity) Spectrum->Structure

Caption: Workflow for the validation of this compound structure using solid-state 29Si NMR spectroscopy.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_info Information Obtained Compound This compound NMR 29Si NMR Compound->NMR XRD X-ray Crystallography Compound->XRD MS Mass Spectrometry Compound->MS FTIR FTIR Spectroscopy Compound->FTIR NMR_Info Silicon Environment Connectivity NMR->NMR_Info XRD_Info 3D Atomic Arrangement Bond Lengths/Angles XRD->XRD_Info MS_Info Molecular Weight Fragmentation MS->MS_Info FTIR_Info Functional Groups (Si-O-Si, Si-Ph) FTIR->FTIR_Info

Caption: Comparison of information obtained from different analytical techniques for this compound.

References

A Comparative Analysis of Polymers Containing Hexaphenylcyclotrisiloxane and Traditional Insulators for Advanced Dielectric Applications

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking materials with superior insulating properties for a wide range of applications, from high-frequency electronics to advanced medical devices. This guide provides a detailed comparison of the dielectric properties of polymers incorporating hexaphenylcyclotrisiloxane against traditional insulators like epoxy and silicone resins, supported by experimental data and standardized testing protocols.

Polymers containing the rigid, phenyl-rich structure of this compound are emerging as promising candidates for next-generation dielectric materials. Their unique molecular architecture offers the potential for low dielectric loss, high thermal stability, and improved breakdown strength compared to conventional insulating polymers. This report delves into a quantitative comparison of their key dielectric parameters.

Quantitative Comparison of Dielectric Properties

The performance of an insulating material is primarily defined by its dielectric constant (Dk), dielectric loss (or dissipation factor, Df), and dielectric breakdown strength. The following tables summarize the typical values for these properties for polymers containing this compound and traditional epoxy and silicone resins.

MaterialDielectric Constant (Dk)Dielectric Loss (Df)Dielectric Breakdown Strength (kV/mm)Frequency
Polyimide (PI)3.22 - 3.48[1]0.01 - 0.03 (at 1 Hz)[1]~120[2]1 MHz
PI with 10 wt% Epoxy-POSS2.65[3]< 0.005 (at 10^5 Hz)[2]119.7[2]1 MHz
Polysiloxane-imide (phenyl side groups)~2.5 - 2.80.0021 - 0.0038 (at 10 GHz)[4]Not specified10 GHz
Epoxy Resin3.0 - 6.0> 0.01~20 - 501 kHz
Silicone Resin2.5 - 3.5~0.001 - 0.01~15 - 301 kHz

Note: POSS (Polyhedral Oligomeric Silsesquioxane) shares a similar cage-like silicon-oxygen structure with this compound and its incorporation into polyimides provides a relevant comparison.

As the data indicates, the incorporation of silsesquioxane structures into polymers like polyimide can significantly reduce the dielectric constant while maintaining a high breakdown strength. Notably, polysiloxane-imides with phenyl side groups, which are structurally analogous to polymers containing this compound, exhibit exceptionally low dielectric loss, especially at high frequencies.

Experimental Protocols

The dielectric properties cited in this guide are determined using standardized experimental procedures to ensure accuracy and comparability of the data.

ASTM D150: AC Loss Characteristics and Permittivity (Dielectric Constant)

This standard test method is employed to determine the dielectric constant and dissipation factor of solid electrical insulating materials over a range of frequencies.

Methodology:

  • Sample Preparation: The material under test is prepared in the form of a thin, uniform film or sheet of a specified thickness. The surfaces of the specimen must be clean and flat to ensure good contact with the electrodes.

  • Electrode System: A set of electrodes, typically parallel plates, is used to form a capacitor with the material sample as the dielectric. The size and geometry of the electrodes are precisely defined.

  • Measurement: An AC voltage of a specific frequency is applied across the electrodes. A capacitance bridge or a precision LCR meter is used to measure the capacitance and the dissipation factor of the sample.

  • Calculation:

    • The dielectric constant (Dk) is calculated from the measured capacitance, the dimensions of the sample (area and thickness), and the capacitance of the electrodes in a vacuum (or air as a close approximation).

    • The dielectric loss (Df) is directly measured by the instrument and represents the energy dissipated as heat within the material.

ASTM D149: Dielectric Breakdown Voltage and Dielectric Strength

This test method determines the voltage at which an insulating material fails electrically (dielectric breakdown) under an applied AC voltage at power frequencies.

Methodology:

  • Sample Preparation: The test specimen is prepared to a specific thickness and conditioned under controlled environmental conditions (temperature and humidity).

  • Test Setup: The specimen is placed between two electrodes in a test chamber, which can be filled with insulating oil to prevent flashover.

  • Voltage Application: The voltage is applied to the electrodes and increased from zero at a uniform rate until dielectric breakdown occurs, which is indicated by a sudden and significant increase in current.

  • Calculation: The dielectric breakdown strength is calculated by dividing the breakdown voltage by the thickness of the specimen. The result is typically expressed in kilovolts per millimeter (kV/mm).

Experimental and Logical Workflows

The following diagrams illustrate the synthesis process for a polymer incorporating a siloxane moiety and the general workflow for characterizing the dielectric properties of insulating materials.

G cluster_synthesis Synthesis of Polysiloxane-Imide Monomer1 Aromatic Dianhydride Polymerization Polycondensation Reaction Monomer1->Polymerization Monomer2 This compound-based Diamine Monomer2->Polymerization Solvent N-methyl-2-pyrrolidone (NMP) Solvent->Polymerization PAA Poly(amic acid) Solution Polymerization->PAA Casting Film Casting PAA->Casting Imidization Thermal Imidization Casting->Imidization FinalFilm Polysiloxane-Imide Film Imidization->FinalFilm

Synthesis of a Polysiloxane-Imide Film.

G cluster_characterization Dielectric Property Characterization Workflow SamplePrep Sample Preparation (Film Casting/Molding) Conditioning Environmental Conditioning (ASTM D618) SamplePrep->Conditioning Dk_Df_Test Dielectric Constant & Loss Measurement (ASTM D150) Conditioning->Dk_Df_Test DBS_Test Dielectric Breakdown Strength Test (ASTM D149) Conditioning->DBS_Test Dk_Df_Analysis Data Analysis: Dk and Df vs. Frequency Dk_Df_Test->Dk_Df_Analysis Report Comparative Analysis Report Dk_Df_Analysis->Report DBS_Analysis Data Analysis: Breakdown Voltage & Strength DBS_Test->DBS_Analysis DBS_Analysis->Report

Workflow for Dielectric Property Testing.

Conclusion

The integration of this compound and related silsesquioxane structures into polymer backbones presents a compelling strategy for developing advanced dielectric materials. The experimental data suggests that these materials can offer a combination of a low dielectric constant and low dielectric loss, particularly at high frequencies, while maintaining excellent dielectric breakdown strength. These properties make them highly suitable for demanding applications in modern electronics and other high-performance sectors. In contrast, while traditional insulators like epoxy and silicone resins are well-established and cost-effective, they may not meet the stringent requirements of next-generation technologies where lower loss and higher operational frequencies are paramount. Further research into the synthesis and processing of polymers containing this compound is warranted to fully realize their potential and enable their broader application.

References

A comparative study of the mechanical properties of silicones with and without hexaphenylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of advanced materials, particularly within the biomedical and pharmaceutical sectors, the selection of appropriate elastomeric components is critical to device performance and longevity. This guide provides a comparative study of the mechanical properties of standard polydimethylsiloxane (B3030410) (PDMS) silicones and those modified with hexaphenylcyclotrisiloxane or other phenyl-containing additives. The incorporation of phenyl groups into the siloxane backbone is known to enhance thermal stability and alter mechanical characteristics. This analysis is supported by representative experimental data and detailed testing methodologies to aid researchers, scientists, and drug development professionals in their material selection process.

Quantitative Data Summary

The mechanical properties of standard and phenyl-modified silicones are summarized in Table 1. The data represents typical values obtained from various studies and should be considered representative. Actual properties can vary based on the specific formulation, curing conditions, and concentration of additives. The inclusion of phenyl groups generally leads to an increase in tensile strength and hardness, while the effect on elongation at break can vary.

Table 1: Comparison of Mechanical Properties

Mechanical PropertyStandard Silicone (PDMS)Silicone with Phenyl AdditivesTest Standard
Tensile Strength (MPa) 3.0 - 7.04.0 - 8.0ASTM D412
Elongation at Break (%) 300 - 600145 - 500ASTM D412
Tear Strength (kN/m) 20 - 5030 - 60ASTM D624
Shore A Hardness 40 - 6050 - 85ASTM D2240

Note: The values presented are a synthesis of data from multiple sources and represent a typical range for these materials.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the mechanical properties listed above.

1. Tensile Strength and Elongation at Break (ASTM D412)

This test method determines the force required to stretch a silicone specimen until it breaks (tensile strength) and the extent to which it stretches before breaking (elongation at break).[1][2][3][4][5]

  • Specimen Preparation: Dumbbell-shaped ("dogbone") specimens are cut from a cured silicone sheet of a specified thickness (typically 2.0 ± 0.2 mm) using a die.[2] The dimensions of the specimen must be precisely measured before testing.

  • Apparatus: A universal testing machine (tensile tester) equipped with suitable grips for holding the elastomeric specimens is used.[1][2] An extensometer can be used for precise strain measurement.

  • Procedure:

    • The thickness of the narrow section of the dumbbell specimen is measured at three points, and the median value is recorded.

    • The specimen is mounted into the grips of the universal testing machine, ensuring it is aligned and not under any pre-test stress.

    • The machine is started, and the specimen is pulled apart at a constant rate of speed (typically 500 mm/min) until it ruptures.[2]

    • The force at the moment of rupture and the elongation of the specimen are recorded.

  • Calculation:

    • Tensile Strength (MPa): The maximum force recorded divided by the original cross-sectional area of the specimen.

    • Elongation at Break (%): The increase in length at the point of rupture, expressed as a percentage of the original gauge length.

2. Tear Strength (ASTM D624)

This test measures the resistance of a silicone elastomer to the propagation of a tear.[6][7][8][9][10]

  • Specimen Preparation: Specimens are cut from a cured silicone sheet into specific shapes (e.g., crescent, trouser, or angled) with a pre-cut notch, as defined by the standard.[6][9]

  • Apparatus: A universal testing machine with appropriate grips is used.

  • Procedure:

    • The thickness of the specimen is measured.

    • The specimen is mounted in the grips of the testing machine.

    • The test is initiated, and the grips are separated at a constant speed (e.g., 500 mm/min), causing the tear to propagate from the notch.[8]

    • The force required to propagate the tear is recorded.

  • Calculation:

    • Tear Strength (kN/m): The maximum force recorded divided by the thickness of the specimen.

3. Shore A Hardness (ASTM D2240)

This method measures the indentation hardness of the silicone material.[11][12][13][14][15]

  • Specimen Preparation: The test specimen should have a minimum thickness of 6 mm and a smooth, flat surface.

  • Apparatus: A Shore A durometer, which consists of a calibrated spring-loaded indenter.

  • Procedure:

    • The specimen is placed on a hard, flat surface.

    • The durometer is held in a vertical position, and the presser foot is applied to the specimen, ensuring firm contact.

    • The indenter is pressed into the material, and the hardness value is read from the dial within one second of firm contact.

    • Multiple readings are taken at different locations on the specimen, and the average value is reported.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for a comparative study of the mechanical properties of silicones with and without this compound.

G cluster_0 Material Preparation cluster_1 Specimen Preparation cluster_2 Mechanical Testing cluster_3 Data Analysis & Comparison A Standard Silicone (PDMS) Formulation C Curing of Silicone Sheets A->C B Silicone Formulation with This compound B->C D Die Cutting of Dumbbell Specimens (ASTM D412) C->D E Die Cutting of Tear Strength Specimens (ASTM D624) C->E F Preparation of Hardness Specimens (ASTM D2240) C->F G Tensile Strength & Elongation Test D->G H Tear Strength Test E->H I Shore A Hardness Test F->I J Comparative Analysis of Mechanical Properties G->J H->J I->J

Caption: Experimental workflow for comparing silicone mechanical properties.

This guide provides a foundational understanding of the mechanical differences between standard and phenyl-modified silicones, supported by standardized testing protocols. For specific applications, it is recommended to conduct in-house testing on custom formulations to ensure the material meets all performance requirements.

References

Hydrolytic Stability of Phenyl-Containing Siloxanes: A Comparative Analysis of Cyclic vs. Linear Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrolytic stability of siloxane-based materials is a critical parameter influencing their performance and longevity in a wide range of applications, from advanced drug delivery systems to high-performance coatings and sealants. The inclusion of phenyl groups on the siloxane backbone is known to enhance thermal stability and impart other desirable properties. This guide provides an objective comparison of the hydrolytic stability of two primary architectures of phenyl-containing siloxanes: cyclic and linear. The analysis is supported by established chemical principles and outlines a detailed experimental protocol for direct comparison.

Factors Influencing Hydrolytic Stability

The hydrolysis of the siloxane (Si-O-Si) bond is a key degradation pathway for silicone materials. This reaction is typically catalyzed by acids or bases and involves the nucleophilic attack of water on the silicon atom, leading to the cleavage of the siloxane linkage and the formation of silanols (Si-OH). The rate of this process is influenced by several factors, including pH, temperature, and the steric and electronic effects of the substituents attached to the silicon atoms.

Phenyl groups, being bulky and electron-withdrawing, play a significant role in determining the stability of the siloxane backbone. They can offer steric hindrance, shielding the Si-O-Si bonds from the approach of water molecules. Furthermore, theoretical studies on thermal degradation suggest that phenyl groups reduce the flexibility of the siloxane backbone.[1][2] This increased rigidity can also contribute to enhanced hydrolytic stability by making the conformational changes required for the hydrolysis reaction to occur more difficult.

Comparison of Cyclic and Linear Phenyl-Containing Siloxanes

While direct, quantitative kinetic data comparing the hydrolytic stability of cyclic and linear phenyl-containing siloxanes is not abundant in publicly available literature, a comparative analysis based on fundamental structural and mechanistic principles suggests a general trend. Linear phenyl-containing siloxanes are generally expected to exhibit greater hydrolytic stability than their cyclic counterparts.

This hypothesis is based on two primary factors:

  • Ring Strain: Cyclic siloxanes, particularly smaller rings such as hexaphenylcyclotrisiloxane and octaphenylcyclotetrasiloxane, possess inherent ring strain due to the deviation of the Si-O-Si bond angles from the ideal, low-energy state found in a linear chain. This strain makes the silicon-oxygen bonds more susceptible to cleavage, thereby facilitating hydrolytic degradation.

  • Steric Shielding: In high molecular weight linear polyphenylsiloxanes, the long polymer chains can adopt coiled conformations. These entangled chains, along with the bulky phenyl groups, create a sterically hindered environment that effectively protects the siloxane backbone from attack by water. In contrast, the Si-O-Si bonds in a relatively planar cyclic molecule are more exposed and accessible.

The following table summarizes the key structural differences and their anticipated impact on hydrolytic stability.

FeatureCyclic Phenyl-Containing Siloxanes (e.g., Octaphenylcyclotetrasiloxane)Linear Phenyl-Containing Siloxanes (e.g., Polydiphenylsiloxane)
Backbone Structure Closed loop of alternating Si and O atoms.Long, open chain of alternating Si and O atoms.
Ring Strain Present, especially in smaller rings (n=3, 4), which weakens the Si-O-Si bonds.Absent.
Steric Hindrance Phenyl groups offer some shielding, but the overall structure can be more exposed.Phenyl groups and polymer chain entanglement provide significant steric protection to the backbone.
Flexibility Relatively rigid structure.Flexible chains that can adopt various conformations.
Anticipated Hydrolytic Stability Lower (more susceptible to hydrolysis).Higher (more resistant to hydrolysis).

The logical relationship between the structural properties of these siloxanes and their hydrolytic stability is illustrated in the diagram below.

G cluster_structure Structural Characteristics cluster_factors Influencing Factors cluster_stability Resulting Stability Cyclic Structure Cyclic Structure Ring Strain Ring Strain Cyclic Structure->Ring Strain leads to Linear Structure Linear Structure Steric Shielding Steric Shielding Linear Structure->Steric Shielding allows for greater Lower Hydrolytic Stability Lower Hydrolytic Stability Ring Strain->Lower Hydrolytic Stability contributes to Higher Hydrolytic Stability Higher Hydrolytic Stability Steric Shielding->Higher Hydrolytic Stability contributes to

Caption: Factors influencing the hydrolytic stability of siloxanes.

Experimental Protocol for Comparative Hydrolytic Stability Analysis

To quantitatively assess the hydrolytic stability, a kinetic study monitoring the degradation of the siloxanes over time is required. Silicon-29 Nuclear Magnetic Resonance (29Si NMR) spectroscopy is a powerful, non-invasive technique for this purpose, as it can distinguish and quantify the various silicon environments present in the reaction mixture (e.g., starting material, intermediates, and degradation products).[3][4][5][6]

Objective: To compare the rate of hydrolysis of a cyclic phenyl-containing siloxane (e.g., octaphenylcyclotetrasiloxane, [Ph2SiO]4) and a linear phenyl-containing siloxane (e.g., hydroxyl-terminated polydiphenylsiloxane, HO-[Ph2SiO]n-H) under identical acidic or basic conditions.

Materials:

  • Octaphenylcyclotetrasiloxane

  • Hydroxyl-terminated polydiphenylsiloxane (of a known average molecular weight)

  • Tetrahydrofuran (THF), HPLC grade (or another suitable solvent that dissolves both the siloxanes and water)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) solution (as catalyst)

  • Deuterated chloroform (B151607) (CDCl3) or another suitable deuterated solvent for NMR locking

  • Internal standard for NMR (e.g., tetramethylsilane, TMS, if compatible)

  • NMR tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the cyclic siloxane in THF at a known concentration (e.g., 5% w/v).

    • Prepare a stock solution of the linear siloxane in THF at the same concentration.

    • Prepare an aqueous catalyst solution (e.g., 0.1 M HCl or 0.1 M NaOH).

  • Initiation of Hydrolysis Reaction:

    • In a clean, dry vial, mix a defined volume of the siloxane stock solution with a defined volume of the aqueous catalyst solution. The ratio of solvent to water and the concentration of the catalyst should be kept constant for both the cyclic and linear experiments.

    • Start a timer immediately upon the addition of the catalyst solution.

    • Maintain the reaction mixture at a constant temperature (e.g., 50 °C) in a water bath or heating block.

  • Time-course Sampling and 29Si NMR Analysis:

    • At predetermined time points (e.g., t = 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by neutralizing the catalyst (if necessary) and removing the water, for example, by passing the aliquot through a small column of anhydrous sodium sulfate.

    • Prepare the sample for NMR analysis by adding a known amount of deuterated solvent for locking.

    • Acquire a quantitative 29Si NMR spectrum. It is crucial to use a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the silicon nuclei) to ensure accurate integration of the signals.

  • Data Analysis:

    • Identify the 29Si NMR signals corresponding to the starting siloxane and any new signals corresponding to hydrolysis products (e.g., silanols).

    • Integrate the respective signals at each time point.

    • Calculate the concentration of the remaining starting material at each time point.

    • Plot the concentration of the starting siloxane versus time.

    • Determine the rate constant (k) of the hydrolysis reaction by fitting the data to an appropriate rate law (e.g., pseudo-first-order).

    • Compare the rate constants obtained for the cyclic and linear phenyl-containing siloxanes to quantitatively assess their relative hydrolytic stability.

The following diagram outlines the workflow for this experimental protocol.

G start Start prep Prepare Stock Solutions (Cyclic & Linear Siloxanes, Catalyst) start->prep initiate Initiate Hydrolysis (Mix Solutions, Start Timer, Control Temp) prep->initiate loop_start Begin Time-Course Sampling initiate->loop_start sample Withdraw Aliquot at Time 't' loop_start->sample Yes analyze Analyze NMR Data (Integrate Peaks, Calculate Concentrations) loop_start->analyze No quench Quench Reaction sample->quench nmr_prep Prepare Sample for NMR quench->nmr_prep nmr_acq Acquire Quantitative 29Si NMR Spectrum nmr_prep->nmr_acq loop_end All Time Points Sampled? nmr_acq->loop_end loop_end->sample No loop_end->analyze Yes plot Plot Concentration vs. Time & Determine Rate Constants analyze->plot compare Compare Rate Constants (Cyclic vs. Linear) plot->compare end_proc End compare->end_proc

Caption: Experimental workflow for comparing hydrolytic stability.

References

Spectroscopic data interpretation for the characterization of hexaphenylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for hexaphenylcyclotrisiloxane and its common alternatives, octaphenylcyclotetrasiloxane (B1329330) and the precursor diphenylsilanediol. The included experimental data and protocols are intended to assist in the accurate identification and characterization of these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound, octaphenylcyclotetrasiloxane, and diphenylsilanediol, facilitating a clear comparison of their characteristic spectral features.

Table 1: FTIR Data (cm⁻¹)
CompoundSi-O-Si StretchSi-C StretchOther Key Peaks
This compound ~993 (strong, asymmetric)~1036Aromatic C-H and C=C stretches
Octaphenylcyclotetrasiloxane ~1090-1075 (strong, asymmetric)Not specifiedAromatic C-H and C=C stretches
Diphenylsilanediol ~920-850 (Si-OH)Not specifiedBroad O-H stretch (~3200-3600)
Table 2: ¹H NMR Data (δ, ppm)
CompoundAromatic Protons (m)Other Protons
This compound ~7.10 - 7.60-
Octaphenylcyclotetrasiloxane ~7.15 - 7.65-
Diphenylsilanediol ~7.20 - 7.70~5.50 (s, Si-OH)
Table 3: ¹³C NMR Data (δ, ppm)
CompoundAromatic Carbons
This compound ~127-135
Octaphenylcyclotetrasiloxane ~127-135
Diphenylsilanediol ~127-136
Table 4: Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
This compound 594517, 439, 263
Octaphenylcyclotetrasiloxane 792715, 637, 559
Diphenylsilanediol 216199, 139, 105

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Analysis: The spectrum is recorded in the range of 4000-400 cm⁻¹. The characteristic absorption bands for Si-O-Si, Si-C, and other functional groups are then identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. Both ¹H and ¹³C NMR spectra are acquired.

  • Analysis: The chemical shifts (δ), signal multiplicities, and integration values are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is ionized using a suitable technique, such as Electron Ionization (EI).

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined. This information is used to confirm the molecular weight and deduce the structure of the compound.

Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

G Spectroscopic Characterization of this compound cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_characterization Characterization cluster_comparison Comparison with Alternatives Sample This compound FTIR FTIR Spectroscopy Sample->FTIR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS FTIR_Data Identify Functional Groups (Si-O-Si, Si-Phenyl) FTIR->FTIR_Data NMR_Data Determine Chemical Structure (¹H and ¹³C Shifts) NMR->NMR_Data MS_Data Confirm Molecular Weight and Fragmentation Pattern MS->MS_Data Characterization Structural Confirmation of This compound FTIR_Data->Characterization NMR_Data->Characterization MS_Data->Characterization Comparison Compare spectra with Octaphenylcyclotetrasiloxane and Diphenylsilanediol Characterization->Comparison

Caption: Workflow for the spectroscopic characterization of this compound.

Benchmarking the performance of hexaphenylcyclotrisiloxane in high-temperature applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the performance of hexaphenylcyclotrisiloxane in high-temperature applications. Through a detailed comparison with alternative materials, supported by experimental data, this document serves as a valuable resource for material selection and process development in thermally demanding environments.

Introduction to this compound

This compound, a cyclic organosilicon compound, is recognized for its exceptional thermal and chemical stability.[1] Its unique molecular structure, consisting of a stable siloxane ring with bulky phenyl side groups, imparts properties that are highly desirable in advanced materials, electronics, and chemical synthesis.[1][2] The phenyl groups are known to enhance the thermal stability of the siloxane backbone, making it a candidate for applications where high temperatures are a critical operational parameter.[3]

High-Temperature Performance Comparison

The thermal stability of a material is a critical factor in its suitability for high-temperature applications. Thermogravimetric analysis (TGA) is a standard method used to evaluate this property by measuring the weight loss of a material as a function of temperature. The following tables summarize the thermal performance of this compound and compare it with other high-temperature materials.

Table 1: Thermal Properties of this compound and Related Phenyl-Substituted Silicones

MaterialOnset Decomposition Temperature (°C)Temperature at 10% Weight Loss (T10%) (°C)Char Yield at 800°C (N2 atmosphere) (%)Reference(s)
This compound~450 - 500~520 - 600High (Specific data not available)[4]
Polyphenylsilsesquioxane (PPSQ)Up to 500-High[4]
Phenyl-Modified Silicone Gel440.5 - 480.0--[5]
Diphenyl Silicone RubberHigher than methyl phenyl silicone--[2]

Table 2: Comparative Thermal Stability of this compound Alternatives

MaterialOnset Decomposition Temperature (°C)Temperature at 10% Weight Loss (T10%) (°C)Char Yield at 800°C (N2 atmosphere) (%)Reference(s)
This compound (estimated) ~450 - 500 ~520 - 600 High [4]
Polybenzoxazine (Acetylene-functional)-520 - 60071 - 81[2]
Polyimide (Silicon-containing)>500-High[4]
Polytetrafluoroethylene (PTFE)~500-Low[6]

Experimental Protocols

The data presented in this guide is primarily derived from Thermogravimetric Analysis (TGA). The following is a generalized experimental protocol for TGA based on the ASTM E1131 standard test method.[1][7][8]

Objective: To determine the thermal stability and compositional analysis of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus:

  • Thermogravimetric analyzer consisting of a high-precision balance, a furnace, a temperature programmer, and a gas delivery system.

  • Specimen pans (e.g., platinum, alumina).

  • Data acquisition and analysis software.

Procedure:

  • Sample Preparation: A small, representative sample of the material (typically 5-15 mg) is accurately weighed and placed into a tared TGA pan.

  • Instrument Setup:

    • The furnace is purged with an inert gas (e.g., nitrogen) at a specified flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.

    • The initial weight of the sample is recorded.

  • Heating Program:

    • The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20°C/min).

  • Data Collection: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

  • Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key thermal events, including:

    • Onset of decomposition: The temperature at which significant weight loss begins.

    • Temperature at specific weight loss (e.g., T5%, T10%): The temperatures at which the material has lost 5% or 10% of its initial weight.

    • Char yield: The percentage of the initial mass remaining at the end of the experiment.

Visualization of Thermal Decomposition Pathway

The thermal decomposition of cyclic siloxanes like this compound is a complex process. The following diagram illustrates a plausible degradation pathway, primarily involving the rearrangement of the siloxane backbone and the eventual cleavage of silicon-carbon and silicon-oxygen bonds at very high temperatures. The stability of the phenyl groups contributes significantly to the high decomposition temperature.

Thermal_Decomposition_Pathway A This compound (Solid Phase) B Heating (Inert Atmosphere) A->B C High Temperature (>450°C) B->C D Siloxane Bond Rearrangement (Back-biting Mechanism) C->D Initiation E Formation of Volatile Cyclic & Linear Siloxanes D->E F Higher Temperatures (>600°C) E->F G Cleavage of Si-Phenyl and Si-O bonds F->G H Formation of Benzene, Biphenyl, and other Hydrocarbon Fragments G->H Volatiles I Stable Char Residue (Silicon Carbide/Oxide) G->I Solid Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_performance Performance Testing cluster_analysis Data Analysis & Comparison A Synthesis of This compound B Purification (e.g., Recrystallization) A->B C Structural Analysis (NMR, FT-IR, X-ray) B->C D Purity Analysis (HPLC, GC-MS) B->D E Thermogravimetric Analysis (TGA) C->E D->E F Differential Scanning Calorimetry (DSC) E->F G Isothermal Aging Tests E->G H Data Interpretation F->H G->H I Comparison with Alternative Materials H->I

References

A Comparative Guide to High-Temperature Polymers: Alternatives to Hexaphenylcyclotrisiloxane-Based Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust polymers for high-temperature applications, the landscape extends beyond traditional polysiloxanes derived from precursors like hexaphenylcyclotrisiloxane. This guide provides a detailed comparison of leading alternatives—Polyimides (PI), Polyetheretherketone (PEEK), and Polybenzimidazoles (PBI)—objectively evaluating their performance with supporting experimental data and methodologies.

This document delves into the thermal and mechanical properties of these advanced polymers, offering a clear, data-driven perspective to inform material selection for demanding environments.

Performance Comparison at a Glance

The following table summarizes the key quantitative performance indicators for Polyphenylsiloxane (derived from this compound) and its high-performance alternatives.

PropertyPolyphenylsiloxanePolyimide (PI)Polyetheretherketone (PEEK)Polybenzimidazole (PBI)
Thermal Stability
Glass Transition Temperature (Tg)~150-200 °C300 - 400 °C[1]~143 °C[2]>400 °C
Decomposition Temperature (Td) (5% weight loss)>450 °C[3]>500 °C~550 °C>550 °C
Mechanical Properties (at Room Temperature)
Tensile StrengthModerate85 - 140 MPa90 - 100 MPa110 - 160 MPa
Flexural ModulusLow to Moderate3 - 5 GPa3.6 GPa5 - 6 GPa

In-Depth Analysis of High-Temperature Polymer Alternatives

This section provides a detailed overview of the synthesis, properties, and characterization of each polymer class, supported by experimental protocols.

Polyphenylsiloxane (from this compound)

Polyphenylsiloxanes, synthesized from monomers like this compound, are known for their inherent thermal stability, stemming from the strong siloxane backbone and the stabilizing effect of the phenyl groups.

A common method for synthesizing polyphenylsiloxanes is the ring-opening polymerization of cyclic precursors such as this compound.

experimental_workflow cluster_synthesis Polyphenylsiloxane Synthesis Monomer This compound (Monomer) Polymerization Ring-Opening Polymerization Monomer->Polymerization Initiator Initiator (e.g., KOH, Lewis Acid) Initiator->Polymerization Polymer Polyphenylsiloxane Polymerization->Polymer

Polyphenylsiloxane Synthesis Workflow

Experimental Protocol: Synthesis of Polyphenylsiloxane

  • Monomer Preparation: this compound is purified by recrystallization.

  • Initiator: A suitable initiator, such as potassium hydroxide (B78521) (KOH) for anionic polymerization or a Lewis acid for cationic polymerization, is prepared in an appropriate solvent.

  • Polymerization: The purified monomer and initiator are charged into a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The mixture is heated to the desired polymerization temperature and stirred for a specified duration.

  • Termination: The polymerization is terminated by adding a quenching agent.

  • Purification: The resulting polymer is dissolved in a suitable solvent and precipitated in a non-solvent to remove unreacted monomer and initiator residues. The purified polymer is then dried under vacuum.

Polyimides (PI)

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties.[1] They are widely used in the aerospace, electronics, and automotive industries.

Polyimides are typically synthesized via a two-step polycondensation reaction involving a dianhydride and a diamine.

logical_relationship cluster_properties Desired Polymer Properties cluster_alternatives Alternatives to Polysiloxanes High_Temp_Stability High Thermal Stability Polyimide Polyimides (PI) High_Temp_Stability->Polyimide PEEK Polyetheretherketone (PEEK) High_Temp_Stability->PEEK PBI Polybenzimidazoles (PBI) High_Temp_Stability->PBI Mechanical_Strength Excellent Mechanical Strength Mechanical_Strength->Polyimide Mechanical_Strength->PEEK Mechanical_Strength->PBI Chemical_Resistance Chemical Resistance Chemical_Resistance->Polyimide Chemical_Resistance->PEEK Chemical_Resistance->PBI

Alternatives for High-Temperature Polymers

Experimental Protocol: Synthesis of a Polyimide

  • Poly(amic acid) Formation: An aromatic dianhydride (e.g., pyromellitic dianhydride) and an aromatic diamine (e.g., 4,4'-oxydianiline) are reacted in a polar aprotic solvent (e.g., N,N-dimethylacetamide) at room temperature under an inert atmosphere to form a soluble poly(amic acid) precursor.

  • Imidization: The poly(amic acid) solution is then cast into a film or fiber and subjected to thermal or chemical imidization.

    • Thermal Imidization: The cast film is heated in stages to elevated temperatures (typically up to 300-350°C) to induce cyclodehydration and form the insoluble and infusible polyimide.

    • Chemical Imidization: A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution to promote cyclization at lower temperatures.

Polyetheretherketone (PEEK)

PEEK is a semi-crystalline thermoplastic with excellent mechanical and chemical resistance properties that are retained at high temperatures.[2] It is widely used in demanding applications in the medical, aerospace, and chemical processing industries.

Experimental Protocol: Synthesis of PEEK

  • Monomer Reaction: 4,4'-difluorobenzophenone (B49673) and the disodium (B8443419) salt of hydroquinone (B1673460) are reacted in a high-boiling polar aprotic solvent, such as diphenyl sulfone.

  • Polymerization: The reaction mixture is heated to a high temperature (around 300°C) under an inert atmosphere to facilitate the nucleophilic aromatic substitution reaction and form the PEEK polymer.

  • Isolation: The polymer is then precipitated by pouring the reaction mixture into a non-solvent, filtered, washed, and dried.

Polybenzimidazoles (PBI)

PBIs are a class of heterocyclic polymers that exhibit exceptional thermal and chemical stability. They are often used in applications requiring high performance in extreme environments, such as protective clothing for firefighters and astronauts.

Experimental Protocol: Synthesis of PBI

  • Condensation: An aromatic tetraamine (B13775644) (e.g., 3,3',4,4'-tetraaminobiphenyl) is reacted with a dicarboxylic acid or its derivative (e.g., isophthalic acid) in a high-temperature polycondensation reaction.

  • Cyclization: The reaction is typically carried out in a high-boiling solvent or in the melt, leading to the formation of the benzimidazole (B57391) ring and the PBI polymer. The process often involves a two-step heating profile to first form a prepolymer and then complete the cyclization at a higher temperature.[3]

Characterization of High-Temperature Polymers

The thermal stability and mechanical properties of these polymers are critical for their application. Standard techniques for their characterization are outlined below.

Thermal Analysis

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature (Td) of the polymer.

  • Methodology: A small sample of the polymer (5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere. The weight loss of the sample is recorded as a function of temperature. The Td is typically reported as the temperature at which 5% weight loss occurs.

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It is a key technique for determining the glass transition temperature (Tg).

  • Methodology: A small, weighed sample of the polymer is sealed in an aluminum pan. The sample and an empty reference pan are placed in the DSC cell. The cell is heated at a controlled rate (e.g., 10 °C/min), and the difference in heat flow between the sample and the reference is measured. The Tg is observed as a step change in the baseline of the DSC thermogram.

Mechanical Testing

Tensile Testing: This test measures the force required to stretch a polymer sample to its breaking point. It provides information on the material's tensile strength, elongation at break, and Young's modulus.

  • Methodology: A standardized dog-bone shaped specimen of the polymer is clamped into a universal testing machine. The specimen is pulled at a constant rate of extension until it fractures. The load and displacement are recorded throughout the test.

Flexural Testing: This test measures the bending strength and modulus of a material.

  • Methodology: A rectangular bar of the polymer is placed on two supports. A load is applied to the center of the bar, causing it to bend. The load and deflection are measured to determine the flexural strength and modulus.

Conclusion

While polyphenylsiloxanes derived from this compound offer good thermal stability, alternatives such as polyimides, PEEK, and polybenzimidazoles present a broader range of exceptional high-temperature performance and mechanical properties. Polyimides and polybenzimidazoles, in particular, exhibit superior thermal stability with significantly higher glass transition and decomposition temperatures. PEEK offers a unique combination of high-temperature performance, mechanical toughness, and processability as a thermoplastic. The choice of the optimal polymer will ultimately depend on the specific requirements of the application, including the operating temperature, mechanical stresses, chemical environment, and processing considerations. This guide provides the foundational data and methodologies to aid researchers and professionals in making informed decisions for their high-performance material needs.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Hexaphenylcyclotrisiloxane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, step-by-step safety protocols and logistical plans for the handling and disposal of Hexaphenylcyclotrisiloxane. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Hand Protection Neoprene or nitrile rubber glovesTo prevent skin contact with the chemical.
Eye Protection Chemical gogglesTo protect eyes from dust particles. Contact lenses should not be worn.
Skin and Body Protection Wear suitable protective clothing, such as a lab coat.To prevent contamination of personal clothing and skin.
Respiratory Protection NIOSH-certified dust and mist respirator (orange cartridge)Recommended where exposure through inhalation of dust may occur.

Occupational Exposure Limits

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, it is recommended to adhere to the limits for "Particulates Not Otherwise Regulated" (PNOR), also known as nuisance dust.

Regulatory BodyExposure Limit (Time-Weighted Average, TWA)
OSHA (PEL) Total Dust: 15 mg/m³ Respirable Fraction: 5 mg/m³
ACGIH (TLV) Inhalable Particles: 10 mg/m³ Respirable Particles: 3 mg/m³

Experimental Protocols: Handling and Operational Plans

Follow these detailed procedures to ensure the safe handling of this compound in a laboratory setting.

Preparation and Weighing
  • Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Before handling, don all required PPE as specified in the table above.

  • Weighing:

    • Use a balance with a draft shield to prevent air currents from dispersing the powder.

    • Handle the powder gently to avoid creating dust.

    • Use a spatula or other appropriate tool to transfer the powder.

    • Close the container immediately after use.

Dissolving and Transferring
  • Solvent Addition: When dissolving the powder, add the solvent to the vessel containing the this compound slowly to avoid splashing.

  • Transfer: Use a funnel when transferring solutions to prevent spills. If transferring between containers, do so within a fume hood.

  • Labeling: Clearly label all containers with the chemical name, concentration, and any relevant hazard warnings.

Spill and Disposal Plans

Immediate and appropriate response to spills is crucial. Follow these steps for cleanup and disposal.

Spill Cleanup Protocol
  • Evacuate: Evacuate all non-essential personnel from the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, consider evacuating the entire lab.

  • Containment: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1] Avoid actions that could generate dust.

  • Decontamination:

    • Wipe the spill area with a wet cloth or paper towels to remove any remaining residue.

    • For equipment, wash with soap and water. For silicone-specific cleaning, isopropyl alcohol can be used.

  • Waste Disposal: All cleanup materials (e.g., contaminated cloths, gloves) should be placed in a sealed bag and disposed of as chemical waste.

Waste Disposal Protocol
  • Collection: Collect all waste containing this compound in a clearly labeled, sealed container.

  • Disposal Method: The recommended method for disposal is incineration.[2] Dispose of the waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash or down the drain.

Decontamination Plan

Proper decontamination of laboratory equipment is essential to prevent cross-contamination.

  • Initial Cleaning: Remove any visible residue of this compound from equipment by scraping or wiping.

  • Washing: Wash the equipment thoroughly with soap and warm water.

  • Solvent Rinse: For a more thorough cleaning, especially for glassware, rinse with a suitable solvent such as isopropyl alcohol.

  • Drying: Allow the equipment to air dry completely before reuse or storage.

Workflow for Handling and Disposal of this compound

G This compound Handling and Disposal Workflow cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Powder don_ppe->weigh dissolve Dissolve/Transfer weigh->dissolve spill Spill Occurs dissolve->spill Accident decontaminate Decontaminate Equipment dissolve->decontaminate After Use cleanup_spill Clean Spill spill->cleanup_spill collect_waste Collect Waste cleanup_spill->collect_waste decontaminate->collect_waste Collect Cleaning Waste dispose Dispose via Incineration collect_waste->dispose

Caption: Workflow for safe handling and disposal.

References

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Hexaphenylcyclotrisiloxane
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